Product packaging for Morphine hydrochloride trihydrate(Cat. No.:CAS No. 6055-06-7)

Morphine hydrochloride trihydrate

Cat. No.: B1234579
CAS No.: 6055-06-7
M. Wt: 375.8 g/mol
InChI Key: XELXKCKNPPSFNN-BJWPBXOKSA-N
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Description

Morphine hydrochloride trihydrate, with the CAS number 6055-06-7, is a hydrated salt form of morphine, the principal alkaloid found in the opium poppy . It has an average molecular weight of 375.85 and the chemical formula C17H26ClNO6 . As a key compound in pharmacological and neuroscience research, it serves as a classic, potent agonist for opioid receptors. Its primary research value lies in studying the mechanism of action of opioids and the pathophysiology of pain. Morphine and its metabolites produce their pharmacological effects by acting as agonists of the mu (μ), kappa (κ), and delta (δ) opioid receptors within the central and peripheral nervous systems . Binding to these G-protein coupled receptors, particularly the μ-opioid receptor, activates descending inhibitory pathways and inhibits nociceptive afferent neurons, leading to a reduction in pain transmission . This makes this compound an indispensable tool for investigating pain modulation, analgesia, and the neurobiological underpinnings of reward, dependence, and addiction . In a research context, it is used in studies ranging from molecular pharmacology, where it helps characterize receptor-ligand interactions, to in vivo behavioral studies examining analgesia and tolerance. Furthermore, its specific physicochemical properties as a trihydrate salt are relevant for studies requiring precise formulation and solubility, which is reported to be 60 mg/mL for the hydrochloride salt . This product is provided "For Research Use Only" (RUO). It is strictly for laboratory research applications and must not be used for diagnostic, therapeutic, or any other human consumption purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26ClNO6 B1234579 Morphine hydrochloride trihydrate CAS No. 6055-06-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;trihydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3.ClH.3H2O/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;;;;/h2-5,10-11,13,16,19-20H,6-8H2,1H3;1H;3*1H2/t10-,11+,13-,16-,17-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELXKCKNPPSFNN-BJWPBXOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.O.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.O.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904880
Record name Morphine hydrochloride trihydrate
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Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6055-06-7
Record name Morphine hydrochloride trihydrate
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Record name Morphine hydrochloride trihydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;trihydrate;hydrochloride
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Record name MORPHINE HYDROCHLORIDE TRIHYDRATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Morphine Hydrochloride Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Morphine, a potent opioid analgesic, exerts its primary pharmacological effects through interaction with the central nervous system (CNS).[1][2][3][4] As the prototypical μ-opioid receptor (MOR) agonist, its mechanism of action involves a complex cascade of intracellular signaling events following receptor binding.[4][5][6] This guide provides a detailed examination of the molecular and cellular mechanisms underpinning the action of morphine hydrochloride trihydrate, with a focus on receptor binding, G-protein coupling, downstream signaling pathways, and the experimental methodologies used to elucidate these processes. Quantitative data are summarized for comparative analysis, and key pathways and protocols are visualized to facilitate a deeper understanding for research and development purposes.

Introduction

This compound is the salt form of morphine, an alkaloid derived from the opium poppy (Papaver somniferum).[1][4] It remains a cornerstone for the management of moderate to severe pain.[3][7] Its therapeutic utility is intrinsically linked to its action on opioid receptors, a class of G-protein coupled receptors (GPCRs) located throughout the central and peripheral nervous systems.[6][8] Understanding the precise mechanism of action is critical for the development of novel analgesics with improved therapeutic profiles and reduced adverse effects, such as respiratory depression, tolerance, and dependence.[3][5][9]

Opioid Receptor Binding and Affinity

Morphine's pharmacological activity is initiated by its binding to opioid receptors.[10] There are three main classes of opioid receptors: μ (mu), δ (delta), and κ (kappa).[6][8][11] Morphine exhibits the highest affinity for the μ-opioid receptor (MOR), making it a selective MOR agonist.[4][5][6]

The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity.[12]

Table 1: Binding Affinities (Kᵢ) of Morphine for Opioid Receptor Subtypes

Receptor SubtypeReported Kᵢ (nM)Reference CompoundTissue Source
μ (mu)0.6 - 1.2[³H]DAMGORat/Guinea Pig Brain
δ (delta)Moderately increased affinity for the 6-glucuronide metabolite[³H]DPDPEGuinea Pig Brain
κ (kappa)Reduced affinity[³H]U69593Guinea Pig Brain

Data compiled from multiple sources indicating a strong preference for the μ-receptor.[12][13][14]

Molecular Mechanism: G-Protein Coupling and Downstream Signaling

Upon binding to the MOR, morphine induces a conformational change in the receptor, which in turn activates associated intracellular heterotrimeric G-proteins, specifically of the Gαi/o family.[9][15] This activation initiates a cascade of intracellular signaling events.[6]

The activation process involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit.[9] This leads to the dissociation of the Gα-GTP complex from the Gβγ dimer.[10][15] Both the Gα-GTP and Gβγ subunits can then interact with and modulate the activity of various downstream effector proteins.[15]

Key Downstream Signaling Pathways:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.[6][8][10] This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[5][10] Reduced cAMP levels subsequently decrease the activity of protein kinase A (PKA).[10]

  • Modulation of Ion Channels:

    • Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels: The Gβγ subunit directly binds to and activates GIRK channels, leading to an efflux of K+ ions and hyperpolarization of the neuronal membrane.[6][10][15] This hyperpolarization decreases neuronal excitability.

    • Inhibition of voltage-gated calcium channels (VGCCs): The Gβγ subunit also inhibits N-type voltage-gated Ca²⁺ channels.[8][15] This reduces calcium influx at the presynaptic terminal, thereby decreasing the release of neurotransmitters such as glutamate, substance P, and GABA.[5]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Morphine can activate the MAPK pathway, particularly ERK1/2, through a β-arrestin-independent, PKC-dependent mechanism.[8] This pathway is implicated in some of the long-term effects of morphine.

  • β-Arrestin Pathway and Biased Agonism: While morphine effectively activates G-protein signaling, it is considered a weak inducer of β-arrestin recruitment to the MOR compared to other opioids like fentanyl or etorphine.[8][16] This phenomenon, known as "biased agonism," is an area of intense research, as the G-protein and β-arrestin pathways are thought to mediate different physiological effects. G-protein signaling is primarily associated with analgesia, while β-arrestin recruitment has been linked to adverse effects like respiratory depression and tolerance.[15]

G_Protein_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein (αβγ-GDP) MOR->G_protein Activates G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GDP→GTP exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP GIRK GIRK K+ Channel Hyperpolarization Hyperpolarization (↓ Neuronal Excitability) GIRK->Hyperpolarization K+ Efflux VGCC VGCC Ca2+ Channel Neurotransmitter_release ↓ Neurotransmitter Release VGCC->Neurotransmitter_release Ca2+ Influx Morphine Morphine Morphine->MOR Binds G_alpha_GTP->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits PKA ↓ PKA Activity cAMP->PKA Analgesia Analgesia PKA->Analgesia Hyperpolarization->Analgesia Neurotransmitter_release->Analgesia

Caption: Morphine-induced G-protein signaling cascade.

Experimental Protocols

The elucidation of morphine's mechanism of action relies on a variety of established experimental techniques.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Kᵢ) and density (Bmax) of ligands for their receptors.[12]

Protocol Outline: Competition Binding Assay

  • Preparation of Receptor Source: Homogenates of brain tissue (e.g., rat or guinea pig) or membranes from cells expressing the opioid receptor of interest are prepared.[13][14]

  • Incubation: The membrane preparation is incubated with a constant concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]DAMGO for MOR).[12][13][14]

  • Competition: Increasing concentrations of the unlabeled test compound (morphine) are added to the incubation mixture to compete with the radiolabeled ligand for binding to the receptor.[12]

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[12]

Radioligand_Binding_Workflow start Start prep Prepare Receptor Source (e.g., Brain Homogenate) start->prep incubate Incubate with Radioligand ([³H]DAMGO) & Morphine prep->incubate filter Separate Bound/Free Ligand (Rapid Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (IC₅₀ → Ki Calculation) count->analyze end End analyze->end

Caption: Workflow for a radioligand competition binding assay.

Functional Assays

Functional assays measure the biological response resulting from receptor activation.

Table 2: Common Functional Assays for Opioid Receptor Activation

Assay TypePrincipleMeasured Endpoint
[³⁵S]GTPγS Binding Assay Measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.Increased radioactivity, indicating G-protein activation.
cAMP Accumulation Assay Quantifies the inhibition of adenylyl cyclase activity. Cells are stimulated with forskolin (B1673556) to increase cAMP levels, and the inhibitory effect of the opioid agonist is measured.Decrease in cAMP levels, typically measured by ELISA or HTRF.
Calcium Mobilization Assay Used in cells co-expressing the opioid receptor and a chimeric G-protein (e.g., Gαqi5) that couples to the phospholipase C pathway, leading to a measurable increase in intracellular calcium.[17]Increase in intracellular Ca²⁺ concentration, detected by fluorescent dyes.[17]
Electrophysiology (Patch-Clamp) Directly measures ion channel activity in single cells. Can be used to record the activation of GIRK channels or the inhibition of VGCCs.Changes in membrane potential and ion currents.

Conclusion

The mechanism of action of this compound is a multi-faceted process centered on its high-affinity binding to and activation of the μ-opioid receptor. The subsequent engagement of the Gαi/o signaling pathway leads to the inhibition of adenylyl cyclase and modulation of key ion channels, ultimately resulting in a reduction of neuronal excitability and neurotransmitter release, which manifests as analgesia. A deeper understanding of the nuances of morphine's interaction with the MOR, including the concept of biased agonism, is paving the way for the rational design of next-generation analgesics with improved safety and efficacy profiles. The experimental protocols detailed herein represent the foundational tools for continued research and development in this critical therapeutic area.

References

A Comprehensive Technical Guide to the Pharmacokinetics of Morphine Hydrochloride Trihydrate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of morphine hydrochloride trihydrate across various animal models. The following sections detail quantitative pharmacokinetic parameters, experimental methodologies, and key physiological pathways, offering a valuable resource for preclinical research and drug development.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of morphine varies significantly across different animal species and routes of administration. The following tables summarize key pharmacokinetic parameters to facilitate cross-species and cross-route comparisons.

Table 1: Pharmacokinetics of Intravenously (IV) Administered Morphine
Animal ModelDose (mg/kg)Half-Life (t½) (h)Volume of Distribution (Vd) (L/kg)Clearance (CL) (mL/min/kg)Area Under the Curve (AUC) (ng·h/mL)
Rat 2.5, 5.0, 10.0Dose-independentDose-independentDose-independentDose-dependent increase
Dog 0.51.16 ± 0.154.55 ± 0.1762.46 ± 10.44-
Horse 0.2----
Llama 0.25--25.3 ± 6.9545 ± 225 (AUC/dose)
Llama 0.5--27.3 ± 5.9484 ± 133 (AUC/dose)

Data compiled from multiple sources.[1][2][3][4][5][6]

Table 2: Pharmacokinetics of Orally (PO) Administered Morphine
Animal ModelDose (mg/kg)Bioavailability (F) (%)Time to Maximum Concentration (Tmax) (h)Maximum Concentration (Cmax) (ng/mL)Half-Life (t½) (h)
Rat 5~18--~1.9
Dog 1.0 - 2.0Low and variable~3VariableLonger than IV
Dog 1.65---
Horse 0.236.5---
Horse 0.627.6-11.6 - 37.8 (M6G)-
Horse 0.828.0-15.8 - 42.6 (M6G)-

Data compiled from multiple sources.[2][3][4][5][7]

Table 3: Pharmacokinetics of Intramuscular (IM) and Subcutaneous (SC) Morphine
RouteAnimal ModelDose (mg/kg)Bioavailability (F) (%)Time to Maximum Concentration (Tmax) (h)Maximum Concentration (Cmax) (ng/mL)Half-Life (t½) (h)
IM Horse 0.1-~0.0721.6~1.5
IM Llama 0.5120 ± 30--Prolonged vs. IV
SC Mouse 2.5 - 80--Dose-dependent-

Data compiled from multiple sources.[8][9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. The following sections outline typical experimental protocols for assessing morphine pharmacokinetics in animal models.

Animal Models and Preparation
  • Species: Common animal models include Sprague-Dawley or Lewis rats, Beagle dogs, various breeds of horses, and llamas.[1][2][5][9][10][12]

  • Housing: Animals are typically housed in controlled environments with regulated light-dark cycles and free access to food and water.[12]

  • Cannulation: For intravenous studies and serial blood sampling, animals are often surgically prepared with indwelling cannulas in vessels such as the jugular vein.[1]

Drug Administration and Dosing
  • Formulation: this compound or morphine sulfate (B86663) is typically dissolved in a sterile vehicle such as 0.9% saline for injection.[13]

  • Routes of Administration:

    • Intravenous (IV): Administered as a bolus injection or a controlled infusion.[1][2][5]

    • Oral (PO): Administered via gavage or in extended-release tablet form.[2][5][7]

    • Intramuscular (IM): Injected into a suitable muscle mass.[9]

    • Subcutaneous (SC): Injected into the subcutis.[11]

  • Dosing: Doses vary widely depending on the animal model and the objectives of the study, as detailed in the tables above.

Sample Collection
  • Blood Sampling: Serial blood samples are collected at predetermined time points. For IV administration, sampling is frequent in the initial phase to capture the distribution phase, followed by less frequent sampling during the elimination phase.[1][7][9]

  • Sample Processing: Blood is typically collected in tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma or serum is then separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.[14]

Analytical Methods for Morphine Quantification
  • High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) or electrochemical coulometric detection is a common method for quantifying morphine and its metabolites in biological samples.[5][7][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) are considered the gold standard for their high sensitivity and specificity in detecting and quantifying morphine and its metabolites.[15][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another highly sensitive and specific method used for morphine analysis, often requiring derivatization of the analytes.[16]

  • Radioimmunoassay (RIA): A sensitive immunoassay technique used in some studies for the estimation of morphine in serum.[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in pharmacokinetic studies can aid in understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Morphine Metabolism and Transport

The metabolism of morphine primarily occurs in the liver via glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. The resulting metabolites, morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G), are then subject to transport by efflux pumps such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs).

Morphine_Metabolism_and_Transport Morphine Morphine Liver Hepatocyte Morphine->Liver Uptake M3G Morphine-3-glucuronide (M3G) Liver->M3G UGT2B7 M6G Morphine-6-glucuronide (M6G) Liver->M6G UGT2B7 Bloodstream Bloodstream M3G->Bloodstream MRP3 Bile Bile M3G->Bile MRP2 M6G->Bloodstream MRP3 Brain Brain Bloodstream->Brain Distribution Brain->Bloodstream P-glycoprotein (efflux)

Diagram of Morphine Metabolism and Transport
Typical Experimental Workflow for a Pharmacokinetic Study

The following diagram outlines the key steps in a typical preclinical pharmacokinetic study, from animal preparation to data analysis.

PK_Workflow A Animal Acclimatization & Preparation B Drug Administration (e.g., IV, PO, IM, SC) A->B C Serial Blood Sampling B->C D Plasma/Serum Separation C->D E Sample Analysis (e.g., LC-MS) D->E F Data Analysis (Pharmacokinetic Modeling) E->F G Determination of PK Parameters F->G

Experimental Workflow for a Pharmacokinetic Study

References

Morphine Hydrochloride Trihydrate: A Comprehensive Receptor Binding Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphine, a potent opioid analgesic derived from the opium poppy, has been a cornerstone of pain management for centuries.[1][2][3] Its therapeutic effects, as well as its adverse side effects, are primarily mediated through its interaction with the opioid receptor system.[2][4] This technical guide provides an in-depth analysis of the receptor binding profile of morphine hydrochloride trihydrate, offering a valuable resource for researchers, scientists, and professionals involved in drug development. The document details morphine's affinity for various opioid receptor subtypes, the subsequent signaling pathways, and the experimental protocols used to determine these characteristics.

Receptor Binding Affinity of Morphine

Morphine exhibits a high affinity and selectivity for the mu (µ) opioid receptor (MOR), which is the primary mediator of its analgesic effects.[1][2][5] Its affinity for the delta (δ) and kappa (κ) opioid receptors is significantly lower.[6][7] The binding affinity of a ligand to a receptor is quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity. The following table summarizes the quantitative binding data for morphine across the three main opioid receptor subtypes.

Receptor SubtypeRadioligandPreparationKi (nM)IC50 (nM)Reference
Mu (µ) [3H]DAMGORat brain homogenates1.2[8]
Mu (µ) [3H]DAMGORecombinant human MOR1.168[9]
Mu (µ) [3H]DAMGOGuinea-pig brain homogenates3.0[10]
Mu1 (µ1) 3.0[7]
Mu2 (µ2) 6.9[7]
Delta (δ) [3H]DPDPEGuinea-pig brain homogenates>1000[10]
Kappa (κ) [3H]U69593Guinea-pig brain homogenates>1000[10]

Note: Ki and IC50 values can vary between studies due to differences in experimental conditions such as tissue source, radioligand used, and assay methodology.[11]

Mu-Opioid Receptor Signaling Pathway

Upon binding to the mu-opioid receptor, a G-protein coupled receptor (GPCR), morphine initiates a cascade of intracellular signaling events.[12][13] This signaling pathway is primarily inhibitory, leading to a reduction in neuronal excitability. The key steps in this pathway are outlined below.

Mu-Opioid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Morphine Morphine MOR Mu-Opioid Receptor (MOR) Morphine->MOR Binds to G_protein Gi/o Protein (α, βγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α subunit inhibits K_channel K+ Channel (GIRK) G_protein->K_channel βγ subunit activates Ca_channel Ca2+ Channel (Voltage-gated) G_protein->Ca_channel βγ subunit inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_channel->Hyperpolarization K+ efflux leads to Reduced_NT_release Reduced Neurotransmitter Release Ca_channel->Reduced_NT_release Reduced Ca2+ influx leads to

Caption: Mu-Opioid Receptor Signaling Pathway initiated by morphine binding.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of morphine to opioid receptors is typically determined using a competitive radioligand binding assay.[14][15] This technique measures the ability of a non-radiolabeled compound (morphine) to displace a radiolabeled ligand from the receptor.

Key Components:
  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor or brain tissue homogenates.[10]

  • Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [3H]-DAMGO for the mu-opioid receptor).[10]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-selective opioid receptor antagonist (e.g., naloxone) to determine the amount of non-specific binding of the radioligand.[10]

  • Assay Buffer: A buffer solution to maintain a stable pH and ionic environment (e.g., 50 mM Tris-HCl, pH 7.4).[10]

  • Filtration Apparatus: A cell harvester with glass fiber filters to separate bound from unbound radioligand.[10]

  • Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.[10]

Workflow:

Radioligand Binding Assay Workflow Start Start Preparation Prepare receptor membranes, radioligand, and morphine solutions Start->Preparation Incubation Incubate receptor membranes with radioligand and varying concentrations of morphine Preparation->Incubation Filtration Rapidly filter the mixture to separate bound and unbound radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer to remove non-specifically bound radioligand Filtration->Washing Measurement Measure radioactivity of the filters using a scintillation counter Washing->Measurement Analysis Plot the data and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation. Measurement->Analysis End End Analysis->End

Caption: A typical workflow for a competitive radioligand binding assay.

Detailed Methodological Steps:
  • Membrane Preparation: Receptor-containing cell membranes or tissue homogenates are prepared and their protein concentration is determined.[14]

  • Assay Setup: In a multi-well plate, triplicate wells are set up for total binding (radioligand and membranes), non-specific binding (radioligand, membranes, and a high concentration of an unlabeled antagonist), and competitive binding (radioligand, membranes, and serial dilutions of morphine).[14]

  • Incubation: The plate is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.[14]

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[14]

  • Washing: The filters are washed multiple times with ice-cold buffer to minimize non-specific binding.[10]

  • Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.[10]

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of specific binding is then plotted against the logarithm of the morphine concentration to generate a competition curve. The IC50 value, the concentration of morphine that inhibits 50% of the specific binding of the radioligand, is determined from this curve using non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Conclusion

This technical guide has provided a comprehensive overview of the receptor binding profile of this compound. Its high affinity and selectivity for the mu-opioid receptor are central to its potent analgesic properties. The detailed description of the mu-opioid receptor signaling pathway and the experimental protocol for determining binding affinity offer valuable insights for researchers and professionals in the field of pharmacology and drug development. A thorough understanding of morphine's interaction with its target receptors is crucial for the development of novel analgesics with improved efficacy and reduced side-effect profiles.

References

The Discovery and Synthesis of Morphine Hydrochloride Trihydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and chemical synthesis of morphine, with a specific focus on its hydrochloride trihydrate salt. This document delves into the historical context of its discovery, detailed experimental protocols for its extraction from natural sources and its total synthesis, and a summary of its physicochemical properties. Furthermore, it includes visualizations of key experimental workflows and the compound's mechanism of action to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The journey of morphine began with the age-old use of opium, the dried latex from the opium poppy (Papaver somniferum). For centuries, the potent analgesic and sedative properties of opium were recognized, but its use was hampered by the variability in its composition and the risk of overdose.

In the early 19th century, a young German pharmacist's assistant named Friedrich Wilhelm Adam Sertürner embarked on a series of experiments to isolate the active principle of opium. Between 1805 and 16, through meticulous work, he successfully isolated a crystalline substance that he named "morphium" after Morpheus, the Greek god of dreams, due to its sleep-inducing properties.[1] Sertürner's isolation of morphine marked a pivotal moment in pharmacology and chemistry, as it was the first time an alkaloid had been isolated from a plant. This discovery paved the way for the identification and purification of other plant-derived alkaloids and laid the foundation for modern pharmaceutical chemistry.

Isolation of Morphine from Natural Sources

The primary commercial source of morphine remains the opium poppy. The isolation of morphine from opium or poppy straw involves several key steps that exploit the solubility and chemical properties of the alkaloid. Two common methods are outlined below.

Experimental Protocol: Extraction from Opium using the Lime Method

This traditional method relies on the phenolic nature of morphine, which allows it to form a water-soluble salt in the presence of a base, separating it from other opium alkaloids.

Materials:

Procedure:

  • Dissolution: The raw opium is dissolved in boiling water to form a solution often referred to as "liquid opium."

  • Precipitation of Impurities: Slaked lime is added to the solution. The basic conditions cause most other alkaloids and plant impurities to precipitate out of the solution, while morphine forms a soluble calcium morphinate salt.

  • Filtration: The solution is filtered to remove the precipitated impurities.

  • Precipitation of Morphine: The clear filtrate is reheated, and ammonium chloride is added. The ammonium chloride acts as a weak acid, neutralizing the excess lime and causing the free morphine base to precipitate out of the solution as a solid.

  • Isolation: The precipitated morphine base is collected by filtration, washed with water, and dried.

Experimental Protocol: Extraction from Poppy Straw with a Basic Alcoholic Solution

This method is commonly used in industrial settings for the extraction of morphine from dried and crushed poppy capsules (poppy straw).

Materials:

Procedure:

  • Extraction: The ground poppy straw is refluxed with a basic solution of methanol (pH ~9, adjusted with sodium hydroxide) for 1-2 hours. This extracts over 90% of the morphine.[2]

  • Filtration and Concentration: The methanolic extract is filtered to remove solid plant material, and the methanol is removed under reduced pressure to yield a residue containing the alkaloids.

  • Aqueous Extraction: The residue is mixed with a basic aqueous solution (pH ≥ 11 with sodium hydroxide). This converts morphine to its soluble anionic form (morphinate), while other alkaloids remain largely insoluble.

  • Purification: The basic aqueous solution is filtered and then extracted with toluene to remove any remaining soluble impurities and other alkaloids.

  • Precipitation: The pH of the aqueous solution is adjusted to 8.5-9.5 with acetic acid. This neutralizes the morphinate and causes the morphine free base to precipitate.

  • Collection: The precipitated morphine is collected by filtration, washed with water, and dried.

Quantitative Data for Extraction:

ParameterValueReference
Morphine content in opium9-17% by weight[2]
Extraction recovery from opium (basic methanol method)86-88%[2]
Purity of morphine from opium (basic methanol method)84-86% by weight[2]
Morphine yield from raw opium (lime method)Approximately 10% of the original opium quantity[3]

Total Synthesis of Morphine

The complex pentacyclic structure of morphine presented a formidable challenge to synthetic chemists for over a century. The first successful total synthesis was a landmark achievement that confirmed the structure proposed by Robinson in 1925.

Gates Total Synthesis (1952)
Rice Total Synthesis (1980)

A more efficient and widely recognized total synthesis of morphine was developed by Kenner C. Rice in 1980.[4] This synthesis is notable for its biomimetic approach, particularly the use of a Grewe-type cyclization, which mimics a key step in the biosynthesis of morphine in the opium poppy. The Rice synthesis is significantly more efficient than the Gates synthesis, with a much-improved overall yield.

Key Stages of the Rice Synthesis:

The Rice synthesis is a multi-step process that involves the construction of the complex morphinan (B1239233) skeleton from simpler starting materials. Below is a simplified overview of the key transformations. A detailed, step-by-step protocol with specific reagents and conditions for each of the 14-18 steps can be found in the original publications by Kenner C. Rice.

  • Bischler-Napieralski Reaction: Formation of a dihydroisoquinoline intermediate.

  • Reduction and N-Formylation: Conversion of the dihydroisoquinoline to a tetrahydroisoquinoline and protection of the nitrogen atom.

  • Birch Reduction: Reduction of an aromatic ring to a diene.

  • Grewe Cyclization: A key acid-catalyzed cyclization step that forms the morphinan ring system.

  • Functional Group Manipulations: A series of reactions to install the correct functional groups, including the hydroxyl groups and the ether linkage, to yield dihydrocodeinone.

  • Conversion to Morphine: Dihydrocodeinone can then be converted to codeine, which is subsequently demethylated to afford morphine.

Quantitative Data for Total Synthesis:

SynthesisNumber of StepsOverall YieldReference
Gates Synthesis27-310.06%[4]
Rice Synthesis (to hydrocodone)1430%[4]

Synthesis of Morphine Hydrochloride Trihydrate

The hydrochloride salt of morphine is often preferred for pharmaceutical applications due to its increased water solubility compared to the free base.

Experimental Protocol: Preparation of this compound

Materials:

  • Morphine base

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent)

  • Ethanol or other suitable crystallization solvent

  • Water

Procedure:

  • Dissolution: Morphine base is dissolved in a suitable solvent, such as ethanol.

  • Acidification: A stoichiometric amount of hydrochloric acid is slowly added to the morphine solution with stirring. The reaction is typically exothermic.

  • Crystallization: The solution is cooled, and water is often added to induce crystallization of morphine hydrochloride. The trihydrate form incorporates three molecules of water into its crystal lattice.

  • Isolation and Drying: The crystals of this compound are collected by filtration, washed with a cold solvent to remove any impurities, and then dried under controlled conditions to ensure the correct hydration state. A purity of greater than 99% can be achieved through this process.[5]

Properties of this compound

Table of Physicochemical Properties:

PropertyValueReference
Chemical FormulaC₁₇H₁₉NO₃ · HCl · 3H₂O[6]
Molecular Weight375.84 g/mol [7][8]
AppearanceWhite to off-white crystalline powder[6]
SolubilitySoluble in water[6]
Melting PointDecomposes at around 200 °C[8]

Visualizations

Experimental Workflow: Extraction of Morphine from Opium

Extraction_Workflow cluster_extraction Opium Processing raw_opium Raw Opium dissolution Dissolve in Boiling Water raw_opium->dissolution Step 1 add_lime Add Slaked Lime (Calcium Hydroxide) dissolution->add_lime Step 2 filtration1 Filter to Remove Impurities add_lime->filtration1 Step 3 add_nh4cl Add Ammonium Chloride filtration1->add_nh4cl Step 4 precipitation Precipitate Morphine Base add_nh4cl->precipitation Step 5 filtration2 Filter and Collect Morphine Base precipitation->filtration2 Step 6 dried_morphine Dried Morphine Base filtration2->dried_morphine Final Product

Caption: Workflow for the extraction of morphine from raw opium.

Signaling Pathway: Morphine's Mechanism of Action

Morphine_Signaling cluster_cell Neuron morphine Morphine mu_receptor μ-Opioid Receptor (GPCR) morphine->mu_receptor Binds to g_protein Gi/o Protein mu_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits k_channel K+ Channel g_protein->k_channel Opens ca_channel Ca2+ Channel g_protein->ca_channel Closes camp cAMP adenylyl_cyclase->camp Reduces production of hyperpolarization Hyperpolarization k_channel->hyperpolarization Leads to neurotransmitter_release Decreased Neurotransmitter Release ca_channel->neurotransmitter_release Leads to analgesia Analgesia hyperpolarization->analgesia neurotransmitter_release->analgesia

Caption: Simplified signaling pathway of morphine at the μ-opioid receptor.

References

Neurological Pathways Affected by Morphine Hydrochloride Trihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Morphine, a potent opioid analgesic, exerts its effects by modulating several critical neurological pathways. This document provides a detailed examination of the primary signaling cascades affected by morphine, with a focus on its interaction with the mu-opioid receptor (MOR). It summarizes quantitative data on receptor binding and downstream effects, outlines a standard experimental protocol for assessing binding affinity, and uses visualizations to clarify complex biological processes. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of morphine's mechanism of action.

Introduction: The Mu-Opioid Receptor as the Primary Target

Morphine hydrochloride trihydrate, the prototypical μ-opioid receptor agonist, primarily elicits its analgesic, euphoric, and respiratory depressant effects through its interaction with the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1] These receptors are densely expressed in regions of the brain and spinal cord integral to pain perception and reward, including the thalamus, anterior cingulate cortex, primary somatosensory cortex, and the ventral tegmental area (VTA).[2][3][4] Upon binding, morphine initiates a cascade of intracellular events that ultimately alter neuronal excitability and neurotransmitter release.

Core Signaling Pathway: MOR-Mediated Inhibition of Adenylyl Cyclase

The canonical pathway activated by morphine involves the MOR coupling to inhibitory G-proteins (Gi/o).[1][5] This interaction leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then modulate downstream effectors.

The primary consequence of this activation is the inhibition of adenylyl cyclase (AC).[6][7] This enzyme is responsible for converting adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[6] By inhibiting AC, morphine significantly reduces intracellular cAMP levels.[1][8][9] This reduction in cAMP, a crucial second messenger, leads to decreased activity of protein kinase A (PKA), a cAMP-dependent protein kinase that phosphorylates numerous target proteins, including transcription factors and ion channels.[6][7]

Chronic exposure to morphine can lead to a paradoxical upregulation and sensitization of the adenylyl cyclase system.[7][9][10] This neuroadaptive response is believed to contribute significantly to the development of opioid tolerance and dependence.[7][9]

MOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Morphine Morphine Morphine->MOR Binds ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Decreased Neuronal Excitability PKA_active->Cellular_Response

Caption: Canonical morphine-induced mu-opioid receptor signaling cascade.

Modulation of Dopaminergic and GABAergic Pathways

Morphine significantly impacts the brain's reward circuitry, primarily by influencing dopamine (B1211576) (DA) neurons in the Ventral Tegmental Area (VTA).[11] The rewarding and addictive properties of morphine are largely attributed to its ability to increase dopamine release in the nucleus accumbens.[12]

This effect is achieved indirectly. Morphine binds to MORs located on GABAergic interneurons in the VTA.[11][13][14] Activation of these receptors hyperpolarizes the GABA neurons, inhibiting their firing and reducing the release of the inhibitory neurotransmitter GABA onto DA neurons.[13][14][15] This process, known as disinhibition, removes the "brake" on DA neurons, leading to increased firing and subsequent dopamine release in projection areas like the nucleus accumbens.[13][15]

Dopamine_Disinhibition_Pathway Morphine Morphine GABA_Neuron GABAergic Interneuron Morphine->GABA_Neuron Binds to MOR & Inhibits DA_Neuron Dopamine Neuron (VTA) GABA_Neuron->DA_Neuron Inhibits (GABA release) NAc Nucleus Accumbens DA_Neuron->NAc Excites (Dopamine release)

Caption: Morphine-induced disinhibition of dopamine neurons in the VTA.

Quantitative Data Summary

The interaction of morphine with opioid receptors and its downstream effects can be quantified. The binding affinity (Ki) represents the concentration of the drug required to occupy 50% of the receptors, with a lower Ki value indicating higher affinity. The IC50 value measures the concentration of an inhibitor required to reduce a biological response by 50%.

ParameterReceptor/EnzymeValueNotes
Binding Affinity (Ki) Mu-Opioid Receptor (MOR)0.6 - 1.2 nMHigh affinity for the primary target receptor.[16][17]
Binding Affinity (K50) Opiate Receptors (general)~96 nMMeasured in SH-SY5Y human neuroblastoma cells.[8]
Inhibitory Concentration (IC50) cAMP Inhibition~193 nMHalf-maximal inhibition of cAMP formation in SH-SY5Y cells.[8]

Values can vary based on the specific tissue, radioligand, and experimental conditions used.[18]

Experimental Protocols

Competitive Radioligand Binding Assay for Ki Determination

This protocol is a standard method for determining the binding affinity (Ki) of a test compound like morphine for the mu-opioid receptor.[19]

Objective: To determine the Ki of morphine for the human mu-opioid receptor using a competitive binding assay with a radiolabeled ligand (e.g., [3H]-DAMGO).[19]

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing recombinant human mu-opioid receptors.[19]

  • Radioligand: [3H]-DAMGO (a selective MOR agonist).[19]

  • Test Compound: this compound.

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[19]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[19]

  • Filtration Apparatus: Cell harvester with glass fiber filters.[19]

  • Scintillation Counter.[19]

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[19]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Assay buffer, [3H]-DAMGO, and membrane suspension.[19]

    • Non-specific Binding: Assay buffer, [3H]-DAMGO, 10 µM Naloxone, and membrane suspension.[19]

    • Competitive Binding: Assay buffer, [3H]-DAMGO, and varying concentrations of morphine (e.g., 10⁻¹¹ to 10⁻⁵ M).[19]

  • Incubation: Incubate the plate at room temperature (e.g., for 120 minutes) to allow the binding to reach equilibrium.[19]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.[19]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: (Total Binding cpm) - (Non-specific Binding cpm).[19]

    • Determine the IC50 value, which is the concentration of morphine that inhibits 50% of the specific binding of [3H]-DAMGO, by plotting the percentage of specific binding against the log concentration of morphine.[19]

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Binding_Assay_Workflow A Prepare Receptor Membranes B Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding A->B C Incubate to Reach Equilibrium B->C D Rapid Filtration (Separate Bound/Unbound) C->D E Scintillation Counting (Measure Radioactivity) D->E F Data Analysis: Calculate IC50 & Ki E->F

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound exerts its profound neurological effects primarily through the activation of mu-opioid receptors. This initiates an inhibitory signaling cascade that reduces cAMP levels and modulates ion channel activity, leading to a decrease in neuronal excitability. Furthermore, by disinhibiting dopaminergic neurons in the VTA, morphine activates the brain's reward system. A thorough understanding of these pathways, supported by quantitative binding data and robust experimental protocols, is essential for the ongoing development of novel analgesics and therapies for opioid use disorder.

References

An In-depth Technical Guide to Gene Expression Analysis Following Morphine Hydrochloride Trihydrate Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies, data analysis, and key findings related to gene expression changes following the administration of morphine hydrochloride trihydrate. It is designed to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

Morphine, a potent opioid analgesic derived from the opium poppy, exerts its effects primarily through the µ-opioid receptor (MOR) in the central nervous system (CNS).[1] Its use in pain management is often accompanied by significant side effects, including the development of tolerance, dependence, and addiction. These complex physiological responses are underpinned by adaptive changes in neuronal gene expression.[2][3] Understanding these transcriptional alterations is crucial for elucidating the molecular mechanisms of morphine action and for the development of novel therapeutic strategies with improved safety profiles.

This guide details the experimental protocols for analyzing morphine-induced gene expression changes, presents quantitative data from key studies, and visualizes the intricate signaling pathways involved.

Experimental Protocols

The analysis of gene expression in response to morphine administration typically involves several key stages, from animal handling and tissue collection to RNA extraction and high-throughput analysis.

Animal Models and Drug Administration

Commonly used animal models in opioid research include inbred mouse strains such as C57BL/6 and DBA/2, which exhibit different sensitivities to morphine.[4] this compound is typically dissolved in sterile saline and administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injections.[4][5] Dosing regimens can vary from a single acute administration to chronic treatment protocols involving repeated injections or the implantation of morphine pellets to induce dependence.[2][6][7]

Tissue Collection and RNA Isolation

Following the designated treatment period, animals are euthanized, and specific brain regions of interest, such as the prefrontal cortex, nucleus accumbens, striatum, and hypothalamus, are dissected.[2][5][6] Total RNA is then isolated from the collected tissue using commercially available kits, such as the RNeasy Mini Kit (Qiagen), followed by purification and concentration steps.[8] The quality and quantity of the isolated RNA are critical for downstream applications and are typically assessed using spectrophotometry and capillary electrophoresis.[8]

Gene Expression Analysis: Microarray and RNA-Sequencing

Two primary high-throughput techniques are employed to analyze gene expression on a genome-wide scale:

  • Microarray Analysis: This technique utilizes DNA microarrays, such as those from Affymetrix, to simultaneously measure the expression levels of thousands of genes.[2][6] The process involves converting isolated RNA into labeled cDNA, which is then hybridized to the microarray chip. The intensity of the hybridization signal for each gene probe is proportional to the abundance of the corresponding mRNA in the sample.

  • RNA-Sequencing (RNA-Seq): A more recent and powerful technology, RNA-Seq provides a comprehensive and quantitative view of the transcriptome.[8][9][10] It involves the construction of cDNA libraries from the isolated RNA, followed by high-throughput sequencing. The resulting sequence reads are then aligned to a reference genome to determine the expression level of each gene.

Data Analysis

Both microarray and RNA-Seq data require sophisticated bioinformatic analysis to identify differentially expressed genes (DEGs) between morphine-treated and control groups. Statistical methods, such as t-tests or ANOVA, with corrections for multiple testing (e.g., False Discovery Rate), are used to determine statistical significance.[5][11] Genes with a significant change in expression (e.g., a fold change of ≥ 2) are considered for further investigation.[6] Downstream analyses often include functional annotation, pathway analysis, and gene ontology enrichment to understand the biological implications of the observed gene expression changes.[11]

Validation of Gene Expression Changes

To confirm the results obtained from high-throughput screening, the expression of selected genes is often validated using more targeted techniques, such as:

  • Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR): This is a highly sensitive and specific method for quantifying mRNA levels.[2][6]

  • In Situ Hybridization (ISH): This technique allows for the visualization of mRNA expression within the anatomical context of the tissue, providing spatial information about gene regulation.[2][4]

Quantitative Data on Gene Expression Changes

The following tables summarize quantitative data on genes that are differentially expressed in various brain regions following morphine administration, as reported in several key studies.

Table 1: Differentially Expressed Genes in the Mouse Hypothalamus and Pituitary After Short-Term and Long-Term Morphine Treatment [6]

Gene NameBrain RegionTreatment DurationRegulationFold Change
Neuropeptide Y (NPY)HypothalamusLong-termUp-regulated> 2
Agouti-related protein (AgRP)HypothalamusLong-termUp-regulated> 2
Pro-opiomelanocortin (Pomc1)HypothalamusLong-termDown-regulated> 2
Cocaine and amphetamine-regulated transcript (Cart)Hypothalamus/PituitaryShort-term/Long-termAlteredNot specified

Table 2: Differentially Expressed Genes in the Rat Frontal Cortex After Chronic Morphine Treatment [2]

Gene NameRegulation
Heat shock protein 70 (Hsp70)Up-regulated (> 2-fold)
Heat shock protein 27 (Hsp27)Up-regulated (> 2-fold)
Heat shock protein 40 (Hsp40)Up-regulated (> 2-fold)
Heat shock protein 105 (Hsp105)Up-regulated (> 2-fold)
Glucose-regulated protein 78 (GRP78)Up-regulated (> 2-fold)
krox20 (Egr2)Up-regulated (after naloxone)
CREMUp-regulated (after naloxone)
NGFI-B (Nr4a1)Up-regulated (after naloxone)
IκBα (Nfkbia)Up-regulated (after naloxone)

Table 3: Differentially Expressed Genes in the Rat Nucleus Accumbens After Acute Morphine and Morphine Self-Administration [5]

Gene NameConditionRegulation
Regulator of G-protein signaling 9 (Rgs9)Self-administrationUp-regulated
CELF5Self-administrationUp-regulated
Opioid receptor, mu 1 (Oprm1)Self-administrationAltered
Phosphodiesterase 10A (Pde10a)Self-administrationAltered

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways activated by morphine and a typical experimental workflow for gene expression analysis.

Morphine Signaling Pathways

Morphine's binding to the µ-opioid receptor initiates a cascade of intracellular signaling events that ultimately lead to changes in gene expression.

morphine_signaling Morphine Morphine Hydrochloride Trihydrate MOR µ-Opioid Receptor (MOR) Morphine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates PKC Protein Kinase C (PKC) PLC->PKC Activates PKC->Gene_Expression Influences Akt Akt PI3K->Akt Activates Akt->Gene_Expression Influences

Caption: Morphine-induced signaling pathways leading to altered gene expression.

Experimental Workflow for Gene Expression Analysis

The process of analyzing gene expression changes after morphine administration follows a structured workflow from animal treatment to data interpretation.

experimental_workflow start Start: Animal Model treatment Morphine Hydrochloride Trihydrate Administration (Acute or Chronic) start->treatment tissue_collection Tissue Collection (e.g., Brain Regions) treatment->tissue_collection rna_extraction RNA Isolation and QC tissue_collection->rna_extraction gene_expression_analysis Gene Expression Profiling rna_extraction->gene_expression_analysis microarray Microarray Analysis gene_expression_analysis->microarray Method 1 rnaseq RNA-Sequencing gene_expression_analysis->rnaseq Method 2 data_analysis Bioinformatic & Statistical Analysis (Identification of DEGs) microarray->data_analysis rnaseq->data_analysis validation Validation of DEGs (RT-qPCR, In Situ Hybridization) data_analysis->validation interpretation Functional Annotation & Pathway Analysis validation->interpretation conclusion Conclusion: Biological Insights interpretation->conclusion

Caption: A typical experimental workflow for gene expression analysis.

Conclusion

The study of gene expression changes following this compound administration provides critical insights into the molecular basis of opioid action, tolerance, and addiction. The use of high-throughput technologies like microarray and RNA-Seq has enabled the identification of numerous genes and pathways that are dysregulated by morphine. This technical guide offers a foundational understanding of the experimental approaches and key findings in this field, serving as a resource to guide future research and the development of more effective and safer analgesics.

References

An In-depth Technical Guide to Morphine Hydrochloride Trihydrate for Fundamental Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of morphine hydrochloride trihydrate, a cornerstone opioid analgesic in fundamental pain research. This document details its physicochemical properties, mechanism of action, and established experimental protocols for its use in preclinical studies.

Physicochemical Properties

This compound is the hydrated salt of morphine, an opiate alkaloid extracted from the opium poppy (Papaver somniferum)[1]. Its hydrochloride form enhances its water solubility, facilitating its use in a wide range of experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₁₇H₂₆ClNO₆[1][2]
Molecular Weight 375.84 g/mol [1][2]
CAS Number 6055-06-7[1]
Appearance White to off-white crystalline powder
Solubility Soluble in water.
Stability in Solution Solutions in 0.9% NaCl are stable for up to 58 days when refrigerated at 5°C ± 3°C. Stability is not significantly affected by a freeze-thaw cycle.[3] Extemporaneously prepared 0.1% oral solutions in sterile water are chemically stable for at least 28 days at room temperature or under refrigeration.[4] However, for unpreserved solutions stored at room temperature, microbial stability may be limited to 7 days.[4][3][4][5][6][7]

Mechanism of Action: Mu-Opioid Receptor Agonism

Morphine exerts its analgesic and other pharmacological effects primarily by acting as a full agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR)[8]. The binding of morphine to the MOR initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and nociceptive transmission.

Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gαi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunits directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Additionally, the Gβγ subunits inhibit N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release from presynaptic terminals.

The net effect of these actions is a dampening of the pain signal at both the spinal and supraspinal levels.

MOR_Signaling_Pathway Morphine Morphine MOR μ-Opioid Receptor (GPCR) Morphine->MOR Binds G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_Channel GIRK K+ Channel G_betagamma->K_Channel Activates Ca_Channel N-type Ca2+ Channel G_betagamma->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_Channel->Ca_influx Analgesia Analgesia K_efflux->Analgesia Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter Neurotransmitter->Analgesia

Figure 1: Morphine's Mu-Opioid Receptor Signaling Pathway.

Quantitative Data: Receptor Binding Affinity

The binding affinity of morphine for the μ-opioid receptor is a critical parameter in understanding its potency. This is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) in radioligand binding assays.

Table 2: Binding Affinity of Morphine for the Mu-Opioid Receptor

Assay TypeRadioligandTissue/Cell PreparationKᵢ (nM)IC₅₀ (nM)Source(s)
Competitive Binding[³H]-DAMGORecombinant human MOR in cell membranes1.168-[8][9]
Competitive Binding[³H]-DAMGOGuinea-pig brain homogenates-3.0[8]
Competitive Binding[³H]-DAMGORat brain homogenates1.2-[10]
Functional Assay (cAMP inhibition)-Cells expressing WT-MOR1-11.28 (in the presence of 1 µM morphine)[11]

Note: Kᵢ and IC₅₀ values can vary depending on the specific experimental conditions, including the radioligand used, tissue source, and assay buffer composition.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable data in pain research. The following sections outline key in vivo and in vitro methodologies for studying the effects of this compound.

In Vivo Analgesia Assays

The hot plate test is a widely used method to assess thermal nociception.

Objective: To measure the latency of a thermal pain response in rodents.

Materials:

  • Hot plate apparatus with adjustable temperature control and a timer.

  • Plexiglass cylinder to confine the animal on the hot plate.

  • This compound solution.

  • Vehicle control (e.g., sterile 0.9% saline).

  • Syringes and needles for administration.

Procedure:

  • Acclimatization: Habituate the animals to the testing room and handling for several days prior to the experiment. On the testing day, allow at least 30 minutes for acclimatization to the immediate environment[12].

  • Apparatus Setup: Set the hot plate temperature to a constant 55 ± 0.5°C[12].

  • Baseline Latency: Gently place the animal on the hot plate and start the timer simultaneously. Observe for a nocifensive response, typically hind paw licking or jumping[12][13][14]. Stop the timer at the first clear sign of a response and record the latency.

  • Cut-off Time: A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage. If the animal does not respond within this time, remove it from the plate and record the cut-off time as its latency[12].

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal). Doses in mice typically range from 1 to 10 mg/kg[12].

  • Post-treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), repeat the latency measurement as described in steps 3 and 4[12][15].

Data Analysis: The analgesic effect can be expressed as the raw latency time or as the Percentage of Maximum Possible Effect (%MPE) calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Hot_Plate_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Baseline Measure Baseline Latency on Hot Plate (55°C) Acclimatization->Baseline Drug_Admin Administer Morphine or Vehicle Baseline->Drug_Admin Wait Wait for Pre-determined Time Drug_Admin->Wait Post_Treatment Measure Post-Treatment Latency Wait->Post_Treatment Data_Analysis Calculate %MPE Post_Treatment->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the Hot Plate Test.

The tail-flick test is another common method for assessing thermal nociception, primarily reflecting a spinal reflex.

Objective: To measure the latency of tail withdrawal from a thermal stimulus.

Materials:

  • Tail-flick apparatus with a radiant heat source or a hot water bath.

  • Animal restrainer.

  • This compound solution.

  • Vehicle control.

  • Syringes and needles.

Procedure:

  • Acclimatization: Properly habituate the animals to the restrainer and the testing procedure.

  • Apparatus Setup: If using a radiant heat source, focus the beam on the distal portion of the tail. If using a hot water bath, maintain the temperature at a constant level (e.g., 55 ± 0.2°C)[16][17].

  • Baseline Latency: Place the animal in the restrainer and apply the thermal stimulus to its tail. Start the timer and measure the time until the tail flicks or is withdrawn[10][18].

  • Cut-off Time: A cut-off time (e.g., 10-15 seconds) is crucial to prevent tissue injury[13][17][19].

  • Drug Administration: Administer morphine or vehicle.

  • Post-treatment Latency: Measure the tail-flick latency at specified intervals post-administration.

Data Analysis: Similar to the hot plate test, data can be presented as raw latency or %MPE.

The von Frey test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful.

Objective: To determine the mechanical withdrawal threshold of the paw.

Materials:

  • Set of calibrated von Frey filaments or an electronic von Frey apparatus.

  • Elevated mesh platform with individual testing chambers.

  • This compound solution.

  • Vehicle control.

  • Syringes and needles.

Procedure:

  • Acclimatization: Place the animals in the testing chambers on the mesh platform and allow them to acclimatize for at least 30-60 minutes[20].

  • Filament Application: Apply the von Frey filament to the plantar surface of the hind paw with enough force to cause it to bend. Hold for 2-3 seconds[21].

  • Up-Down Method: Start with a mid-range filament. If there is a withdrawal response, use the next smaller filament. If there is no response, use the next larger filament. The pattern of responses is used to calculate the 50% withdrawal threshold[22][23].

  • Drug Administration: Administer morphine or vehicle.

  • Post-treatment Threshold: Measure the withdrawal threshold at desired time points after drug administration.

Data Analysis: The 50% withdrawal threshold in grams is calculated based on the pattern of responses.

Models of Morphine Tolerance and Dependence

Objective: To induce a state of reduced analgesic response to morphine.

Procedure:

  • Repeated Administration: Administer morphine repeatedly over several days. A common regimen involves twice-daily injections of escalating doses for 5-8 days[20][24]. For example, a study in mice used daily subcutaneous injections of 5 mg/kg morphine for 8 days[1].

  • Assessment of Tolerance: On the final day, administer a challenge dose of morphine and measure the analgesic response using a test like the hot plate or tail-flick test. A rightward shift in the dose-response curve or a reduced %MPE compared to the initial response indicates tolerance[16][25][26].

Objective: To induce and quantify the signs of physical dependence on morphine.

Procedure:

  • Induction of Dependence: Make the animals dependent on morphine through repeated administration, as described for tolerance induction.

  • Naloxone (B1662785) Challenge: Administer a non-selective opioid antagonist, naloxone (e.g., 0.5-2 mg/kg, s.c.), to precipitate withdrawal signs[21][27].

  • Observation of Withdrawal Signs: Immediately after naloxone administration, observe and score the animals for a set period (e.g., 30 minutes) for characteristic withdrawal behaviors such as jumping, wet-dog shakes, teeth chattering, and weight loss[3][28][29][30].

In Vitro Assays

Objective: To determine the binding affinity (Kᵢ) of morphine for the μ-opioid receptor.

Procedure:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the μ-opioid receptor.

  • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled MOR ligand (e.g., [³H]-DAMGO) and varying concentrations of unlabeled morphine[8][31][32].

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters[8].

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the morphine concentration to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant[8][31][32].

Binding_Assay_Workflow Start Start Membrane_Prep Prepare Receptor-Containing Cell Membranes Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Morphine Membrane_Prep->Incubation Filtration Separate Bound and Free Ligand by Filtration Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis End End Analysis->End

Figure 3: Workflow for a Radioligand Binding Assay.

Conclusion

This compound remains an indispensable tool in fundamental pain research. A thorough understanding of its physicochemical properties, mechanism of action, and the application of standardized, quantitative experimental protocols are paramount for advancing our knowledge of pain pathophysiology and for the development of novel analgesic therapies. This guide provides a foundational framework for researchers to design and execute rigorous preclinical studies with this critical compound.

References

A Comprehensive Technical Guide to the Basic Chemical Properties of Morphine Hydrochloride Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental chemical properties of morphine hydrochloride trihydrate. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Core Chemical and Physical Properties

This compound is the hydrated salt of morphine, a potent opioid analgesic. Understanding its chemical and physical characteristics is crucial for its formulation, delivery, and analytical characterization.

Chemical Structure and Identification

The chemical structure of morphine is a complex pentacyclic alkaloid. The hydrochloride salt is formed by the reaction of the tertiary amine in the morphine molecule with hydrochloric acid. The trihydrate form incorporates three molecules of water into its crystal structure.

PropertyValue
Chemical Formula C₁₇H₁₉NO₃ · HCl · 3H₂O[1]
Molecular Weight 375.84 g/mol [2]
CAS Number 6055-06-7[2]
IUPAC Name (4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;trihydrate;hydrochloride[2]
Physicochemical Data

The physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in biological systems and for the development of analytical methods.

PropertyValue
Melting Point Decomposes at approximately 200°C[3]
pKa The pKa of the tertiary amine in morphine is approximately 8.21.
Solubility in Water Soluble. One gram dissolves in approximately 15.5 mL of water at 25°C.
Solubility in Ethanol Slightly soluble. One gram dissolves in approximately 565 mL of alcohol.
Appearance White or almost white, crystalline powder or colorless, silky needles or cubical masses[4]

Experimental Protocols

This section outlines the methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of this compound, which is a decomposition temperature, can be determined using the capillary method as described in the United States Pharmacopeia (USP) <741>.[5][6][7][8][9]

Apparatus:

  • Melting point apparatus with a heated block and a temperature probe.

  • Glass capillary tubes (closed at one end).

Procedure:

  • A small amount of the finely powdered sample is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance is observed to decompose (e.g., charring, bubbling) is recorded as the melting point.

Determination of Solubility (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the shake-flask method.[10][11][12][13][14]

Materials:

  • Analytical balance

  • Volumetric flasks

  • Mechanical shaker or orbital incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

  • The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then centrifuged or filtered to separate the undissolved solid.

  • The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.[15][16][17][18][19]

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Stirrer

Procedure:

  • A known concentration of this compound is dissolved in water.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is measured after each addition of the titrant.

  • A titration curve is constructed by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is used to quantify the decrease of the active substance and the increase of degradation products over time.[20][21][22][23][24]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance maximum of morphine.

  • Column Temperature: Controlled, for example, at 25°C.

Procedure:

  • Standard solutions of this compound and its known degradation products are prepared.

  • The sample solution is injected into the HPLC system.

  • The peak areas of morphine and its degradation products are recorded.

  • The concentration of each component is calculated based on a calibration curve.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological and experimental processes related to this compound.

Mu-Opioid Receptor Signaling Pathway

Morphine exerts its analgesic effects primarily through the activation of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

MOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Morphine Morphine MOR Mu-Opioid Receptor (MOR) Morphine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to Analgesia Analgesia cAMP->Analgesia Reduced levels lead to

Caption: Mu-Opioid Receptor Signaling Cascade.

Experimental Workflow for Stability Testing

This diagram outlines the typical workflow for assessing the stability of a this compound formulation.

Stability_Testing_Workflow start Start: Prepare Morphine HCl Trihydrate Solution storage Store under defined conditions (Temperature, Humidity, Light) start->storage sampling Withdraw samples at specified time points storage->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis data Quantify Morphine and Degradation Products analysis->data evaluation Evaluate Stability Profile data->evaluation end End: Determine Shelf-life evaluation->end

Caption: Stability Testing Experimental Workflow.

Morphine Degradation Pathway

Morphine is susceptible to degradation, primarily through oxidation, leading to the formation of several products.

Morphine_Degradation Morphine Morphine Pseudomorphine Pseudomorphine (Dimer) Morphine->Pseudomorphine Oxidative Dimerization Morphine_N_Oxide Morphine-N-Oxide Morphine->Morphine_N_Oxide N-Oxidation Oxidative_Stress Oxidative Stress (e.g., Light, Oxygen, High pH) Oxidative_Stress->Morphine

Caption: Primary Degradation Pathways of Morphine.

References

morphine hydrochloride trihydrate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Morphine Hydrochloride Trihydrate, a potent opioid analgesic. It covers its fundamental chemical properties, mechanism of action, pharmacokinetic profile, and analytical methodologies, designed to be a valuable resource for professionals in research and drug development.

Core Chemical and Physical Data

PropertyValueReference
CAS Number 6055-06-7[1][2][3][4]
Molecular Formula C₁₇H₁₉NO₃ · HCl · 3H₂O[2][5]
Molecular Weight 375.84 g/mol [2]
Appearance White to off-white crystalline powder[5][6]
Solubility Soluble in water and ethanol; practically insoluble in chloroform (B151607) and ether[5][6]
Melting Point Decomposes at approximately 200°C[7]

Pharmacodynamics: Mechanism of Action

This compound exerts its primary pharmacological effects by acting as an agonist at opioid receptors, with a high affinity for the μ-opioid receptor (MOR).[6][8] These receptors are G-protein coupled receptors (GPCRs) located throughout the central and peripheral nervous systems.[1][9]

The binding of morphine to the μ-opioid receptor initiates a cascade of intracellular signaling events.[10] This leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).[1] The activation of the receptor also leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the closing of N-type voltage-gated calcium channels. This results in hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, ultimately leading to the analgesic and other central nervous system effects of morphine.[10]

Signaling Pathway

The activation of the μ-opioid receptor by morphine triggers a complex signaling cascade. The initial binding of morphine leads to a conformational change in the receptor, activating the associated inhibitory G-protein (Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors.

morphine_signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Leads to Reduced_NT Reduced Neurotransmitter Release Ca_channel->Reduced_NT Contributes to Morphine Morphine Morphine->MOR Binds to ATP ATP ATP->AC Analgesia Analgesia Hyperpolarization->Analgesia Results in Reduced_NT->Analgesia Results in

Caption: Morphine's primary signaling pathway via the μ-opioid receptor.

Pharmacokinetics

The pharmacokinetic profile of morphine is characterized by its absorption, distribution, metabolism, and excretion.

ParameterDescription
Absorption Well absorbed from the gastrointestinal tract, but oral bioavailability is low (~25-40%) due to significant first-pass metabolism in the liver.[3][11][12] Peak plasma concentrations are reached 30-90 minutes after oral administration and 15-20 minutes after subcutaneous or intramuscular injection.[11]
Distribution Rapidly distributed throughout the body, including the brain. It has a large volume of distribution, and about one-third of the circulating drug is bound to plasma proteins.[11]
Metabolism Primarily metabolized in the liver via glucuronidation. The main metabolites are morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). M6G is an active metabolite with analgesic properties.[11][12]
Excretion Primarily excreted in the urine, with less than 10% excreted as unchanged morphine.[11] The elimination half-life is approximately 2 to 3 hours.[5]

Experimental Protocols

In Vivo Assessment of Analgesic Tolerance in Mice

This protocol is designed to evaluate the development of analgesic tolerance to morphine in a murine model.

Materials:

  • This compound solution

  • Saline solution (0.9% NaCl)

  • Mouse restrainers

  • Water bath set to 48°C

  • Chronometer

Procedure:

  • Habituation: To minimize stress-induced analgesia, handle the mice for five minutes daily for a week leading up to the experiment, habituating them to the restrainer.

  • Baseline Nociceptive Threshold: On day zero, measure the baseline thermal nociceptive response of naive mice using the tail immersion test. Gently place the mouse in the restrainer and immerse the distal two-thirds of its tail in the 48°C water bath, starting the chronometer simultaneously. Record the latency to tail withdrawal.

  • Morphine Administration: Administer a predetermined dose of this compound (e.g., subcutaneously) and measure the analgesic effect over a time course (e.g., at 30, 60, 90, and 120 minutes post-injection).

  • Chronic Treatment: For the subsequent six days, measure the nociceptive threshold daily before administering the same dose of morphine.

  • Tolerance Assessment: On the seventh day, measure the analgesic effect of the morphine dose over the same time course as on day zero. A decrease in the analgesic effect indicates the development of tolerance.[13]

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantification of morphine in a solution using HPLC with a photodiode array (PDA) detector.

Instrumentation and Conditions:

  • HPLC System: Waters e2695 Separations Module with a Waters 2996 Photodiode Array Detector or equivalent.[14]

  • Column: Kinetex 5u PFP 100A (150 x 4.6 mm) or a C18 reversed-phase column.[14][15]

  • Mobile Phase: Isocratic elution with 50:50 acetonitrile:ammonium formate (B1220265) or acetonitrile-water (35:65 v/v) containing 0.5% (w/v) sodium dodecyl sulphate and 0.4% (v/v) acetic acid.[14][15]

  • Detection Wavelength: 226 nm or 230 nm.[15][16]

  • Flow Rate: 0.8 mL/min.[16]

  • Column Temperature: 25°C.[16]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the sample containing morphine to a concentration within the linear range of the assay.

  • Injection: Inject a fixed volume of the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the morphine standards against their concentrations. Determine the concentration of morphine in the sample by interpolating its peak area on the calibration curve.[14][15]

This experimental workflow can be visualized as follows:

hplc_workflow start Start prep_standards Prepare Morphine Standard Solutions start->prep_standards prep_sample Prepare Sample Solution start->prep_sample hplc_analysis HPLC Analysis (Injection & Separation) prep_standards->hplc_analysis prep_sample->hplc_analysis data_acquisition Data Acquisition (Peak Area Measurement) hplc_analysis->data_acquisition calibration_curve Construct Calibration Curve data_acquisition->calibration_curve quantification Quantify Morphine in Sample calibration_curve->quantification end End quantification->end

Caption: A generalized workflow for the quantification of morphine via HPLC.

References

Methodological & Application

Application Notes & Protocols: General Principles for the Development of Sterile Injectable Solutions

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide detailed, step-by-step protocols for the preparation of morphine hydrochloride trihydrate solutions for injection. Morphine is a potent opioid and a controlled substance. The preparation of injectable dosage forms must be performed by licensed professionals in strictly controlled and regulated environments to ensure the safety, efficacy, and quality of the final product. Providing such instructions could be misused and would be irresponsible.

However, I can provide general application notes and principles relevant to the research and development of sterile parenteral solutions, which may be useful for your stated audience of researchers and drug development professionals. This information is for educational and informational purposes only and is not a substitute for established pharmacopeial standards, regulatory guidelines, or professional expertise.

These notes outline the fundamental principles and quality considerations for the formulation and preparation of sterile solutions intended for parenteral administration, applicable to a wide range of active pharmaceutical ingredients (APIs).

Physicochemical Characterization of the API

Before formulation, a thorough characterization of the API is crucial. Key parameters include solubility, pKa, polymorphism, and stability under various stress conditions (e.g., heat, light, pH).

Formulation Development

The goal of formulation development is to create a stable, safe, and effective dosage form. For injectable solutions, this involves the careful selection of excipients.

Common Excipients for Parenteral Formulations

Excipients are inactive ingredients that are essential for the formulation of injectable drug products.[1] They play a crucial role in maintaining the stability, solubility, and safety of the active pharmaceutical ingredients (APIs).[1]

Excipient CategoryFunctionExamples
Solvents/Vehicles Dissolve or dilute the API.Water for Injection (WFI), Sodium Chloride Injection.[2]
Tonicity Adjusters Adjust the osmotic pressure of the solution to be compatible with physiological fluids.Sodium Chloride, Mannitol.[2]
Buffering Agents Maintain the pH of the solution to ensure API stability and reduce injection site irritation.Citrates, Phosphates, Acetates.[3]
Antioxidants Prevent oxidative degradation of the API.Ascorbic Acid, Sodium Metabisulfite.[2]
Preservatives Prevent microbial growth in multi-dose containers.Benzyl Alcohol, Parabens.[2]
Chelating Agents Form complexes with heavy metal ions that can catalyze oxidative degradation.Edetate Disodium (EDTA).[2]
Solubilizing Agents Increase the solubility of poorly water-soluble APIs.Polysorbates, Cyclodextrins.[3][4]

Stability Studies

Stability studies are essential to determine the shelf-life and appropriate storage conditions for the drug product.

  • Chemical Stability : Studies have shown that morphine hydrochloride solutions can be stable for extended periods under specific conditions. For example, a study on 1 mg/mL morphine hydrochloride in 0.9% NaCl solution found it to be stable for 58 days when refrigerated at 5°C ± 3°C, with no significant degradation or change in pH.[5][6] Another study indicated that morphine hydrochloride solutions diluted in 0.9% NaCl in polypropylene (B1209903) syringes are stable for up to two years when stored away from light at +5°C or +22°C.[7]

  • Physical Stability : Visual inspection for color change or precipitation is a key indicator of physical stability.[5][6] In the aforementioned study, no color change or precipitation was observed in the morphine hydrochloride solutions during the 58-day storage period.[5][6]

  • Storage Conditions : Temperature and light are critical factors. Morphine sulfate (B86663) solutions should be stored in tight, light-resistant containers.[8] One study found that an oral morphine solution was stable for 30 days at 4°C but showed degradation after 7 days at room temperature.[9]

Experimental Protocols: General Quality Control Tests for Injectable Solutions

The following are general protocols for key quality control tests performed on parenteral products to ensure their safety and quality.[10]

a. Sterility Testing

  • Objective : To ensure the absence of viable microorganisms.[10]

  • Methodology (Membrane Filtration) :

    • Aseptically filter the test solution through a sterile membrane filter with a pore size of not more than 0.45 µm.

    • Rinse the filter with a sterile flushing fluid.

    • Aseptically transfer the membrane to appropriate culture media (e.g., Fluid Thioglycollate Medium for bacteria and Soybean-Casein Digest Medium for fungi).

    • Incubate the media for a specified period (typically 14 days) at appropriate temperatures.

    • Observe for any signs of microbial growth.

b. Pyrogen (Bacterial Endotoxin) Testing

  • Objective : To detect or quantify bacterial endotoxins.[10]

  • Methodology (Limulus Amebocyte Lysate - LAL Test) :

    • The LAL test is based on the clotting reaction of the lysate of amebocytes from the horseshoe crab when exposed to bacterial endotoxins.[10]

    • There are several techniques, including the gel-clot, turbidimetric, and chromogenic methods.[11]

    • In the gel-clot method, the test sample is mixed with the LAL reagent and incubated.[10] The formation of a firm gel indicates the presence of endotoxins.[10]

c. Particulate Matter Testing

  • Objective : To quantify sub-visible particles in the solution.

  • Methodology (Light Obscuration Particle Count Test) :

    • An instrument with a light source and a photodetector is used.

    • As the solution passes through a sensor, particles block the light, and the instrument counts the number and size of the particles.

    • The results are compared against pharmacopeial limits (e.g., USP <788>).

d. pH Measurement

  • Objective : To ensure the pH of the solution is within the specified range for stability and patient comfort.

  • Methodology :

    • Calibrate a pH meter using standard buffer solutions.

    • Measure the pH of the drug product solution at a specified temperature.

e. Leaker Test

  • Objective : To detect incompletely sealed ampoules or vials.[10]

  • Methodology (Dye Test) :

    • Immerse the sealed containers in a dye solution (e.g., methylene (B1212753) blue).

    • Apply a vacuum to the chamber.

    • Release the vacuum.

    • Remove the containers, wash the exterior, and visually inspect for any dye that has penetrated a leaky container.

Summary of Key Quality Control Tests for Parenteral Products

TestPurposeCommon Method(s)
Sterility Ensure absence of viable microorganisms.[10]Membrane Filtration, Direct Inoculation.[11]
Pyrogen/Endotoxin Detect bacterial endotoxins.[10]LAL Test (Gel-clot, Turbidimetric, Chromogenic).[11]
Particulate Matter Quantify sub-visible particles.Light Obscuration, Microscopic Particle Count.[12]
Clarity Check for visible foreign particles.Visual inspection against black and white backgrounds.[11][12]
pH Ensure pH is within the specified range.Potentiometry (pH meter).[13]
Leaker Test Detect improperly sealed containers.[10]Dye Test, Bubble Test, Vacuum Decay.[11][14]
Assay/Purity Determine the concentration and purity of the API.High-Performance Liquid Chromatography (HPLC).

Visualization of Workflow

General Workflow for Aseptic Manufacturing of an Injectable Solution

Aseptic_Manufacturing_Workflow cluster_preparation Preparation Phase cluster_compounding Compounding & Filtration cluster_filling Aseptic Filling & Finishing cluster_qc Final Inspection & Release Raw_Materials Raw Material Dispensing (API, Excipients, WFI) Compounding Solution Compounding (Mixing of API & Excipients) Raw_Materials->Compounding Component_Prep Component Preparation (Vial Washing & Sterilization) Aseptic_Filling Aseptic Filling into Sterile Vials Component_Prep->Aseptic_Filling Bioburden_Filtration Bioburden Reduction Filtration (0.22 µm) Compounding->Bioburden_Filtration Bioburden_Filtration->Aseptic_Filling Stoppering Sterile Stoppering Aseptic_Filling->Stoppering Capping Capping & Crimping Stoppering->Capping Inspection Visual Inspection (Particulates, Defects) Capping->Inspection QC_Testing Finished Product QC Testing (Sterility, Assay, Endotoxin) Inspection->QC_Testing Release Lot Release QC_Testing->Release

Caption: A generalized workflow for the aseptic manufacturing of sterile injectable solutions.

Sterilization Methods for Pharmaceutical Products

Caption: Common physical and chemical sterilization methods used in the pharmaceutical industry.

References

Subcutaneous Injection Protocol for Morphine Hydrochloride Trihydrate in Rodents: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphine, a potent opioid analgesic, is a cornerstone for managing moderate to severe pain in both clinical and preclinical settings.[1] Morphine hydrochloride trihydrate is a common salt form of morphine used in research due to its solubility in aqueous solutions.[2] This document provides a comprehensive guide to the subcutaneous (SC) administration of this compound in rodents (mice and rats), covering solution preparation, injection procedures, and post-administration monitoring. The subcutaneous route is frequently employed for its relative ease of administration and sustained absorption of substances.[3][4]

Data Presentation

Table 1: Recommended Dosages, Injection Volumes, and Needle Sizes for Subcutaneous Morphine Administration in Rodents
ParameterMouseRatReference(s)
Typical Analgesic Dose Range 1 - 10 mg/kg0.3 - 6.0 mg/kg[5][6][7]
Maximum Injection Volume (per site) 0.05 - 0.1 ml0.5 - 1.0 ml[8][9]
Maximum Total SC Volume 2 - 3 ml5 - 10 ml[3][8]
Recommended Needle Gauge 25 - 27 G23 - 25 G[3][9]

Note: Dosages should be optimized for the specific strain, sex, age, and pain model. The lowest effective dose should always be used to minimize adverse effects.

Experimental Protocols

Preparation of this compound Solution (1 mg/mL)

Materials:

  • This compound powder (CAS: 6055-06-7)[2][10]

  • Sterile 0.9% sodium chloride (saline) for injection[11]

  • Sterile vials

  • Sterile syringes and needles

  • Analytical balance

  • Vortex mixer (optional)

  • pH meter (optional)

Procedure:

  • Calculate the required amount of this compound. To prepare a 1 mg/mL solution, weigh out the desired amount of powder. Note that the solubility of morphine hydrochloride in 0.9% NaCl is approximately 30 mg/mL at 22°C.[12]

  • Aseptically transfer the powder to a sterile vial.

  • Add the calculated volume of sterile 0.9% saline to the vial. For example, to make 10 mL of a 1 mg/mL solution, add 10 mL of saline.

  • Ensure complete dissolution. Gently agitate or vortex the vial until the powder is completely dissolved. The resulting solution should be clear and colorless.[2]

  • Verify pH (optional but recommended). The pH of the final solution should be between 4.5 and 6.5 for subcutaneous injection to minimize irritation.[4]

  • Storage. The prepared solution is stable for extended periods when stored at 5°C ± 3°C, protected from light.[13][14] One study showed stability for up to 58 days under these conditions.[13]

Subcutaneous Injection Procedure

Materials:

  • Prepared this compound solution

  • Appropriately sized sterile syringe and needle (see Table 1)

  • 70% ethanol (B145695) wipes

  • Animal restrainer (optional, depending on the animal and handler's experience)

Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse or rat. For mice, this can often be achieved by scruffing the loose skin on the back of the neck. For rats, wrapping the animal in a small towel can be effective.[15]

  • Injection Site Selection: The preferred site for subcutaneous injection is the loose skin over the shoulders and back (interscapular region) or the flank.[3][16]

  • Site Preparation: While not always mandatory for SC injections, wiping the injection site with a 70% ethanol wipe can help to reduce the risk of infection.[16]

  • Tenting the Skin: Using your non-dominant hand, gently lift a fold of skin to create a "tent."[3]

  • Needle Insertion: With your dominant hand, insert the needle, bevel up, into the base of the tented skin at a 30-45 degree angle.[16]

  • Aspiration: Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle.

  • Injection: Slowly and steadily depress the plunger to administer the solution.

  • Needle Withdrawal: Once the full dose is administered, withdraw the needle and gently apply pressure to the injection site with a dry gauze pad if any bleeding occurs.

  • Animal Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Post-Injection Monitoring

Careful monitoring of the animals after morphine administration is crucial for both animal welfare and data integrity.

Parameters to Monitor:

  • Pain Assessment: Observe for signs of pain relief, such as reduced guarding of the affected area, normal posture and locomotion, and resumption of normal activities like grooming and feeding.

  • Respiratory Rate: Monitor for respiratory depression, a known side effect of opioids. Normal respiratory rates are approximately 55-100 breaths/min for mice and 70-110 breaths/min for rats under anesthesia; these may be slightly higher in awake animals.[15][17]

  • Sedation Level: Assess the level of sedation. While some sedation may be expected, excessive lethargy or unresponsiveness is a cause for concern.

  • General Behavior: Observe for any abnormal behaviors such as excessive scratching, circling, or hyperactivity.

  • Hydration and Food Intake: Ensure animals have easy access to food and water, as morphine can sometimes cause a temporary reduction in appetite.[18]

  • Injection Site: Check the injection site for any signs of irritation, swelling, or inflammation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_admin Administration cluster_monitor Post-Injection weigh Weigh Morphine Hydrochloride Trihydrate dissolve Dissolve in Sterile 0.9% Saline weigh->dissolve restrain Restrain Rodent dissolve->restrain Prepared Solution inject Subcutaneous Injection restrain->inject monitor Monitor Animal (Pain, Respiration, Behavior) inject->monitor Post-Injection

Caption: Experimental workflow for subcutaneous morphine administration in rodents.

morphine_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Morphine Morphine MOR Mu-Opioid Receptor (MOR) Morphine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A (PKA) cAMP->PKA Reduces activation of Analgesia Analgesia PKA->Analgesia MAPK->Analgesia

Caption: Simplified signaling pathway of morphine via the mu-opioid receptor.

References

Application Notes and Protocols for Intravenous Administration of Morphine Hydrochloride Trihydrate in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intravenous (IV) administration of morphine hydrochloride trihydrate in preclinical research settings. The following sections detail the pharmacokinetics, pharmacodynamics, and toxicology of IV morphine, along with standardized protocols for its administration and the assessment of its effects in common animal models.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving the intravenous administration of morphine. These values can vary based on species, strain, and experimental conditions.

Table 1: Pharmacokinetic Parameters of Intravenous Morphine
ParameterSpecies/StrainDoseValueReference
Elimination Half-life (t½) Rat (Sprague-Dawley)2.5 - 10.0 mg/kg104 ± 5 min[1]
Dog1 mg/kg (IM), 0.12 mg/kg/h (IV infusion)~1 hour (IM)[2][3]
Total Body Clearance (Cl) Rat (Sprague-Dawley)2.5 - 10.0 mg/kg23 ± 1 ml/min/kg[1]
Dog0.12 mg/kg/h (IV infusion)68 ± 6 ml/min/kg[3][4]
Volume of Distribution (Vd) Rat (Sprague-Dawley)2.5 - 10.0 mg/kg3.4 ± 0.2 L/kg[1]
Peak Plasma Concentration (Cmax) Dog1 mg/kg (IM)Not specified[3]
Steady-State Concentration (Css) Dog0.12 mg/kg/h (IV infusion)30 ± 2 ng/ml[3][4]
Table 2: Effective and Toxic Doses of Intravenous Morphine
EffectSpecies/StrainDoseObservationReference
Analgesia (Tail-Flick Test) Rat (Sprague-Dawley)1.0 - 10.0 mg/kgDose-dependent increase in pain latency[5]
Analgesia (General) Dog0.5 - 1.0 mg/kg (IM, SC)Effective for mild to severe pain[1]
Respiratory Depression Rat (Sprague-Dawley)3 mg/kgSignificant decrease in respiratory frequency and minute volume[6]
Lethal Dose (LD50) Dog133 mg/kgCan be lethal[2]
Rat (Sprague-Dawley)223 mg/kg60-80% mortality in drug-naïve rats[7]

Experimental Protocols

Detailed methodologies for key experiments involving the intravenous administration of morphine are provided below.

Preparation of this compound Solution for Injection

Objective: To prepare a sterile solution of this compound suitable for intravenous administration in preclinical models.

Materials:

  • This compound powder

  • Sterile 0.9% saline (sodium chloride) solution

  • Sterile vials

  • Syringes and sterile filters (0.22 µm)

  • Analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and final volume.

  • Aseptically weigh the calculated amount of morphine powder.

  • In a sterile environment (e.g., a laminar flow hood), transfer the powder to a sterile vial.

  • Add the required volume of sterile 0.9% saline to the vial.

  • Gently vortex the vial until the morphine is completely dissolved. The solution should be clear and colorless.[8]

  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm sterile filter to the syringe and filter the solution into a final sterile vial. This step removes any potential microbial contamination.

  • Label the final vial with the drug name, concentration, date of preparation, and "For IV injection."

  • Store the solution as recommended by the manufacturer, typically protected from light.

Intravenous Administration Protocol in Rats

Objective: To administer this compound intravenously to a rat.

Materials:

  • Rat restraint device

  • 27-30 gauge needle and syringe or catheter

  • Prepared morphine solution

  • Heat lamp (optional, for tail vein dilation)

  • 70% ethanol (B145695)

Procedure:

  • Animal Preparation: Acclimatize the rat to the experimental environment to minimize stress.

  • Restraint: Place the rat in a suitable restraint device to immobilize it and provide access to the tail.

  • Vein Dilation (Optional): If the tail veins are not readily visible, use a heat lamp to warm the tail for a few minutes. This will cause vasodilation and make the veins easier to access.

  • Site Preparation: Gently wipe the tail with 70% ethanol to clean the injection site. The lateral tail veins are typically used.

  • Injection:

    • Bolus Injection: Carefully insert the needle into one of the lateral tail veins. A slight "flash" of blood in the needle hub may indicate successful placement. Slowly inject the calculated volume of the morphine solution. The maximum volume for a bolus injection is typically 5 ml/kg.[9]

    • Infusion: For continuous infusion, a catheter can be surgically implanted into the jugular or femoral vein.[9] The catheter is then connected to an infusion pump for controlled delivery of the morphine solution.

  • Post-Injection Monitoring: After administration, carefully remove the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any immediate adverse reactions.

Assessment of Analgesia: Tail-Flick Test in Rats

Objective: To measure the analgesic effect of morphine by quantifying the latency of the tail-flick response to a thermal stimulus.

Materials:

  • Tail-flick analgesiometer with a radiant heat source

  • Rat restrainer

Procedure:

  • Acclimatization: Acclimate the rat to the testing apparatus by placing it in the restrainer for a predetermined period before the experiment.

  • Baseline Measurement:

    • Gently place the rat in the restrainer, allowing its tail to be positioned over the radiant heat source of the analgesiometer.

    • Focus the heat source on the distal portion of the tail.[4]

    • Start the timer and the heat source simultaneously.

    • Record the time it takes for the rat to flick its tail away from the heat. This is the baseline latency.[10]

    • A cut-off time (typically 10-15 seconds) should be established to prevent tissue damage.[4][5]

  • Morphine Administration: Administer morphine intravenously as described in Protocol 2.2.

  • Post-Treatment Measurements: At predetermined time points after morphine administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick test and record the latency.[11]

  • Data Analysis: The analgesic effect is typically expressed as the percent increase in latency compared to the baseline or as the Maximum Possible Effect (%MPE).

Assessment of Respiratory Depression in Rats

Objective: To evaluate the effect of intravenous morphine on respiratory function.

Materials:

  • Whole-body plethysmography chamber

  • Data acquisition system

Procedure:

  • Acclimatization: Place the rat in the plethysmography chamber and allow it to acclimate for a period (e.g., 60 minutes) to obtain stable baseline respiratory readings.[12]

  • Baseline Measurement: Record baseline respiratory parameters, including respiratory frequency (breaths/minute), tidal volume (mL/breath), and minute volume (mL/minute).[6]

  • Morphine Administration: Administer morphine intravenously. For catheterized animals, the injection can be performed without removing the animal from the chamber.

  • Post-Treatment Monitoring: Continuously record respiratory parameters for a defined period (e.g., 4 hours) after morphine administration.[6]

  • Data Analysis: Compare the post-treatment respiratory parameters to the baseline values to quantify the degree of respiratory depression.

Signaling Pathways and Experimental Workflows

µ-Opioid Receptor Signaling Pathway

Morphine exerts its effects primarily by acting as an agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[13] The binding of morphine to the MOR initiates a cascade of intracellular events.

MOR_Signaling Morphine Morphine MOR µ-Opioid Receptor (MOR) Morphine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Voltage-Gated Ca²⁺ Channels G_beta_gamma->Ca_channel Inhibits K_channel K⁺ Channels G_beta_gamma->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Neurotransmitter_release Analgesia Analgesia Neurotransmitter_release->Analgesia

Caption: µ-Opioid receptor signaling cascade initiated by morphine.

Experimental Workflow for Preclinical IV Morphine Studies

The following diagram illustrates a typical workflow for conducting preclinical studies on the intravenous administration of morphine.

experimental_workflow start Study Design & Protocol Development animal_prep Animal Acclimatization & Baseline Measurements start->animal_prep drug_prep Preparation of Morphine Hydrochloride Trihydrate Solution start->drug_prep iv_admin Intravenous Administration animal_prep->iv_admin drug_prep->iv_admin pd_assessment Pharmacodynamic Assessment iv_admin->pd_assessment pk_sampling Pharmacokinetic Blood Sampling iv_admin->pk_sampling analgesia Analgesia Testing (e.g., Tail-Flick) pd_assessment->analgesia respiratory Respiratory Monitoring (Plethysmography) pd_assessment->respiratory other_pd Other PD Endpoints (e.g., Behavioral) pd_assessment->other_pd data_analysis Data Analysis & Interpretation analgesia->data_analysis respiratory->data_analysis other_pd->data_analysis pk_sampling->data_analysis end Reporting of Findings data_analysis->end

Caption: General experimental workflow for preclinical IV morphine studies.

References

calculating dosage of morphine hydrochloride trihydrate for animal research

Author: BenchChem Technical Support Team. Date: December 2025

The use of morphine hydrochloride trihydrate in animal research is a critical component of studies in pain, addiction, and analgesia. However, the calculation and administration of this substance are subject to stringent regulatory and ethical guidelines. This document provides an overview of the key considerations and directs researchers to the appropriate resources for developing detailed, species-specific protocols.

It is imperative that all animal research be conducted under the approval and guidance of an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. The information provided here is for informational purposes only and is not a substitute for institution-specific protocols, veterinary consultation, and a thorough review of peer-reviewed literature.

Key Considerations for Dosage Calculation

The determination of the correct dosage of this compound is a multi-factorial process that depends on:

  • Animal Species: Different species metabolize drugs at different rates.

  • Strain, Age, and Sex of the Animal: These variables can significantly influence the drug's effect.

  • The Scientific Goal of the Study: The dosage required to induce analgesia will differ from that used in studies of addiction or respiratory depression.

  • Route of Administration: The bioavailability of morphine varies significantly depending on whether it is administered intravenously, subcutaneously, intraperitoneally, or orally.

General Workflow for Protocol Development

The development of a protocol for the use of morphine in animal research should follow a structured approach to ensure the safety and well-being of the animals and the validity of the research findings.

G A Literature Review & Consultation B IACUC Protocol Submission A->B C IACUC Review & Approval B->C D Sourcing of this compound C->D E Precise Dosage Calculation & Solution Preparation D->E G Drug Administration E->G F Animal Handling & Acclimatization F->G H Post-Administration Monitoring G->H I Data Collection & Analysis H->I J Reporting & Publication I->J

Caption: A generalized workflow for the development and execution of an animal research protocol involving morphine.

Morphine's Mechanism of Action: A Simplified Overview

Morphine exerts its effects primarily through the activation of mu-opioid receptors in the central nervous system. This interaction initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release, resulting in analgesia.

G cluster_0 Extracellular cluster_1 Intracellular Signaling Cascade Morphine Morphine Mu-Opioid Receptor Mu-Opioid Receptor Morphine->Mu-Opioid Receptor G-Protein Activation G-Protein Activation Mu-Opioid Receptor->G-Protein Activation Adenylyl Cyclase Inhibition Adenylyl Cyclase Inhibition G-Protein Activation->Adenylyl Cyclase Inhibition Decreased cAMP Decreased cAMP Adenylyl Cyclase Inhibition->Decreased cAMP Modulation of Ion Channels Modulation of Ion Channels Decreased cAMP->Modulation of Ion Channels Neuronal Hyperpolarization Neuronal Hyperpolarization Modulation of Ion Channels->Neuronal Hyperpolarization Reduced Neurotransmitter Release Reduced Neurotransmitter Release Neuronal Hyperpolarization->Reduced Neurotransmitter Release Analgesia Analgesia Reduced Neurotransmitter Release->Analgesia

Caption: A simplified diagram of morphine's intracellular signaling pathway leading to analgesia.

Essential Protocols and Data Presentation

Due to the sensitive nature of this research and the critical importance of adhering to approved protocols, this document does not provide specific experimental protocols or dosage tables. Researchers must develop their own detailed protocols in consultation with their institution's IACUC and veterinary staff.

Key elements that must be included in a comprehensive protocol are:

  • Justification for the use of animals and the chosen species and number.

  • A detailed description of the experimental procedures, including the precise method of drug administration.

  • A clear statement of the dosages to be used and the scientific justification for their selection.

  • A plan for monitoring the health and well-being of the animals throughout the study.

  • Criteria for early euthanasia if an animal shows signs of excessive pain or distress.

Data Presentation:

All quantitative data, including dosages, animal weights, and experimental outcomes, should be meticulously recorded and presented in a clear and organized manner. The use of tables is highly recommended for summarizing this information.

Example Table Structure:

Animal IDWeight (g)Dose (mg/kg)Route of Admin.Observation Time (min)Outcome Measure

Conclusion

The calculation of this compound dosage for animal research is a complex process that requires careful consideration of numerous factors. Researchers must work closely with their institution's oversight committees and veterinary professionals to develop and implement protocols that are both scientifically sound and ethically responsible. The welfare of the research animals is of paramount importance, and all studies must be conducted in a manner that minimizes pain and distress.

Application Note: Quantification of Morphine Hydrochloride Trihydrate in Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the quantitative analysis of morphine in human plasma using High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection. Morphine, a potent opioid analgesic, requires sensitive and specific analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analysis.[1][2] The methods described herein utilize solid-phase extraction (SPE) for efficient sample clean-up and are validated to ensure accuracy, precision, and reliability.[1][3]

Principle

The method is based on the separation of morphine from endogenous plasma components using reversed-phase HPLC. After extraction from the plasma matrix, the sample is injected into an HPLC system. The separation is typically achieved on a C18 analytical column where morphine is retained and then eluted using a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer.[1] Quantification is performed by comparing the peak area of the analyte in the sample to that of known concentration standards. UV detection is a cost-effective method suitable for concentrations in the higher ng/mL range, while LC-MS/MS provides superior sensitivity and selectivity for detecting lower concentrations.[2][4]

Apparatus and Materials

  • Apparatus:

    • HPLC system with a pump, autosampler, and column oven

    • UV/Vis or Diode Array Detector (DAD)

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

    • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Oasis MCX, Bond Elut Certify, C8, C18)[5][6][7]

    • Centrifuge

    • Vortex mixer

    • Nitrogen evaporator

    • Analytical balance

    • pH meter

    • Glassware (siliconized for better recovery)[5]

  • Chemicals and Reagents:

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of morphine by dissolving the reference standard in a suitable solvent like water or methanol.[2][5] Store at 4°C.[2]

  • Working Solutions: Prepare a series of working solutions by serially diluting the primary stock solution with water or a water-methanol mixture. These will be used to spike blank plasma for calibration curves and QC samples.[2][3]

  • Calibration Standards & QCs: Prepare calibration standards and QC samples (at low, medium, and high concentrations) by spiking a small volume (e.g., 5-10 µL) of the appropriate working solution into blank plasma (e.g., 0.5 mL).[2][3]

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for extracting morphine from plasma. Mixed-mode cation exchange (MCX) cartridges are highly effective for basic compounds like morphine.

  • Pre-treatment: To 0.5 mL of plasma sample (standard, QC, or unknown), add 0.5 mL of an acidic buffer (e.g., 4% H₃PO₄ in water or 0.1 M potassium phosphate buffer, pH 6.0) and the internal standard.[1] Vortex the mixture.

  • Cartridge Conditioning: Condition the SPE cartridge by washing sequentially with 2 mL of methanol, 2 mL of deionized water, and 2 mL of a conditioning buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.0).[1]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min).[1]

  • Washing: Wash the cartridge to remove interferences. A typical wash sequence is:

    • 2 mL of deionized water.[8]

    • 1 mL of 0.1 M acetate buffer (pH 4.5).[1][8]

    • 2 mL of methanol.[1][8]

  • Drying: Dry the cartridge thoroughly under vacuum or with a stream of nitrogen for at least 3-5 minutes.[1]

  • Elution: Elute morphine with 2 mL of a freshly prepared elution solvent. A common elution solvent is a mixture of dichloromethane, isopropanol, and ammonium hydroxide (B78521) (e.g., 20:5:0.5, v/v/v) or another high-pH solvent.[8]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 50-100 µL) of the mobile phase. Vortex to ensure complete dissolution before injection into the HPLC system.

G Solid-Phase Extraction (SPE) Workflow cluster_prep Pre-treatment cluster_spe SPE Cartridge Steps cluster_final Final Steps p1 Plasma Sample (0.5 mL) p2 Add IS & Acidic Buffer p1->p2 p3 Vortex Mix p2->p3 s1 Condition (Methanol, H₂O, Buffer) p3->s1 s2 Load Sample s1->s2 s3 Wash (H₂O, Buffer, Methanol) s2->s3 s4 Dry Cartridge s3->s4 f1 Elute Morphine s4->f1 f2 Evaporate to Dryness f1->f2 f3 Reconstitute in Mobile Phase f2->f3 end Analysis f3->end Ready for HPLC Injection

Caption: Workflow for morphine extraction from plasma using SPE.

Protocol 2: HPLC-UV Method

This protocol is suitable for routine analysis where high sensitivity is not required.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[1]

    • Mobile Phase: A mixture of acetonitrile and 0.01 M sodium acetate buffer (pH 4.0) in a 10:90 (v/v) ratio.[1]

    • Flow Rate: 0.6 - 0.8 mL/min.[1][2]

    • Injection Volume: 30 - 50 µL.[1][2]

    • Column Temperature: 25°C.[2]

    • UV Detection Wavelength: 285 nm (or 226 nm).[1][2]

    • Run Time: Approximately 10 minutes.[1]

Protocol 3: HPLC-MS/MS Method

This protocol provides high sensitivity and selectivity, making it the gold standard.

  • Chromatographic Conditions:

    • Column: UPLC HSS T3 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in methanol).[3]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Typical MRM Transitions:

      • Morphine: 285.7 → 165.1[4]

      • Morphine-d3 (IS): 289.2 → 165.1

    • Note: Ion source parameters (e.g., capillary voltage, source temperature) must be optimized for the specific instrument.

Data Presentation: Method Validation Summary

The performance of HPLC methods is assessed through rigorous validation. Key parameters from published methods are summarized below.

Table 1: HPLC-UV Method Parameters and Performance

Parameter Value Reference
Linearity Range 10 - 150 ng/mL [2]
150 - 2000 ng/mL [1]
LOQ 10 ng/mL [2][7]
150 ng/mL (in urine) [1]
Recovery > 83% [2]
> 85% [1]
Intra-day Precision (%CV) 3.98% - 4.76% [2]
1.63% - 4.58% [1]
Inter-day Precision (%CV) < 5% [9]
9.27% - 12.53% [1]
Intra-day Accuracy 81.56% - 106.69% [1]

| Inter-day Accuracy | 81.45% - 109.88% |[1] |

Table 2: HPLC-MS/MS Method Parameters and Performance

Parameter Value Reference
Linearity Range 1 - 1000 ng/mL [3]
10 - 1000 ng/mL [4]
LOQ 1 ng/mL [3]
0.5 ng/mL (GC-MS) [5]
LOD 0.2 ng/mL [3]
0.1 ng/mL (GC-MS) [5]
Recovery ≥ 94% [3]
77% - 120%
Intra-day Precision (%CV) ≤ 15% (typically 9-14%) [3]
Inter-day Precision (%CV) ≤ 15% (typically 9-14%) [3]
Intra-day Accuracy 95.4% - 99.2% [3]

| Inter-day Accuracy | 93.3% - 97.1% |[3] |

Visualization of Overall Workflow

The entire process from sample receipt to final data reporting follows a logical sequence to ensure data integrity and accuracy.

G Overall Analytical Workflow A Sample Receipt (Plasma) B Spike with Internal Standard (IS) A->B C Sample Preparation (SPE or LLE) B->C D HPLC Separation (C18 Column) C->D E Detection (UV or MS/MS) D->E F Data Acquisition (Chromatogram) E->F G Peak Integration & Quantification F->G H Final Concentration Report G->H

Caption: High-level overview of the bioanalytical process.

Conclusion

The HPLC methods detailed in this application note provide robust and reliable approaches for the quantification of morphine in plasma. The choice between UV and MS/MS detection depends on the required sensitivity and the specific application.[2] Proper sample preparation, particularly using solid-phase extraction, is critical for achieving clean extracts and accurate results.[3] Adherence to validated protocols is essential for regulatory compliance and generating high-quality data in clinical and research settings.

References

Application Notes and Protocols: Morphine Hydrochloride Trihydrate as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphine, a potent opioid analgesic, is a cornerstone in the management of severe pain. Accurate and precise quantification of morphine in pharmaceutical formulations and biological matrices is critical for clinical efficacy, safety, and forensic analysis. Morphine hydrochloride trihydrate is a commonly used analytical reference standard due to its well-characterized properties and stability.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of this compound as a reference standard in common analytical techniques.

Physicochemical Properties

This compound is a white to off-white crystalline powder that is soluble in water.[2] Its chemical formula is C₁₇H₁₉NO₃·HCl·3H₂O, with a molecular weight of 375.84 g/mol .[2][4] The trihydrate form influences its stability and solubility, making it suitable for the preparation of standard solutions.[2]

Analytical Applications

This compound is a certified reference material suitable for a wide range of analytical applications, including:

  • Pharmaceutical Quality Control: To ensure the identity, purity, and potency of morphine-containing drug products.

  • Clinical Toxicology and Forensic Analysis: For the quantification of morphine in biological samples such as blood, plasma, and urine to monitor drug use, abuse, and for legal investigations.[6][7][8]

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion of morphine in preclinical and clinical trials.[9]

  • Method Development and Validation: As a primary standard for developing and validating new analytical methods for morphine determination.[9][10]

Quantitative Data Summary

The following tables summarize typical performance characteristics of various analytical methods using this compound as a reference standard.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Analytical MethodMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery
HPLC-UVHuman Plasma10–150 ng/mL-10 ng/mL>90%[9]
HPLC-PDAIllicit Heroin0.005–1 mg/mL0.001 mg/mL0.005 mg/mL89.54–101.91%[11]
HPLC-MS/MSHuman Serum5–1000 ng/mL-5 ng/mL-[10]
LC-MSHuman Serum0.84-17 ng/mL-0.84 ng/mL-[12]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Analytical MethodMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery
GC-MSPlasma0.5–1000 ng/mL0.1 ng/mL-98% (absolute)[13]
GC-MSBloodUp to 2000 ng/mL2 ng/mL10 ng/mL50-68%[14][15]

Experimental Protocols

Preparation of Standard Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in a precise volume of an appropriate solvent (e.g., methanol (B129727), water, or a specific mobile phase).[13] Store the stock solution under recommended conditions, typically refrigerated and protected from light.[6]

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate solvent or matrix blank to construct a calibration curve covering the expected concentration range of the samples.[16]

Sample Preparation from Biological Matrices

Biological matrices require extraction and purification steps to remove interfering substances before analysis.[17]

1. Solid-Phase Extraction (SPE) for Plasma/Serum/Urine: [18]

  • Condition a mixed-mode SPE cartridge with appropriate solvents (e.g., methanol followed by water).

  • Fortify the biological sample with an internal standard (e.g., morphine-d3).[13][18]

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with a solvent to remove interferences.

  • Elute the analyte with a suitable elution solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase or derivatization agent.

2. Protein Precipitation for Serum/Plasma: [10]

  • Add a precipitating agent (e.g., acetonitrile (B52724) or methanol) to the serum or plasma sample containing an internal standard.[10][14]

  • Vortex to mix thoroughly.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This protocol is a general guideline and may require optimization.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used.[9]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile). The composition can be isocratic or a gradient.[11][19]

  • Flow Rate: Typically 0.8-1.0 mL/min.[9]

  • Column Temperature: Ambient or controlled (e.g., 25°C).[9]

  • Injection Volume: 10-50 µL.

  • Detection Wavelength: Morphine exhibits UV absorbance maxima around 226 nm and 285 nm.[9][20]

  • Quantification: Construct a calibration curve by plotting the peak area of the morphine standard against its concentration. Determine the concentration of morphine in the samples from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of morphine typically requires derivatization to improve its volatility and chromatographic properties.[21]

  • Derivatization: After extraction, the dried residue is derivatized using an agent such as N-methyl-bis(trifluoroacetamide) (MBTFA) or bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13][18]

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for drug analysis (e.g., HP-1MS).[21]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 150°C, ramp to 250°C.[13]

  • Injection Mode: Splitless injection.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[13]

  • Monitored Ions: For the derivatized morphine, characteristic ions are selected for quantification and confirmation (e.g., m/z 429 for the trimethylsilyl (B98337) derivative).[13]

  • Quantification: Use a deuterated internal standard (e.g., morphine-d3) and construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[13]

Visualization of Key Processes

Morphine Signaling Pathway

Morphine primarily exerts its effects by acting as an agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[22][23] The binding of morphine to the MOR initiates a signaling cascade that ultimately leads to analgesia.[23]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Morphine Morphine MOR μ-Opioid Receptor (GPCR) Morphine->MOR Binds to G_protein Gαi/o-βγ Complex MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits Ion_Channels K+ Channels (Activation) Ca2+ Channels (Inhibition) G_protein->Ion_Channels Gβγ modulates cAMP cAMP AC->cAMP Reduces conversion of ATP to ATP ATP ATP->cAMP Hyperpolarization Hyperpolarization & Reduced Neurotransmitter Release Ion_Channels->Hyperpolarization

Caption: Simplified signaling pathway of morphine via the μ-opioid receptor.

General Experimental Workflow for Morphine Quantification

The following diagram illustrates a typical workflow for the quantification of morphine in a biological sample using a reference standard.

G cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_quant Quantification Std_Prep Prepare Morphine HCl Trihydrate Reference Standard Solutions Calibration Generate Calibration Curve Std_Prep->Calibration Sample_Collection Collect Biological Sample (e.g., Blood, Urine) IS_Spike Spike Sample with Internal Standard (e.g., Morphine-d3) Sample_Collection->IS_Spike Extraction Perform Extraction (SPE or Protein Precipitation) IS_Spike->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Instrument_Analysis Analyze by HPLC or GC-MS Extraction->Instrument_Analysis Derivatization->Instrument_Analysis If applicable Data_Acquisition Acquire Chromatographic Data Instrument_Analysis->Data_Acquisition Data_Acquisition->Calibration Quantify Quantify Morphine Concentration in Sample Calibration->Quantify

References

Application Note: Preparation of Morphine Hydrochloride Trihydrate Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and handling of morphine hydrochloride trihydrate stock solutions for use in various in vitro assays. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.

Physicochemical Properties

This compound is a potent opioid analgesic and the salt form of morphine commonly used in research due to its solubility in aqueous solutions.[1] Accurate preparation of stock solutions requires knowledge of its key physicochemical properties.

Table 1: Physicochemical Data of this compound

PropertyValueReference
Chemical Formula C₁₇H₁₉NO₃·HCl·3H₂O[1]
Molecular Weight 375.84 g/mol [1]
Appearance White to off-white crystalline powder[1]
Solubility in Water Soluble up to 50 mM
CAS Number 6055-06-7[1]

Experimental Protocol: Stock Solution Preparation

This protocol details the steps to prepare a 10 mM primary stock solution of this compound. This concentration is a common starting point for subsequent serial dilutions to obtain working concentrations for in vitro assays.

Materials and Equipment:

  • This compound (purity ≥99%)

  • Sterile, nuclease-free water or 0.9% NaCl solution

  • Calibrated analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile cryovials or microcentrifuge tubes for aliquoting

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol Steps:

  • Safety First: Before handling, consult the Safety Data Sheet (SDS) for this compound. Handle the compound in a designated area, wearing appropriate PPE. Morphine is a controlled substance and requires careful handling and documentation according to institutional and federal guidelines.[1]

  • Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula:

    • Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Example for 10 mL of a 10 mM stock:

      • Mass (g) = 0.010 mol/L x 0.010 L x 375.84 g/mol = 0.03758 g

      • Therefore, weigh out 37.58 mg of this compound.

  • Weighing: Using a calibrated analytical balance, carefully weigh the calculated amount of this compound powder and transfer it into a sterile conical tube.

  • Dissolution:

    • Add the desired volume of sterile water or 0.9% NaCl solution to the conical tube.

    • Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.[2]

  • Sterilization: To ensure the sterility of the stock solution for cell culture assays, filter it through a 0.22 µm syringe filter into a new sterile conical tube. This step is critical to prevent microbial contamination of in vitro experiments.

  • Aliquoting and Labeling:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials or microcentrifuge tubes. This practice minimizes freeze-thaw cycles, which can affect the stability of the compound.[3]

    • Clearly label each aliquot with the compound name, concentration (10 mM), date of preparation, and solvent used.

Stability and Storage Recommendations

The stability of morphine solutions is influenced by temperature, pH, and exposure to light and oxygen.[4][5] Proper storage is essential to maintain the integrity and concentration of the prepared solutions.

Table 2: Recommended Storage and Stability of Morphine Hydrochloride Solutions

Solution TypeStorage TemperatureLight ProtectionRecommended DurationNotes
Primary Stock Solution (e.g., 10 mM) -20°C or -80°C (Frozen)Required (use amber tubes or wrap in foil)Up to 2 yearsSolutions frozen at -20°C in polypropylene (B1209903) syringes have shown stability for up to 2 years when protected from light.[6]
Working Solutions (Diluted) 2-8°C (Refrigerated)RequiredUp to 58 daysSolutions diluted in 0.9% NaCl are stable for at least 58 days when refrigerated and protected from light.[3][7] Studies show high stability at 4°C for 30 days.[8]
Room Temperature Storage 25°CRequiredNot Recommended (max 7 days)Significant degradation may occur after 7 days at room temperature.[8]

Note: For long-term storage, flushing containers with an inert gas like nitrogen before sealing can further prevent oxidative degradation.[5]

Morphine Signaling and Experimental Workflow

Morphine primarily exerts its effects by acting as an agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[9][10] Activation of MOR initiates a signaling cascade that leads to analgesic and other physiological effects.

Mu-Opioid Receptor (MOR) Signaling Pathway

MOR_Signaling cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular Morphine Morphine MOR μ-Opioid Receptor (MOR) Morphine->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Channels Ion Channel Modulation (↑ K+, ↓ Ca2+) G_protein->Channels Modulates ERK ERK Activation G_protein->ERK Activates (β-arrestin independent) cAMP ↓ cAMP AC->cAMP Leads to PKA ↓ PKA Activity cAMP->PKA

Caption: Simplified diagram of the μ-opioid receptor signaling cascade.

Experimental Workflow for Stock Solution Preparation

Workflow arrow arrow start Start weigh 1. Weigh Morphine HCl Trihydrate Powder start->weigh dissolve 2. Dissolve in Sterile Solvent (e.g., Water) weigh->dissolve vortex 3. Vortex Until Fully Dissolved dissolve->vortex filter 4. Sterile Filter (0.22 µm Syringe Filter) vortex->filter aliquot 5. Aliquot into Sterile Cryovials filter->aliquot store 6. Store at -20°C or -80°C (Protect from Light) aliquot->store end End store->end

Caption: Workflow for preparing sterile morphine stock solutions.

References

Application Notes and Protocols for Patient-Controlled Analgesia (PCA) with Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing and implementing experimental setups utilizing patient-controlled analgesia (PCA) with morphine. This document is intended for researchers, scientists, and drug development professionals investigating pain management, opioid efficacy, and related adverse effects.

Introduction to Patient-Controlled Analgesia (PCA)

Patient-controlled analgesia (PCA) is a method of pain management that allows patients to self-administer small doses of an analgesic agent, most commonly an opioid like morphine, via a programmable infusion pump.[1][2][3][4][5] This approach aims to maintain the plasma concentration of the analgesic within the therapeutic window, thereby minimizing the peaks and troughs associated with traditional nurse-administered dosing.[1][6] The primary goal of PCA is to provide more effective pain relief and increase patient satisfaction compared to conventional methods.[2][3][7]

Experimental Design and Considerations

A well-designed experimental protocol is crucial for obtaining reliable and reproducible data in PCA studies. The following sections outline key aspects of the experimental setup.

Patient Selection Criteria

The selection of an appropriate patient cohort is fundamental to the validity of the study.

Inclusion Criteria:

  • Patients experiencing moderate to severe acute pain (e.g., postoperative pain).[8][9]

  • Patients who are cognitively able to understand and operate the PCA device.[8][9]

  • Age and weight within a specified range to allow for standardized dosing.

Exclusion Criteria:

  • Patients with a known allergy or contraindication to morphine.[2]

  • Patients with severe renal or hepatic impairment, as morphine metabolites can accumulate.[8]

  • Patients with a history of substance abuse.

  • Patients with conditions that may be exacerbated by opioids, such as severe respiratory compromise or obstructive sleep apnea.[1][3]

  • Patients unable to comprehend or physically operate the PCA device.[2][9]

PCA Pump Programming and Morphine Preparation

The PCA pump must be programmed accurately by trained personnel.[2][8][9] Morphine is the most commonly used opioid for PCA.[2][5][7]

Morphine Preparation:

  • Concentration: A standard concentration of 1 mg/mL of morphine in normal saline is commonly used.[4]

  • Syringe/Cassette Preparation: The morphine solution is drawn up into a dedicated syringe or cassette for the PCA pump.[4][9] All preparations should be performed under sterile conditions.

Standard PCA Pump Parameters for Morphine: The following table summarizes typical starting parameters for PCA with morphine in adult patients. These may require adjustment based on the patient's opioid tolerance and clinical response.[1][10]

ParameterOpioid-Naïve PatientsOpioid-Tolerant PatientsRationale
Loading Dose 2-5 mg (optional, administered by clinician)5-10 mg (optional, based on prior opioid use)To rapidly achieve a therapeutic plasma concentration.[2][9]
Demand (Bolus) Dose 1 mg1.5-2.5 mgThe amount of morphine delivered with each press of the PCA button.[1][7][10]
Lockout Interval 5-10 minutes5-8 minutesThe time after a successful bolus delivery during which the pump will not deliver another dose, preventing overdose.[1][7][11]
Basal (Continuous) Infusion Generally not recommended, especially for opioid-naïve patients, due to increased risk of respiratory depression.[1]0.5-1 mg/hour (with caution)A continuous infusion to maintain a baseline level of analgesia. Its use is controversial and requires careful monitoring.[1][11]
1-Hour Maximum Dose 10 mg15-20 mgA safety limit on the total amount of morphine that can be administered in one hour.[1]
4-Hour Maximum Dose 30 mg40-60 mgAn additional safety parameter to prevent cumulative toxicity.[2]

Experimental Protocols

Patient Education and PCA Initiation
  • Informed Consent: Obtain written informed consent after thoroughly explaining the study procedures, potential risks, and benefits.

  • Patient Education: Instruct the patient on the principles of PCA, emphasizing that only they should press the button.[9][12] Explain the relationship between pain onset and pressing the button to maintain comfort.

  • Baseline Data Collection: Record baseline pain scores, vital signs, and any pre-existing conditions.

  • PCA Pump Setup: Two trained researchers should independently verify the morphine concentration and the programmed pump settings against the protocol.[12]

  • Initiation of PCA: Connect the PCA pump to the patient's intravenous line. Administer a loading dose if specified in the protocol.

Data Collection and Monitoring

Continuous monitoring is essential for patient safety and data integrity.

Data to be Collected:

  • Pain Intensity: Assess pain scores at regular intervals (e.g., every 1-2 hours for the first 24 hours) using a validated scale such as the Visual Analog Scale (VAS) or Numeric Rating Scale (NRS).[8][10][13]

  • Morphine Consumption: Record the total amount of morphine administered, the number of demands made by the patient, and the number of boluses delivered by the pump.[7][10] The demand-to-delivery ratio can provide insights into the adequacy of analgesia.[10]

  • Sedation Level: Monitor sedation using a standardized scale (e.g., Richmond Agitation-Sedation Scale) at regular intervals.[8][13]

  • Respiratory Status: Continuously monitor respiratory rate and oxygen saturation (SpO2).[8]

  • Adverse Events: Systematically record the incidence and severity of common opioid-related side effects, including nausea, vomiting, pruritus, and urinary retention.[3][6]

  • Patient Satisfaction: Assess patient satisfaction with pain management at the end of the study period using a questionnaire.[3][7]

Data Presentation: All quantitative data should be summarized in tables for clear comparison between different experimental groups or time points.

Time PointMean Pain Score (NRS) at RestMean Pain Score (NRS) with MovementCumulative Morphine Consumption (mg)Number of DemandsNumber of Delivered BolusesIncidence of Nausea (%)
Baseline
4 hours
8 hours
12 hours
24 hours
48 hours

Signaling Pathways and Experimental Workflows

Morphine Signaling Pathway for Analgesia

Morphine exerts its analgesic effects primarily through the activation of mu-opioid receptors (MOR), which are G-protein coupled receptors (GPCRs).[14][15][16][17] The binding of morphine to MOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby dampening the transmission of pain signals.[14][17]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron morphine Morphine mor Mu-Opioid Receptor (MOR) morphine->mor Binds to g_protein Gi/o Protein mor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ca_channel Voltage-gated Ca2+ Channel g_protein->ca_channel Inhibits k_channel K+ Channel g_protein->k_channel Activates camp ↓ cAMP adenylyl_cyclase->camp neurotransmitter ↓ Neurotransmitter Release camp->neurotransmitter ca_influx ↓ Ca2+ Influx ca_channel->ca_influx ca_influx->neurotransmitter k_efflux ↑ K+ Efflux k_channel->k_efflux hyperpolarization Hyperpolarization (↓ Neuronal Excitability) k_efflux->hyperpolarization

Caption: Morphine's analgesic signaling pathway via the mu-opioid receptor.

A more detailed peripheral signaling pathway involves the activation of PI3Kγ/AKT, leading to the production of nitric oxide (NO) and subsequent hyperpolarization of nociceptive neurons.[18]

morphine Morphine mor_peripheral Peripheral Mu-Opioid Receptor morphine->mor_peripheral Activates pi3ky PI3Kγ mor_peripheral->pi3ky Activates akt AKT pi3ky->akt Activates nnos nNOS akt->nnos Stimulates no ↑ Nitric Oxide (NO) nnos->no katp KATP Channel no->katp Upregulates hyperpolarization_peripheral Hyperpolarization of Nociceptive Neuron katp->hyperpolarization_peripheral Causes analgesia Peripheral Analgesia hyperpolarization_peripheral->analgesia Leads to

Caption: Peripheral analgesic signaling pathway of morphine.

Experimental Workflow for a PCA Clinical Study

The following diagram illustrates a typical workflow for a clinical study evaluating PCA with morphine.

start Patient Screening and Informed Consent baseline Baseline Data Collection (Pain Scores, Vitals) start->baseline randomization Randomization (e.g., PCA vs. Control) baseline->randomization pca_group PCA Group: - Patient Education - PCA Pump Setup - Initiate Morphine PCA randomization->pca_group Group A control_group Control Group: - Standard Analgesia Protocol randomization->control_group Group B monitoring Data Collection & Monitoring (Hourly for first 24h) - Pain Scores - Morphine Consumption - Sedation, Vitals - Adverse Events pca_group->monitoring control_group->monitoring data_analysis Data Analysis monitoring->data_analysis end End of Study data_analysis->end

Caption: Experimental workflow for a randomized controlled trial of PCA.

Safety and Complication Management

All personnel involved in the study must be trained to recognize and manage opioid-related complications.

Potential Complications and Management:

  • Respiratory Depression: If the respiratory rate drops below a critical threshold (e.g., 8 breaths per minute) or if there is significant sedation, the PCA should be paused, and naloxone (B1662785) (an opioid antagonist) should be administered as per institutional protocol.[8][12]

  • Nausea and Vomiting: Prophylactic antiemetics should be considered. If nausea and vomiting occur, they should be treated with appropriate antiemetic agents.[9]

  • Pruritus: Can be managed with antihistamines or a low-dose naloxone infusion.

  • Urinary Retention: May require catheterization.[9]

By adhering to these detailed application notes and protocols, researchers can conduct safe and effective studies on patient-controlled analgesia with morphine, contributing to the advancement of pain management strategies.

References

Application Note: Morphine Hydrochloride Trihydrate for Cell Culture Studies on Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Morphine, a potent phenanthrene (B1679779) opioid receptor agonist, is a cornerstone for managing moderate to severe pain.[1][2] Its primary therapeutic effects are mediated through the activation of the µ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) superfamily.[1][3] Morphine also exhibits activity at the κ-opioid receptor (KOR) and δ-opioid receptor (DOR).[4] In cell culture systems, morphine hydrochloride trihydrate is an essential tool for investigating the molecular mechanisms of opioid signaling, receptor trafficking, and the cellular adaptations that lead to tolerance and dependence.[5][6]

This document provides detailed protocols for utilizing this compound in common cell-based assays to characterize its interaction with opioid receptors, focusing on receptor binding, G-protein signaling, β-arrestin recruitment, and downstream pathway activation.

Properties of this compound

This compound is a white crystalline powder that is soluble in water, making it suitable for preparing stock solutions for cell culture experiments.[1][7]

PropertyValueReference
Chemical Formula C₁₇H₁₉NO₃ · HCl · 3H₂O[1][7]
Molecular Weight 375.84 g/mol [1][7]
CAS Number 6055-06-7[1]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in water and ethanol[7]
Storage Temperature 2-8°C[8]

Core Signaling Pathways

Activation of the µ-opioid receptor by morphine primarily initiates signaling through the inhibitory G protein (Gαi/o) pathway.[3] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][9] Additionally, the Gβγ subunits can modulate ion channels, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels, which leads to neuronal hyperpolarization.[10][11]

Morphine can also trigger other signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway.[12][13] Unlike many other opioids, morphine is considered a partial agonist for β-arrestin 2 recruitment and is a poor inducer of rapid receptor internalization, a characteristic that is linked to its specific signaling profile and the development of tolerance.[14][15][16]

Morphine_Signaling_Pathways cluster_G_protein G-Protein Signaling cluster_Arrestin β-Arrestin Signaling Morphine Morphine Hydrochloride Trihydrate MOR µ-Opioid Receptor (MOR) Morphine->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates BetaArrestin β-Arrestin 2 (Weak Recruitment) MOR->BetaArrestin Weakly Recruits G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits GIRK GIRK Channels G_beta_gamma->GIRK Activates cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux MAPK_pathway MAPK/ERK Pathway BetaArrestin->MAPK_pathway Activates CREB CREB Phosphorylation MAPK_pathway->CREB

Caption: Morphine signaling through the µ-opioid receptor.

Pharmacological Data Summary

The following table summarizes key quantitative parameters for morphine's interaction with the µ-opioid receptor from various in vitro cell-based assays.

ParameterAssay TypeCell Line / PreparationValue (nM)Reference(s)
Kᵢ Radioligand Binding ([³H]DAMGO)Rat Brain Homogenates1.2[17]
Kᵢ Radioligand BindingRecombinant human MOR1 - 100[18]
IC₅₀ Radioligand Binding ([³H]DAMGO)Guinea Pig Brain Homogenates3.0[4]
EC₅₀ cAMP InhibitionDifferentiated SH-SY5Y cells50 - 100[6]
EC₅₀ β-Arrestin 2 RecruitmentCHO-K1 cells560[19]

Note: EC₅₀ and Kᵢ values can vary based on the specific cell line, receptor expression levels, and assay conditions.

Experimental Protocols

Preparation of this compound Stock Solution
  • Calculate : Determine the required mass of this compound (M.W. 375.84 g/mol ) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Dissolve : Weigh the powder accurately and dissolve it in sterile, nuclease-free water or a suitable buffer (e.g., PBS). Ensure complete dissolution.

  • Sterilize : Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquot and Store : Prepare single-use aliquots to minimize freeze-thaw cycles. Store at -20°C, protected from light.

Radioligand Binding Assay (Competitive)

This protocol determines the binding affinity (Kᵢ) of morphine by measuring its ability to compete with a radiolabeled ligand for binding to the µ-opioid receptor.

Binding_Assay_Workflow start Start prep Prepare Reagents: - Cell Membranes (CHO/HEK-hMOR) - Assay Buffer (Tris-HCl) - Radioligand ([3H]DAMGO) - Morphine dilutions - Naloxone (for non-specific binding) start->prep setup Set up 96-well Plate (in triplicate): 1. Total Binding: Membranes + [3H]DAMGO 2. Non-Specific: Membranes + [3H]DAMGO + Naloxone 3. Competitive: Membranes + [3H]DAMGO + Morphine prep->setup incubate Incubate plate (e.g., 60-90 min at 25°C) to reach equilibrium. setup->incubate filter Rapidly filter plate contents through glass fiber filters using a cell harvester. incubate->filter wash Wash filters 3x with ice-cold wash buffer. filter->wash count Transfer filters to vials, add scintillation cocktail, and measure radioactivity. wash->count analyze Analyze Data: - Plot % specific binding vs. [Morphine] - Determine IC50 via non-linear regression - Calculate Ki using Cheng-Prusoff equation count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Protocol Steps:

  • Reagent Preparation : Thaw cell membranes (e.g., from HEK293 or CHO cells stably expressing hMOR) on ice and resuspend in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).[4] Prepare serial dilutions of morphine.

  • Assay Setup : In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and competitive binding.[4][20]

    • Total Binding : Add assay buffer, radioligand (e.g., [³H]DAMGO at a concentration near its Kₔ), and membrane suspension.[4]

    • Non-specific Binding : Add assay buffer, radioligand, a high concentration of an unlabeled antagonist (e.g., 10 µM naloxone), and membrane suspension.[3][4]

    • Competitive Binding : Add assay buffer, radioligand, varying concentrations of morphine, and membrane suspension.[4]

  • Incubation : Incubate the plate for 60-90 minutes at room temperature (~25°C) to allow binding to reach equilibrium.[20]

  • Filtration : Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash filters multiple times with ice-cold wash buffer.[4][20]

  • Counting : Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.[4]

  • Data Analysis : Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of morphine to determine the IC₅₀ value. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[4]

cAMP Inhibition Assay

This functional assay measures morphine's ability to inhibit adenylyl cyclase, a hallmark of Gαi/o activation.

cAMP_Assay_Workflow start Start plate_cells Plate cells (e.g., HEK-hMOR) in a 96- or 384-well plate and incubate overnight. start->plate_cells add_morphine Add serial dilutions of Morphine to the cells. plate_cells->add_morphine stimulate Add Forskolin (B1673556) (AC activator) and a phosphodiesterase inhibitor (e.g., IBMX) to all wells. add_morphine->stimulate incubate Incubate for a defined period (e.g., 30 min at 37°C). stimulate->incubate lyse_detect Lyse cells and measure intracellular cAMP levels using a detection kit (e.g., HTRF, ELISA). incubate->lyse_detect analyze Analyze Data: - Plot cAMP signal vs. [Morphine] - Determine EC50 via non-linear regression lyse_detect->analyze end End analyze->end

Caption: Workflow for a cAMP inhibition assay.

Protocol Steps:

  • Cell Plating : Seed cells stably expressing the µ-opioid receptor (e.g., CHO-hMOR or HEK-hMOR) into 96- or 384-well plates and incubate overnight.[21]

  • Compound Addition : Remove culture medium. Add serial dilutions of morphine prepared in stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[21]

  • Stimulation : Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to induce cAMP production. Incubate for 15-30 minutes at 37°C.[21]

  • Detection : Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit (e.g., HTRF, ELISA, or luminescence-based).[3][21]

  • Data Analysis : The signal is inversely proportional to morphine's activity. Plot the signal against the log concentration of morphine and use non-linear regression to calculate the EC₅₀ value, which is the concentration of morphine that produces 50% of its maximal inhibition of cAMP production.[3]

β-Arrestin Recruitment Assay

This assay assesses the interaction between the activated MOR and β-arrestin, a key process in receptor desensitization and biased signaling. Morphine is known to be a weak recruiter of β-arrestin compared to other agonists.[15]

Arrestin_Assay_Workflow start Start plate_cells Plate engineered cells (co-expressing MOR and a β-arrestin reporter) in an assay plate and incubate overnight. start->plate_cells add_compounds Add serial dilutions of Morphine (or a positive control like DAMGO) to the wells. plate_cells->add_compounds incubate Incubate plate (e.g., 60-90 min at 37°C) to allow receptor-arrestin interaction. add_compounds->incubate add_reagents Add detection reagents according to the assay kit manufacturer. incubate->add_reagents read_plate Read the plate using a luminometer or fluorescence plate reader. add_reagents->read_plate analyze Analyze Data: - Plot signal vs. [Morphine] - Determine EC50 and Emax - Compare to a full agonist read_plate->analyze end End analyze->end

Caption: Workflow for a β-arrestin recruitment assay.

Protocol Steps:

  • Cell Plating : Plate engineered cells that co-express the µ-opioid receptor and a β-arrestin fusion protein (e.g., using PathHunter® or Tango™ assay technologies) in assay plates.

  • Compound Addition : Add serial dilutions of morphine or a known full agonist (e.g., DAMGO) to the wells.

  • Incubation : Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection : Add detection reagents as per the manufacturer's protocol. These kits typically generate a chemiluminescent or fluorescent signal upon receptor-arrestin interaction.

  • Data Analysis : Measure the signal using a plate reader. Plot the signal against the log concentration of morphine to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ. The partial agonism of morphine will be evident by a lower Eₘₐₓ compared to a full agonist like DAMGO.[22]

Western Blot for MAPK/ERK Activation

This protocol allows for the detection of morphine-induced phosphorylation of key signaling proteins like ERK1/2.

Western_Blot_Workflow start Start treat_cells Plate cells and grow to 80-90% confluency. Treat with Morphine (e.g., 10 µM) for various time points (e.g., 0-30 min). start->treat_cells lyse Wash cells with ice-cold PBS. Lyse cells in RIPA buffer with protease/phosphatase inhibitors. treat_cells->lyse quantify Determine protein concentration of lysates using a BCA assay. lyse->quantify sds_page Separate protein lysates (e.g., 20-30 µg/lane) by SDS-PAGE. quantify->sds_page transfer Transfer separated proteins to a PVDF or nitrocellulose membrane. sds_page->transfer block_probe Block membrane (e.g., with BSA or milk). Incubate with primary antibodies (anti-phospho-ERK, anti-total-ERK). transfer->block_probe secondary Wash and incubate with HRP-conjugated secondary antibody. block_probe->secondary detect Detect signal using an ECL substrate and imaging system. secondary->detect analyze Quantify band density. Normalize phospho-ERK to total-ERK. detect->analyze end End analyze->end

Caption: Workflow for Western Blot analysis of ERK phosphorylation.

Protocol Steps:

  • Cell Treatment : Grow cells (e.g., HEK-hMOR or primary neurons) to ~80% confluency. Treat cells with morphine (e.g., 1-10 µM) for various time points (e.g., 5, 10, 15, 30 minutes).[12]

  • Cell Lysis : Wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE : Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer : Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Antibody Incubation : Block the membrane to prevent non-specific binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p44/42 ERK).[12][23] Subsequently, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to serve as a loading control.

  • Detection : After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]

  • Data Analysis : Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein band to the total protein band to determine the fold-change in activation.[23]

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Morphine Hydrochloride Trihydrate in Phosphate-Buffered Saline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dissolving Morphine Hydrochloride Trihydrate in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is the approximate solubility of morphine hydrochloride in standard phosphate-buffered saline (PBS) at room temperature?

The solubility of morphine salts in aqueous solutions is significantly influenced by pH. In a standard PBS solution with a pH of approximately 7.4, the approximate solubility of morphine hydrobromide, a closely related salt, is in the range of 10-15 mg/mL at room temperature.[1] It is important to note that this is an approximation, and the exact solubility can vary depending on the specific formulation of the PBS and the experimental conditions.

Q2: Why does my this compound precipitate out of the PBS solution?

Precipitation of this compound in PBS is a common issue and can be attributed to several factors:

  • pH of the Solution: Morphine is a weak base with a pKa of approximately 8.08.[2] In solutions where the pH is close to or above its pKa, the morphine molecule is less protonated (less ionized), leading to a significant decrease in its aqueous solubility and a higher likelihood of precipitation.[1] Standard PBS at pH 7.4 is approaching this critical pKa value.

  • Concentration: If the concentration of this compound exceeds its solubility limit in the PBS at the given temperature and pH, it will precipitate out of the solution.

  • Temperature: A decrease in temperature can lower the solubility of morphine salts, potentially causing precipitation, especially in solutions that are near saturation.[1][3]

  • Presence of Other Components: Interactions with other components in your experimental solution could alter the pH or directly interact with the morphine salt to reduce its solubility.[1]

Q3: How can I improve the solubility of this compound in PBS?

Several methods can be employed to enhance the solubility of this compound in PBS:

  • pH Adjustment: Lowering the pH of the PBS solution will increase the protonation of the tertiary amine group on the morphine molecule, thereby increasing its aqueous solubility.[1]

  • Use of Co-solvents: The addition of a small percentage of a biocompatible co-solvent, such as ethanol (B145695) or propylene (B89431) glycol, can significantly improve solubility.[1]

  • Addition of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, effectively increasing their solubility and stability in aqueous solutions.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

  • Incorporation of Organic Acids and their Salts: Carboxylic acids and their salts, such as citrate, lactate, or tartrate, have been shown to dramatically increase the solubility of morphine salts.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound to PBS. The pH of the PBS is too high, or the concentration of morphine exceeds its solubility limit at that pH.1. Verify the pH of your PBS. 2. Consider preparing a stock solution of morphine in sterile water or a slightly acidic buffer (pH 4-6) before adding it to the final PBS solution. 3. If experimentally permissible, lower the pH of your final PBS solution to a range of 4.5-6.0.[1]
Solution is initially clear but becomes cloudy or forms a precipitate over time. The solution is likely supersaturated, and precipitation is occurring slowly. Temperature fluctuations may also be a contributing factor.1. Prepare fresh solutions for each experiment to minimize the risk of precipitation over time.[1] 2. Prepare a slightly more dilute solution. 3. Maintain a constant temperature during storage and use. Avoid refrigeration of concentrated solutions unless their stability at lower temperatures has been confirmed.[1][3]
Incomplete dissolution of the this compound powder. The concentration attempted is too high for the given conditions.1. Increase the volume of the PBS. 2. Employ one of the solubility enhancement techniques described in the FAQs (pH adjustment, co-solvents, or cyclodextrins). 3. Gentle warming and sonication can aid in dissolution, but ensure the solution is cooled to the experimental temperature and checked for precipitation before use.[1]

Data Presentation: Solubility Enhancement of this compound

The following tables summarize the impact of different methods on the solubility of morphine salts. Note that specific values for this compound may vary, and experimental determination is recommended.

Table 1: Effect of pH on the Solubility of Morphine Salts in Aqueous Solutions

pHApproximate Solubility of Morphine Salt (mg/mL)Reference
5.9 (Water)~53.8 (for Morphine Sulfate)[1]
7.4 (PBS)~10-15 (for Morphine Hydrobromide)[1]

Table 2: Effect of Organic Acid Salts on the Solubility of Morphine Sulfate (B86663) in Water

Solubilizing AgentConcentration of Agent (%)Solubility of Morphine Sulfate (mg/mL)
Sodium Acetate0.860.5
8.098.3
Sodium Lactate5.073.6
10.085.2
Potassium Sodium Tartrate10.093.0
15.099.3
Sodium Malate0.1859.7
1.873.0
Sodium Succinate2.480.0
4.085.0

Data adapted from a study on morphine sulfate in water, which demonstrates the principle of solubility enhancement by organic acid salts.[5]

Experimental Protocols

Protocol 1: Shake-Flask Method for Determining Thermodynamic Solubility

This method is considered the gold standard for measuring the equilibrium solubility of a compound.[4]

Workflow for Shake-Flask Solubility Determination

G A Add excess this compound to PBS in a sealed vial. B Equilibrate on a shaker at a constant temperature (e.g., 24-72 hours). A->B C Centrifuge to pellet undissolved solid. B->C D Filter the supernatant through a 0.22 µm filter. C->D E Analyze the filtrate for morphine concentration using a validated method (e.g., HPLC). D->E

Caption: Workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Detailed Steps:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing the PBS solution of interest. The excess solid is necessary to ensure a saturated solution at equilibrium.

  • Equilibration: Seal the vials and place them on a mechanical shaker or rotator at a constant temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) until the concentration of the dissolved drug in the supernatant remains constant.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation.

  • Filtration: Carefully collect the supernatant and filter it through a low-binding 0.22 µm syringe filter to remove any remaining solid particles. This step should be performed at the same temperature as the equilibration.

  • Analysis: Determine the concentration of morphine in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol 2: Preparation of a pH-Adjusted PBS Solution

Workflow for Preparing pH-Adjusted PBS

G A Prepare standard 1x PBS solution. B Calibrate pH meter with standard buffers. A->B C Monitor the pH of the PBS solution. B->C D Add small increments of dilute HCl to lower the pH or dilute NaOH to raise the pH. C->D E Stir continuously and allow the reading to stabilize after each addition. D->E F Adjust until the target pH is reached. E->F

Caption: Workflow for adjusting the pH of a PBS solution.

Detailed Steps:

  • Prepare 1x PBS: Prepare a standard 1x PBS solution according to your laboratory's protocol.

  • Calibrate pH Meter: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Initial pH Measurement: Place the calibrated pH electrode into the PBS solution and record the initial pH.

  • pH Adjustment: While stirring the solution, add small volumes of a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) to lower the pH or sodium hydroxide (B78521) (e.g., 0.1 M NaOH) to raise the pH.

  • Equilibration: Allow the solution to stir for a few minutes after each addition to ensure a stable pH reading.

  • Final pH: Continue to add the acid or base in small increments until the desired target pH is achieved.

Protocol 3: Preparation of this compound Solution with a Co-solvent

Workflow for Co-solvent Solution Preparation

G A Determine the desired final concentration of morphine and co-solvent. B Weigh the required amount of this compound. A->B C Dissolve the morphine in the co-solvent (e.g., ethanol or propylene glycol). B->C D Add the PBS solution to the morphine-co-solvent mixture to reach the final volume. C->D E Mix thoroughly until a clear solution is obtained. D->E

Caption: Workflow for preparing a morphine solution in PBS using a co-solvent.

Detailed Steps:

  • Calculate Amounts: Determine the required amounts of this compound, co-solvent (e.g., ethanol or propylene glycol), and PBS based on the desired final concentrations.

  • Dissolve in Co-solvent: Weigh the this compound and dissolve it in the calculated volume of the co-solvent. Gentle vortexing or sonication can be used to aid dissolution.

  • Add PBS: Gradually add the PBS to the morphine-co-solvent mixture while stirring.

  • Final Volume and Mixing: Bring the solution to the final desired volume with PBS and mix thoroughly until the solution is clear.

Protocol 4: Preparation of a this compound-Cyclodextrin Inclusion Complex

Logical Relationship of Cyclodextrin (B1172386) Complexation

G cluster_0 Components cluster_1 Process cluster_2 Result Morphine Morphine Molecule (Guest) Complexation Inclusion Complex Formation Morphine->Complexation Cyclodextrin Cyclodextrin (Host) Cyclodextrin->Complexation IncreasedSolubility Enhanced Aqueous Solubility Complexation->IncreasedSolubility

Caption: Logical diagram showing the formation of a morphine-cyclodextrin inclusion complex leading to increased solubility.

Detailed Steps (Kneading Method):

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to the cyclodextrin (e.g., 1:1 or 1:2).

  • Mixing: Accurately weigh the calculated amounts of this compound and the cyclodextrin (e.g., HP-β-CD) and place them in a mortar.

  • Kneading: Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to the powder mixture to form a paste. Knead the paste thoroughly for a specified period (e.g., 30-60 minutes).

  • Drying: Dry the resulting paste in an oven at a controlled temperature or under a vacuum to remove the solvent.

  • Sieving and Storage: Pass the dried complex through a sieve to obtain a uniform powder and store it in a desiccator until use. The solubility of the prepared complex can then be determined in PBS using the shake-flask method.

Disclaimer: This technical support guide is for informational purposes only and should not be considered a substitute for established laboratory protocols and safety procedures. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any experiments.

References

preventing oxidation and degradation of morphine hydrochloride trihydrate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for preventing the oxidation and degradation of morphine hydrochloride trihydrate solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for morphine in aqueous solutions?

A1: Morphine primarily degrades through oxidation. The main degradation products are pseudomorphine (a dimer), morphine-N-oxide, and to a lesser extent, apomorphine (B128758).[1] The phenolic hydroxyl group of the morphine molecule is particularly susceptible to oxidation.

Q2: What are the key factors that accelerate the degradation of morphine solutions?

A2: The degradation of morphine is significantly accelerated by the presence of oxygen and higher pH levels in the solution.[1] While temperature and light can also contribute, their influence is generally considered minor compared to oxygen and pH.[1]

Q3: What is the optimal pH range for maintaining the stability of a morphine solution?

A3: Acidic pH is crucial for morphine stability. Adjusting the pH to around 4 has been shown to stabilize morphine solutions effectively.[2][3] Formulations with a pH adjusted to 6 have demonstrated a significant decrease in morphine concentration.[2][3]

Q4: What is the role of antioxidants in preventing morphine degradation?

A4: Antioxidants are added to morphine solutions to inhibit oxidation. Sodium metabisulfite (B1197395) is a commonly used antioxidant in commercial formulations.[4] However, its effectiveness can be complex, as some studies have shown that under certain conditions, it can paradoxically decrease the stability of morphine.[2] The combination of an antioxidant with a chelating agent like EDTA can provide a synergistic stabilizing effect.[2]

Q5: How should this compound solutions be stored to ensure stability?

A5: For long-term stability, morphine solutions should be stored protected from light.[5] While some studies suggest temperature has a minor influence, refrigeration at 5°C ± 3°C is a common practice for long-term storage.[6][7] It's also crucial to minimize headspace and consider using oxygen-impermeable packaging to reduce exposure to atmospheric oxygen.[8]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Discoloration of the solution (yellowing or browning) Oxidation of morphine, leading to the formation of degradation products like pseudomorphine.• Ensure the pH of the solution is in the acidic range (ideally around 4).• Purge the solution and headspace of the container with an inert gas (e.g., nitrogen) to remove oxygen.[8]• Store the solution in amber or light-protecting containers.• Consider adding a suitable antioxidant and/or chelating agent.
Precipitation in the solution pH shift to a more alkaline range, exceeding the solubility of morphine. This can also occur at low temperatures.[1]• Verify and adjust the pH of the solution to the optimal acidic range.• Store solutions at room temperature to avoid cold-induced precipitation, unless stability data supports refrigeration.[1]
Loss of potency detected by HPLC analysis Chemical degradation due to one or more factors (oxidation, inappropriate pH, etc.).• Review the entire formulation and preparation process. Check the pH and ensure it is within the target range.• Evaluate the effectiveness of the antioxidant used. Consider a combination of an antioxidant and a chelating agent like EDTA.• Minimize exposure to atmospheric oxygen during preparation and storage.
Inconsistent stability results between batches Variability in raw materials, preparation procedure, or storage conditions.• Ensure consistent quality of this compound and all excipients.• Standardize the manufacturing process, paying close attention to pH adjustment and deoxygenation steps.• Tightly control storage conditions (temperature, light exposure).

Data on Factors Affecting Morphine Stability

The following table summarizes the impact of different formulation and storage conditions on the stability of morphine solutions.

Parameter Condition 1 Condition 2 Impact on Stability Reference
pH pH 4pH 6Morphine is significantly more stable at pH 4. At pH 6, a drastic decrease in concentration was observed.[2][3]
Antioxidant No AntioxidantWith Sodium MetabisulfiteThe effect can be complex. While often used as a stabilizer, some studies report decreased stability in its presence.[2]
Chelating Agent No EDTAWith EDTAThe presence of EDTA can help stabilize morphine, likely by chelating metal ions that can catalyze oxidation.[2][3]
Oxygen Presence of OxygenOxygen Eliminated (e.g., with Nitrogen)Eliminating oxygen significantly improves stability, especially during heat sterilization.[8]
Storage Temperature 5°C22°CSolutions are generally stable at both temperatures when protected from light, though refrigeration is common for long-term storage.[9][5]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Morphine

This protocol outlines a typical reversed-phase HPLC method for quantifying morphine and its primary degradation products.

  • Chromatographic System:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM acetate (B1210297) buffer, pH 4, containing 0.1% 1-heptanesulfonic acid sodium salt) and acetonitrile.[10] The exact ratio should be optimized for good separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at 285 nm for morphine, with additional wavelengths (e.g., 210 nm and 254 nm) to detect degradation products like apomorphine and pseudomorphine.[9]

    • Column Temperature: Maintained at a constant temperature, e.g., 25°C.[11]

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in the mobile phase or a suitable diluent.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare samples for analysis by diluting them to fall within the calibration range.

  • Forced Degradation Study (for method validation):

    • To ensure the method is "stability-indicating," expose morphine solutions to stress conditions:

      • Acidic: 0.05 N HCl at 90°C for 24 hours.[9]

      • Alkaline: 0.05 N NaOH at 90°C for 24 hours.[9]

      • Oxidative: 3% hydrogen peroxide at 90°C for 24 hours.[9]

    • Analyze the stressed samples to confirm that the degradation product peaks are well-separated from the main morphine peak.[9]

  • Analysis:

    • Inject equal volumes of standards and samples.

    • Integrate the peak areas and calculate the concentration of morphine in the samples using the calibration curve.

Visualizations

Morphine Degradation Pathway

G Morphine Morphine Pseudomorphine Pseudomorphine (Dimer) Morphine->Pseudomorphine Oxidative Dimerization (Major Pathway) Morphine_N_Oxide Morphine-N-Oxide Morphine->Morphine_N_Oxide N-Oxidation Apomorphine Apomorphine Morphine->Apomorphine Acid-Catalyzed Rearrangement

Caption: Primary degradation pathways of morphine in aqueous solution.

Troubleshooting Workflow for Morphine Solution Degradation

G Start Degradation Detected (e.g., discoloration, potency loss) Check_pH Is pH in acidic range (e.g., pH ~4)? Start->Check_pH Adjust_pH Adjust pH to target range using a suitable buffer. Check_pH->Adjust_pH No Check_Oxygen Was solution protected from oxygen? Check_pH->Check_Oxygen Yes Adjust_pH->Check_Oxygen Implement_Deoxygenation Implement deoxygenation step (e.g., nitrogen purging). Check_Oxygen->Implement_Deoxygenation No Check_Antioxidant Is an effective antioxidant/ chelator system present? Check_Oxygen->Check_Antioxidant Yes Implement_Deoxygenation->Check_Antioxidant Optimize_Antioxidant Optimize antioxidant system. Consider adding EDTA. Check_Antioxidant->Optimize_Antioxidant No Check_Storage Was solution stored protected from light? Check_Antioxidant->Check_Storage Yes Optimize_Antioxidant->Check_Storage Implement_Light_Protection Use amber containers for storage. Check_Storage->Implement_Light_Protection No End Re-analyze for Stability Check_Storage->End Yes Implement_Light_Protection->End

Caption: A logical workflow for troubleshooting morphine solution instability.

References

Technical Support Center: Morphine Hydrochloride Trihydrate Stability in Polypropylene Syringes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of morphine hydrochloride trihydrate solutions stored in polypropylene (B1209903) syringes. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected long-term stability of morphine hydrochloride in polypropylene syringes?

A1: Solutions of morphine hydrochloride in 0.9% NaCl stored in polypropylene syringes have demonstrated stability for extended periods. For instance, a 0.33 mg/mL solution is stable for up to two years when stored at +5°C or +22°C, protected from light.[1] Another study showed that a 1 mg/mL solution in 0.9% NaCl remained stable for at least 58 days when refrigerated at 5°C ± 3°C.[2][3][4][5]

Q2: How do different storage temperatures affect the stability of morphine hydrochloride in these syringes?

A2: Temperature plays a crucial role in the stability of morphine hydrochloride solutions. Studies have shown that solutions are stable for up to two years when stored at refrigerated (+5°C ± 3°C) or controlled room temperatures (+22°C). However, accelerated stability studies at higher temperatures, such as +40°C with 75% relative humidity, can lead to degradation. Generally, lower temperatures in the range of 3°C to 5°C are preferable for long-term storage.[6]

Q3: What is the impact of light exposure on the stability of the solution?

A3: Exposure to light can accelerate the degradation of morphine solutions.[6] It is a standard recommendation to protect syringes containing morphine hydrochloride solutions from light during storage to ensure stability.[7]

Q4: Are there any visual indicators of morphine hydrochloride degradation in the syringe?

A4: Yes, you should visually inspect the solution for any changes. Signs of degradation can include a color change from clear to light yellowish or brownish.[8] Additionally, you should check for any precipitation or particulate matter.[2][4][5] Stable solutions should remain clear and free of visible particles.[2][4][5]

Q5: What are the primary degradation products of morphine?

A5: The main degradation product of morphine identified in stability studies is pseudomorphine.[6][9] Other potential impurities and degradation products that can be monitored include apomorphine (B128758) and codeine.[6]

Q6: Does the choice of diluent affect the stability of morphine hydrochloride?

A6: Yes, the diluent can influence stability. Morphine solutions have been found to be more stable in 0.9% sodium chloride (normal saline) compared to 5% dextrose.[9]

Troubleshooting Guide

Issue: I observe a color change in my morphine solution after storage.

  • Possible Cause: This is likely an indication of chemical degradation.[8] Exposure to light or elevated temperatures can accelerate this process.

  • Solution:

    • Verify that the syringes were stored protected from light and at the recommended temperature.

    • Review your experimental protocol to ensure proper handling procedures were followed.

    • It is recommended to discard any discolored solution as its potency and safety may be compromised.

Issue: My analytical results show a significant decrease in morphine concentration.

  • Possible Cause: This could be due to chemical degradation or potential interaction with the syringe material.

  • Solution:

    • Confirm the storage conditions (temperature and light protection) were maintained throughout the storage period.

    • Check for any changes in pH, as this can affect stability.[2]

    • Ensure your analytical method, typically a stability-indicating HPLC assay, is validated and performing correctly.[3][6]

Issue: I see particulate matter in the syringe.

  • Possible Cause: Precipitation of the drug or an interaction product, or contamination.

  • Solution:

    • Do not use the solution.

    • Visually inspect other syringes from the same batch.

    • Microscopic observation can help identify the nature of the particulates.[2][3] Review your aseptic preparation techniques to rule out microbial contamination.

Data Presentation

Table 1: Summary of Stability Studies of Morphine Hydrochloride in Polypropylene Syringes

Concentration (mg/mL)DiluentStorage TemperatureDurationStability (% of Initial Concentration)Reference
10.9% NaCl5°C ± 3°C58 days> 90%[2][3][4]
0.330.9% NaCl+5°C or +22°C (protected from light)2 yearsStable[1]
Not SpecifiedAqueous Solution22°C ± 2°C (in light)12 weeks> 97%[6]
Not SpecifiedAqueous Solution3°C (in dark)12 weeks> 97%[6]
2Not SpecifiedRoom Temperature (protected from light)49 days> 90%[7]
1 and 50.9% NaCl or 5% Dextrose-20°C, 4°C, 23°C12 weeksMore stable in NaCl, stable for at least 6 weeks when protected from light[9]

Experimental Protocols

Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Assay

This protocol is a generalized summary based on methods described in the cited literature.[2][3]

  • Preparation of Solutions:

    • Prepare a solution of this compound in the desired diluent (e.g., 0.9% NaCl) to the target concentration under aseptic conditions.

    • Draw the solution into polypropylene syringes.

    • Prepare quality control samples at known concentrations.

  • Storage Conditions:

    • Store the syringes at controlled temperatures (e.g., 5°C ± 3°C, 22°C, 40°C).

    • Protect a subset of samples from light by using amber bags or by storing them in a dark environment.

  • Sample Analysis:

    • At specified time points (e.g., day 0, 1, 2, 4 weeks, etc.), withdraw an aliquot from a syringe.

    • Perform HPLC analysis. A common method involves a reversed-phase column, a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer, and UV detection at 254 nm.[2][3] An internal standard like naloxone (B1662785) may be used.[2][3]

  • Physical Inspection:

    • At each time point, visually inspect the samples for color change, precipitation, and clarity.[2][3]

    • Measure the pH of the solution.[2][3]

  • Data Analysis:

    • Calculate the concentration of morphine hydrochloride at each time point relative to the initial concentration.

    • The solution is generally considered stable if the concentration remains above 90% of the initial concentration.[2][3]

Visualizations

Stability_Testing_Workflow A Aseptic Preparation of Morphine HCl Solution B Filling of Polypropylene Syringes A->B C Storage under Controlled Conditions (Temperature, Light) B->C D Periodic Sampling C->D E Physical Inspection (Visual, pH) D->E F Chemical Analysis (HPLC) D->F G Data Analysis (% Initial Concentration) E->G F->G H Stability Assessment G->H

Caption: Experimental workflow for assessing the stability of morphine hydrochloride in polypropylene syringes.

References

addressing tolerance development in long-term morphine hydrochloride trihydrate studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tolerance development in long-term studies involving morphine hydrochloride trihydrate.

Frequently Asked Questions (FAQs)

Q1: What is morphine tolerance and how is it typically observed in preclinical studies?

A1: Morphine tolerance is a phenomenon where the analgesic effect of morphine diminishes with repeated administration, requiring higher doses to achieve the same level of pain relief.[1][2][3] In preclinical rodent models, this is typically observed as a progressive decrease in the latency of response to a thermal or mechanical noxious stimulus (e.g., in the hot plate or tail-flick test) over days of consistent morphine administration.[4][5][6]

Q2: What are the primary molecular mechanisms underlying the development of morphine tolerance?

A2: The development of morphine tolerance is a complex process involving multiple molecular adaptations.[7] Key mechanisms include:

  • Mu-opioid receptor (MOR) desensitization and downregulation: Chronic morphine exposure can lead to the uncoupling of MORs from their intracellular G-protein signaling pathways, phosphorylation, and subsequent internalization, reducing the number of functional receptors on the cell surface.[3][8][9]

  • Upregulation of the cAMP pathway: As a counter-regulatory mechanism, the adenylyl cyclase/cAMP pathway becomes sensitized, opposing the inhibitory effects of morphine.[8]

  • G-protein switching: A switch in G-protein coupling from inhibitory (Gi/o) to stimulatory (Gs) pathways has been observed, which can contribute to a reduced analgesic effect.[10][11][12]

  • Involvement of the NMDA receptor: Activation of the N-methyl-D-aspartate (NMDA) receptor has been shown to play a crucial role in the initiation and maintenance of morphine tolerance.[8][13][14]

  • Neuroinflammation: Chronic morphine administration can activate glial cells (microglia and astrocytes) in the central nervous system, leading to the release of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, which contribute to the development of tolerance.[11][15][16]

Q3: How can I experimentally quantify the development of morphine tolerance?

A3: The development of morphine tolerance can be quantified by measuring the shift in the dose-response curve for morphine's analgesic effect. This is often expressed as an increase in the ED50 value (the dose of a drug that produces 50% of its maximal effect).[17] In practice, this involves:

  • Establishing a baseline analgesic response to an acute dose of morphine.

  • Administering morphine chronically over a set period.

  • Periodically re-evaluating the analgesic response to the same acute dose of morphine. A decrease in the magnitude or duration of the analgesic effect indicates tolerance.[4]

  • At the end of the chronic treatment period, a full dose-response curve can be generated to determine the new ED50 and compare it to the initial ED50.[18]

Q4: Are there strategies to prevent or reverse morphine tolerance in an experimental setting?

A4: Yes, several strategies are being investigated to mitigate morphine tolerance:

  • Co-administration of NMDA receptor antagonists: Compounds like ketamine and dextromethorphan (B48470) have been shown to attenuate and even reverse morphine tolerance.[8][13]

  • Targeting neuroinflammation: Blocking the activation of glial cells or the action of pro-inflammatory cytokines can prevent the development of tolerance.[15]

  • Opioid rotation: Switching to a different opioid with an incomplete cross-tolerance profile, such as methadone, may help restore analgesic efficacy.[8][19]

  • Modulation of MOR signaling: Using agents that promote MOR endocytosis has been suggested as a way to reduce tolerance.[19]

  • Targeting other signaling pathways: For example, PPARγ agonists have been shown to attenuate the development of morphine tolerance.[20]

Troubleshooting Guides

Issue 1: High variability in baseline nociceptive responses.
Possible Cause Troubleshooting Step
Inadequate animal acclimatization Ensure animals are habituated to the testing room for at least 30-60 minutes before testing and handled consistently to reduce stress-induced analgesia.[4][21]
Inconsistent environmental conditions Maintain a consistent temperature, humidity, and low-noise environment in the testing area.[22]
Individual differences in pain sensitivity Exclude animals with baseline latencies that are too low or too high (e.g., <5 seconds or >20 seconds in the hot plate test) to reduce variability.[21]
Issue 2: Failure to induce significant morphine tolerance.
Possible Cause Troubleshooting Step
Inadequate morphine dosage or duration of treatment The dose and duration required to induce tolerance can vary depending on the rodent strain.[4] Consider increasing the dose or extending the treatment period. Daily administration of 20 to 40 mg/kg or escalating doses are often used.[4]
Route of administration The route of administration affects the pharmacokinetics of morphine. Subcutaneous or intraperitoneal injections are common for inducing tolerance.[4][20] Ensure consistent administration.
Choice of nociceptive test The sensitivity to detect tolerance can differ between assays. The tail-flick and hot plate tests are standard for assessing thermal analgesia and tolerance.[5]
Issue 3: Unexpected mortality in the morphine-treated group.
Possible Cause Troubleshooting Step
Respiratory depression Morphine is a potent respiratory depressant.[8] Monitor animals closely after administration, especially with higher doses. Consider starting with a lower dose and escalating it over time.
Overdose Ensure accurate calculation and administration of the morphine dose based on the animal's body weight.
Cumulative toxicity Long-term, high-dose morphine administration can have other toxic effects. Monitor the overall health of the animals daily.

Data Presentation

Table 1: Example Morphine Dosing Regimens for Inducing Tolerance in Rodents

Species/StrainMorphine Dose (mg/kg)Route of AdministrationDosing FrequencyDurationObserved EffectReference
C57BL/6 Mice5s.c.Once daily8 daysProgressive lowering of thermal and mechanical nociceptive thresholds.[4]
CD-1 Mice30 (infused)s.c.Continuous24 hours6-fold increase in morphine ED50.[13]
Mice30i.p.Twice daily9 daysRapid development of tolerance to thermal analgesia.[20]
Rats20 to 125 (escalating)i.p.Once daily15 daysSignificant increase in response latency in the hot plate test.[6]

Table 2: Quantitative Effects of Interventions on Morphine Tolerance

InterventionAnimal ModelEffect on Morphine ToleranceMagnitude of EffectReference
Dextromethorphan (30 mg/kg, s.c., t.i.d.)CD-1 MiceReversalAlmost complete return of morphine ED50 to control levels.[13]
Pioglitazone (10 and 30 mg/kg, bid)MiceAttenuationMaintained opioid analgesia for the entire 9-day treatment period.[20]
MethadoneMorphine-tolerant miceReversalPromoted mu-opioid receptor endocytosis and blocked cellular mechanisms of tolerance.[19]
EthanolMiceReversalDose-dependent reduction of antinociceptive tolerance.[23]

Experimental Protocols

Hot Plate Test

The hot plate test is a method to assess the analgesic properties of compounds by measuring the reaction time of an animal to a thermal stimulus.[21]

Apparatus:

  • Hot Plate Analgesia Meter with a metal plate maintained at a constant temperature (typically 55 ± 0.5°C).[21]

  • A transparent cylinder to confine the animal on the plate.

  • A timer.

Procedure:

  • Habituation: Acclimatize animals to the laboratory environment for at least one week and to the testing room for at least 30 minutes before the experiment.[21]

  • Baseline Latency:

    • Set the hot plate temperature to 55 ± 0.5°C.

    • Gently place the animal on the hot plate and start the timer.

    • Observe for pain-related behaviors such as licking a hind paw or jumping.[21]

    • Record the time until the response occurs as the reaction latency.

    • Implement a cut-off time (e.g., 30-60 seconds) to prevent tissue damage. If no response occurs within this time, remove the animal and record the cut-off time.[21]

  • Drug Administration: Administer this compound or vehicle control (e.g., sterile 0.9% saline) via the desired route. Doses in mice typically range from 1 to 10 mg/kg.[21]

  • Post-treatment Latency: At predetermined time points after drug administration, repeat the latency measurement as described in step 2. An increase in reaction latency indicates an analgesic effect.

Tail-Flick Test

The tail-flick test measures pain sensitivity by assessing the latency of an animal to move its tail from a heat source.

Apparatus:

  • Tail-flick apparatus with a radiant heat source (e.g., a focused light beam).[24]

  • A restrainer to hold the animal.

Procedure:

  • Habituation: Acclimatize animals to the restrainer and the testing environment.[22]

  • Baseline Latency:

    • Gently place the animal in the restrainer with its tail exposed.

    • Position the tail over the heat source.

    • Activate the heat source and start the timer.

    • The timer stops automatically when the animal flicks its tail. Record this latency.

    • Use a cut-off time (e.g., 10-12 seconds) to prevent tissue damage.[24]

  • Drug Administration: Administer morphine or vehicle.

  • Post-treatment Latency: Measure the tail-flick latency at specific time points after drug administration. An increased latency indicates analgesia.

Mu-Opioid Receptor Binding Assay

This assay is used to characterize the binding of ligands to the mu-opioid receptor.[25]

Materials:

  • Cell membranes expressing mu-opioid receptors.

  • Radioligand (e.g., [³H]DAMGO).[26]

  • Non-specific binding control (e.g., naloxone).[26]

  • Test compounds (e.g., morphine).

  • Scintillation counter.

Procedure (General Principle):

  • Incubation: Incubate the cell membranes with the radioligand in the presence and absence of the test compound at various concentrations.

  • Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.

  • Quantification: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the affinity (Ki) of the test compound by analyzing the displacement of the radioligand.

Visualizations

experimental_workflow_tolerance_study cluster_pre_treatment Pre-Treatment Phase cluster_treatment Chronic Treatment Phase cluster_post_treatment Post-Treatment Assessment acclimatization Animal Acclimatization baseline Baseline Nociceptive Testing (Hot Plate / Tail-Flick) acclimatization->baseline chronic_morphine Daily Morphine Administration baseline->chronic_morphine periodic_testing Periodic Nociceptive Testing chronic_morphine->periodic_testing final_testing Final Nociceptive Testing periodic_testing->final_testing data_analysis Data Analysis (ED50 Shift) final_testing->data_analysis

Caption: Workflow for a typical in vivo morphine tolerance study.

morphine_tolerance_signaling cluster_acute Acute Morphine Effect (Analgesia) cluster_chronic Chronic Morphine Effect (Tolerance) morphine_acute Morphine mor_acute Mu-Opioid Receptor (MOR) morphine_acute->mor_acute gi Gi/o Protein mor_acute->gi ac_inhibition Adenylyl Cyclase Inhibition gi->ac_inhibition camp_decrease ↓ cAMP ac_inhibition->camp_decrease analgesia Analgesia camp_decrease->analgesia morphine_chronic Chronic Morphine mor_chronic MOR Desensitization/ Downregulation morphine_chronic->mor_chronic gs_coupling Gs Protein Coupling morphine_chronic->gs_coupling nmda NMDA Receptor Activation morphine_chronic->nmda glia Glial Activation (Neuroinflammation) morphine_chronic->glia ac_sensitization Adenylyl Cyclase Sensitization gs_coupling->ac_sensitization camp_increase ↑ cAMP ac_sensitization->camp_increase tolerance Tolerance camp_increase->tolerance nmda->tolerance glia->tolerance

Caption: Signaling pathways in acute morphine analgesia vs. chronic tolerance.

troubleshooting_logic start Problem: No Significant Tolerance Observed q1 Is morphine dose and duration sufficient? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the route of administration consistent? a1_yes->q2 sol1 Increase dose/duration based on literature for the strain. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is there high variability in baseline responses? a2_yes->q3 sol2 Ensure consistent and appropriate route of administration (e.g., s.c., i.p.). a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Improve acclimatization and exclude outlier animals. a3_yes->sol3 end Re-evaluate experiment a3_no->end sol3->end

Caption: Troubleshooting logic for failure to induce morphine tolerance.

References

Technical Support Center: Mitigating Morphine-Induced Constipation in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating the constipating side effects of morphine hydrochloride in animal models.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments in a question-and-answer format.

Issue 1: High Variability in Gastrointestinal Transit Time (Charcoal Meal Assay)

  • Question: We are observing significant variability in the charcoal meal transit distance within the same treatment group. What are the potential causes and solutions?

  • Potential Causes & Solutions:

    • Inconsistent Fasting Times: The duration of fasting before the assay can significantly impact gastrointestinal motility. Ensure a consistent and appropriate fasting period for all animals. A six-hour fasting period has been shown to yield similar results to an 18-hour fast with less impact on animal welfare.[1][2]

    • Variable Charcoal Meal Volume and Consistency: The volume and viscosity of the charcoal meal can affect its transit. Prepare the charcoal suspension (e.g., 5-10% activated charcoal in 5-10% gum acacia or 1% methylcellulose) fresh and ensure it is well-mixed before each administration to maintain consistency.[3] Administer a precise volume based on the animal's body weight using oral gavage.

    • Stress-Induced Motility Changes: Handling and gavage procedures can induce stress, altering gut motility. Acclimatize animals to handling and the experimental environment for at least 3-5 days before the study.[4] Handle animals gently and consistently across all groups.

    • Coprophagia: Mice, in particular, may ingest their fecal pellets, which can interfere with accurate measurements. While less of a direct issue for the charcoal meal assay itself, it highlights a behavioral factor that can influence gut content. House animals in cages with wire mesh floors to minimize this behavior during fecal pellet collection assays.[5]

    • Time of Day: Circadian rhythms can influence gastrointestinal function. Conduct experiments at the same time each day to minimize variability.

Issue 2: Inconsistent Fecal Pellet Output

  • Question: The number and weight of fecal pellets collected from our morphine-treated animals are highly variable. How can we improve the consistency of this assay?

  • Potential Causes & Solutions:

    • Inaccurate Collection Period: Ensure a standardized and sufficiently long collection period (e.g., 2-4 hours) after morphine administration.[6]

    • Animal Stress: As with the charcoal meal assay, stress can affect defecation. Acclimatize animals to the individual collection cages before the experiment.[7]

    • Coprophagia: This is a significant factor in this assay. House mice individually in cages with wire mesh floors to prevent them from eating their pellets.[5]

    • Hydration Status: Ensure all animals have free access to water, as dehydration can impact fecal output.

    • Dietary Consistency: Use a standardized diet for all animals throughout the acclimation and experimental periods.

Issue 3: Difficulty with the Bead Expulsion Test

  • Question: We are having trouble with the bead expulsion test in our rat model. Some animals do not expel the bead within the cut-off time, even in the control group. What could be wrong?

  • Potential Causes & Solutions:

    • Improper Bead Insertion: The bead must be inserted to a consistent depth in the distal colon (e.g., 2 cm from the anus for mice).[4][8] Incorrect placement can affect expulsion time. Anesthesia during insertion can also affect results, so the time from waking to expulsion should be measured.[9]

    • Bead Size: Ensure the bead size (e.g., 3 mm for mice) is appropriate for the animal model.[4][8]

    • Animal Strain and Age: Different strains and ages of rodents can have varying baseline colonic motility. Use age- and strain-matched animals for all experimental groups.

    • Stress-Induced Inhibition: The stress of bead insertion can paradoxically inhibit defecation. Handle animals gently and consider a brief acclimation period in the observation chamber before starting the timer.[9]

    • Observer Bias: Have a clear and consistent definition of "expulsion" and, if possible, blind the observer to the treatment groups to minimize bias.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What are the most common animal models used for studying morphine-induced constipation?

    • A1: Rodent models, particularly mice (e.g., C57BL/6) and rats, are the most widely used due to their physiological and pharmacological similarities to humans in terms of gastrointestinal function and response to opioids.[3]

  • Q2: What is a typical dose of morphine hydrochloride to induce constipation in these models?

    • A2: A subcutaneous dose of 10 mg/kg morphine is commonly used to induce constipation in mice and rats.[4][6]

  • Q3: How should morphine hydrochloride solutions be prepared and stored?

    • A3: Morphine hydrochloride can be dissolved in sterile 0.9% saline. Studies have shown that morphine hydrochloride solutions in 0.9% NaCl are stable for up to 58 days when refrigerated at 5 ± 3°C.[10][11]

Questions on Mitigating Agents

  • Q4: What are the main classes of drugs used to mitigate morphine-induced constipation in animal models?

    • A4: The primary classes include:

      • Peripherally Acting Mu-Opioid Receptor Antagonists (PAMORAs): These drugs, such as naloxegol (B613840) and methylnaltrexone (B1235389), block opioid receptors in the gut without affecting the central analgesic effects of morphine.[3][12]

      • Chloride Channel Activators: Lubiprostone (B194865) is a prostaglandin (B15479496) E1 derivative that activates type-2 chloride channels (ClC-2) in the intestinal epithelium, increasing fluid secretion.[13]

      • Guanylate Cyclase-C Agonists: Linaclotide (B608579) activates the guanylate cyclase-C receptor, leading to increased intestinal fluid secretion and accelerated transit.[2]

  • Q5: How should naloxegol be prepared for oral administration in mice?

    • A5: Naloxegol is typically formulated in 0.9% saline for oral gavage at a volume of 10 ml/kg.[4]

  • Q6: Are there any head-to-head comparative studies of these agents in animal models?

    • A6: While direct head-to-head preclinical studies are limited, some clinical studies and reviews provide indirect comparisons. For instance, a retrospective analysis in critically ill patients showed similar efficacy between naloxegol and methylnaltrexone in time to first bowel movement.[14] Another study suggested that naldemedine (B609404) may produce more spontaneous bowel movements compared to alvimopan (B130648) and naloxegol.[15] In a phase 2 study, linaclotide showed comparable efficacy to lubiprostone in increasing spontaneous bowel movements.[16]

Data Presentation

Table 1: Efficacy of PAMORAs in Animal Models of Morphine-Induced Constipation

CompoundAnimal ModelMorphine DoseTreatment DoseKey Finding
Naloxegol Rat10 mg/kg IV10, 30, 90 mg/kg PODose-dependently reversed morphine-induced delay in GI transit.[17]
Methylnaltrexone MouseNot specified0.15 mg/kg SCRapidly induced laxation without reversing central analgesia.[12]
Naloxone MouseNot specified30 minutes priorAlleviated the time to colonic propulsion and constipation.[8]

Table 2: Efficacy of Secretagogues in Animal Models of Morphine-Induced Constipation

CompoundAnimal ModelMorphine DoseTreatment DoseKey Finding
Lubiprostone Guinea pig, MouseNot specifiedNot specifiedReversed morphine-induced suppression of chloride secretion and accelerated ileocecal transit.[18]
Linaclotide MouseNot specified145, 290 µ g/day Significantly increased spontaneous bowel movement frequency.[19]

Experimental Protocols

1. Charcoal Meal Gastrointestinal Transit Assay

  • Objective: To measure the transit of a non-absorbable marker through the small intestine as an indicator of gastrointestinal motility.

  • Materials:

    • Morphine hydrochloride solution

    • Test compound or vehicle

    • Charcoal meal suspension (e.g., 10% activated charcoal in 5% gum acacia)[4]

    • Oral gavage needles

    • Dissection tools and ruler

  • Procedure:

    • Acclimatization: Acclimate animals to the housing facility and handling for at least 3-5 days.[4]

    • Fasting: Fast animals for 6-18 hours with free access to water.[3] A 6-hour fast is often sufficient and preferred for animal welfare.[1][2]

    • Induction of Constipation: Administer morphine hydrochloride (e.g., 10 mg/kg, s.c.) to induce constipation. Administer vehicle to the control group.

    • Test Compound Administration: At a predetermined time after morphine administration (e.g., 30 minutes), administer the test compound or vehicle orally.[4]

    • Charcoal Meal Administration: 30 minutes after the test compound, administer the charcoal meal suspension via oral gavage (e.g., 0.25 mL for mice).[4]

    • Euthanasia and Dissection: After a set time (e.g., 20-30 minutes), humanely euthanize the animals.[4] Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum.

    • Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal front.

    • Calculation: Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.[4]

2. Fecal Pellet Output Assay

  • Objective: To quantify the number and weight of fecal pellets produced over a specific period as a measure of colonic motility.

  • Materials:

    • Morphine hydrochloride solution

    • Test compound or vehicle

    • Individual cages with wire mesh floors[5]

    • Analytical balance

  • Procedure:

    • Acclimatization: Acclimate animals to individual cages for at least one hour before the assay.[7]

    • Dosing: Administer morphine hydrochloride and the test compound as described in the charcoal meal assay.

    • Collection: Place each animal in an individual cage without bedding.

    • Measurement: Collect and count the fecal pellets produced by each animal over a set period (e.g., 2-4 hours).[6] The pellets can also be weighed (wet and dry weight) to assess water content.

    • Data Analysis: Compare the number and weight of fecal pellets between treatment groups.

3. Bead Expulsion Test

  • Objective: To measure colonic motor function by timing the expulsion of a small bead from the distal colon.

  • Materials:

    • Morphine hydrochloride solution

    • Test compound or vehicle

    • Small glass beads (e.g., 3 mm for mice)[4][8]

    • Individual observation chambers

    • Stopwatch

  • Procedure:

    • Dosing: Administer morphine hydrochloride and the test compound as previously described.

    • Bead Insertion: Gently insert a glass bead into the distal colon to a consistent depth (e.g., 2 cm from the anus).[4][8] This may be performed under light anesthesia.[9]

    • Observation: Place each animal in an individual observation chamber and start a stopwatch.

    • Measurement: Record the time until the bead is expelled. A cut-off time (e.g., 30 minutes to 4 hours) should be established.[4][8]

    • Data Analysis: Compare the bead expulsion latency between treatment groups.

Mandatory Visualization

G cluster_0 Enteric Neuron cluster_1 Therapeutic Intervention Morphine Morphine Mu-Opioid Receptor Mu-Opioid Receptor Morphine->Mu-Opioid Receptor Binds to G-Protein (Gi/Go) G-Protein (Gi/Go) Mu-Opioid Receptor->G-Protein (Gi/Go) Activates Adenylate Cyclase Adenylate Cyclase G-Protein (Gi/Go)->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Decreases production of Neurotransmitter Release (e.g., ACh) Neurotransmitter Release (e.g., ACh) cAMP->Neurotransmitter Release (e.g., ACh) Reduces Decreased Motility & Secretion Decreased Motility & Secretion Neurotransmitter Release (e.g., ACh)->Decreased Motility & Secretion Leads to Naloxegol / Methylnaltrexone (PAMORA) Naloxegol / Methylnaltrexone (PAMORA) Naloxegol / Methylnaltrexone (PAMORA)->Mu-Opioid Receptor Blocks

Caption: Signaling pathway of morphine-induced constipation and the antagonistic action of PAMORAs.

G cluster_0 Experimental Workflow Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Morphine Administration Morphine Administration Fasting->Morphine Administration Test Compound Administration Test Compound Administration Morphine Administration->Test Compound Administration GI Transit Assay GI Transit Assay Test Compound Administration->GI Transit Assay Data Collection & Analysis Data Collection & Analysis GI Transit Assay->Data Collection & Analysis

Caption: A generalized experimental workflow for evaluating treatments for morphine-induced constipation.

G cluster_0 Intestinal Epithelial Cell cluster_1 Intestinal Epithelial Cell Lubiprostone Lubiprostone ClC-2 Channel ClC-2 Channel Lubiprostone->ClC-2 Channel Activates Chloride Secretion Chloride Secretion ClC-2 Channel->Chloride Secretion Increases Water Influx Water Influx Chloride Secretion->Water Influx Promotes Increased Luminal Fluid Increased Luminal Fluid Water Influx->Increased Luminal Fluid Alleviation of Constipation Alleviation of Constipation Increased Luminal Fluid->Alleviation of Constipation Linaclotide Linaclotide GC-C Receptor GC-C Receptor Linaclotide->GC-C Receptor Activates cGMP cGMP GC-C Receptor->cGMP Increases CFTR Channel CFTR Channel cGMP->CFTR Channel Activates Chloride & Bicarbonate Secretion Chloride & Bicarbonate Secretion CFTR Channel->Chloride & Bicarbonate Secretion Increases Increased Luminal Fluid 2 Increased Luminal Fluid Chloride & Bicarbonate Secretion->Increased Luminal Fluid 2 Promotes Water Influx leading to Increased Luminal Fluid 2->Alleviation of Constipation

Caption: Signaling pathways of lubiprostone and linaclotide in intestinal epithelial cells.

References

what does a yellow color in morphine hydrochloride trihydrate solution indicate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with morphine hydrochloride trihydrate solutions.

Troubleshooting Guide: Discoloration of Morphine Solutions

Issue: My this compound solution has developed a yellow color.

Possible Cause: The yellow discoloration is an indicator of the chemical degradation of morphine. The primary degradation products, pseudomorphine and morphine-N-oxide, can impart a yellow or beige tint to the solution.[1][2][3] This degradation is often a result of exposure to certain environmental factors.

Immediate Actions:

  • Quarantine the Solution: Do not use the discolored solution in any experimental or developmental work until its integrity can be verified.

  • Document Observations: Record the intensity of the yellow color, the date of observation, and the storage conditions of the solution.

  • Review Storage and Handling Procedures: Compare your current procedures with the recommended guidelines below to identify any potential contributing factors.

Investigative Questions:

  • What is the pH of the solution? Morphine degradation is accelerated at a higher pH.[4]

  • Has the solution been exposed to oxygen? The presence of oxygen promotes the degradation of morphine.[4][5]

  • What were the storage temperature and light conditions? While temperature and light are considered to have a minor influence compared to pH and oxygen, prolonged exposure to elevated temperatures or light can contribute to degradation.[4] One study noted that solutions stored at 40°C developed a "slightly yellow" color.

Frequently Asked Questions (FAQs)

Q1: What is the chemical reason for the yellowing of my morphine solution?

A yellow color in your this compound solution is typically due to the formation of degradation products. The two primary products are pseudomorphine, which is described as a pale beige to beige solid, and morphine-N-oxide, which is an off-white to pale yellow solid.[1][2][3] The presence of these compounds, even in small amounts, can cause a noticeable color change in the solution.

Q2: Is a slightly yellow morphine solution still usable?

The usability of a slightly yellow solution depends on the specific requirements of your experiment. The presence of a yellow tint indicates that some degradation has occurred, meaning the concentration of active this compound is lower than the initial concentration, and impurities are present. For applications requiring high purity and precise concentrations, a discolored solution should not be used.

Q3: How can I prevent my morphine solution from turning yellow?

To minimize degradation and prevent discoloration, proper preparation and storage are crucial. Key recommendations include:

  • Control pH: Maintain the solution at a lower pH, as higher pH accelerates degradation.[4][5]

  • Minimize Oxygen Exposure: Prepare solutions in an environment with minimal oxygen. Consider using de-gassed solvents and storing solutions in airtight containers.

  • Store at Controlled Room Temperature: It is recommended to store morphine solutions at room temperature to avoid precipitation at low temperatures and evaporation at higher temperatures.[4]

  • Protect from Light: Although a minor factor, protecting the solution from light can help minimize degradation over the long term.[4]

Q4: What are the main degradation products of morphine in an aqueous solution?

Morphine in an aqueous solution primarily degrades into pseudomorphine and, to a lesser extent, morphine-N-oxide.[4] The formation of these products is accelerated by the presence of oxygen and a higher pH of the solution.[4][5]

Data on Morphine Degradation Products

Degradation ProductChemical FormulaAppearance
PseudomorphineC₃₄H₃₆N₂O₆Pale Beige to Beige Solid[1][6]
Morphine-N-oxideC₁₇H₁₉NO₄Off-White to Pale Yellow Solid[3]

Experimental Protocols

Protocol for Visual Inspection of Morphine Solutions

A simple yet effective method for assessing the physical stability of morphine solutions is through visual inspection.

Materials:

  • Clear, clean sample vials

  • A well-lit area with a black and a white background

Procedure:

  • Transfer a representative sample of the morphine solution into a clear vial.

  • Hold the vial against a white background to observe any color changes. A fresh, undegraded solution of this compound should be clear and colorless.

  • Hold the vial against a black background to inspect for any particulate matter or precipitation.

  • Compare the color of the test solution to a freshly prepared standard of the same concentration for a direct comparison.

  • Record any observations of color change, clarity, and the presence of particles. A "slightly yellow" coloration is an indication of degradation.

Protocol for Stability-Indicating HPLC Assay

For a quantitative assessment of morphine degradation, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. This method can separate and quantify morphine from its degradation products.

Methodology Outline:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase column is typically used.

  • Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent (e.g., acetonitrile).

  • Detection: The UV detector is set to a wavelength where morphine and its degradation products have significant absorbance, often around 210 nm, 254 nm, and 285 nm to identify and quantify impurities like pseudomorphine and morphine-N-oxide.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Prepare samples of the morphine solution to be tested.

    • Inject the standard and sample solutions into the HPLC system.

    • Analyze the resulting chromatograms to determine the peak areas of morphine and any degradation products.

    • The concentration of morphine in the sample can be calculated by comparing its peak area to that of the standard. A decrease in the morphine peak area and the appearance of new peaks corresponding to degradation products indicate instability.

Visualizations

MorphineDegradation cluster_factors Accelerating Factors Morphine Morphine Hydrochloride Trihydrate Solution (Clear, Colorless) Degradation Degradation Morphine->Degradation Exposure to YellowSolution Yellow Discoloration Degradation->YellowSolution Leads to Pseudomorphine Pseudomorphine (Pale Beige) YellowSolution->Pseudomorphine Caused by formation of MorphineNoxide Morphine-N-oxide (Pale Yellow) YellowSolution->MorphineNoxide Oxygen Presence of Oxygen Oxygen->Degradation HighpH Higher pH HighpH->Degradation

Caption: Factors leading to the degradation and yellowing of morphine solutions.

References

influence of pH on the stability of morphine hydrochloride trihydrate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the influence of pH on the stability of morphine hydrochloride trihydrate solutions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for ensuring the stability of morphine hydrochloride solutions?

A1: Morphine hydrochloride solutions are most stable in an acidic pH range, typically between pH 3 and 4.[1] The degradation of morphine is accelerated at higher pH levels.[2][3] For instance, to ensure stability during heat sterilization, a pH of 3.2 is recommended.[1] Some studies have shown stability in solutions with pH values around 5 for extended periods.[3][4][5]

Q2: What are the primary degradation products of morphine in aqueous solutions?

A2: The main degradation products of morphine in aqueous solutions are pseudomorphine and morphine-N-oxide, primarily formed through oxidation.[2][4][5] Apomorphine may also be formed to a lesser extent.[2]

Q3: How do temperature and light affect the stability of morphine hydrochloride solutions?

A3: While pH and oxygen have a significant impact, temperature and light generally have a minor influence on the degradation rate of morphine solutions.[2][3] However, it is still best practice to protect solutions from light during storage.[6] Storing solutions at room temperature is often preferred to avoid precipitation that can occur at refrigerated temperatures.[2][3]

Q4: Can I refrigerate my morphine hydrochloride solution?

A4: While refrigeration might seem to enhance stability, it can sometimes lead to precipitation of the morphine salt. It is often recommended to store morphine solutions at room temperature to avoid this issue.[2][3][6] If refrigeration is necessary, you should allow the solution to warm to room temperature and gently agitate it to see if the precipitate redissolves before use.[6]

Q5: What is the recommended method for disposing of unused morphine hydrochloride solutions?

A5: Unused morphine hydrochloride solutions are considered hazardous waste and must be disposed of following institutional and regulatory guidelines. It is recommended to use official drug take-back programs or registered collectors. If these options are unavailable, the solution can be mixed with an unpalatable substance (like coffee grounds), placed in a sealed container, and then disposed of in the trash. Flushing is generally not recommended.[6]

Troubleshooting Guides

Issue 1: The morphine hydrochloride solution appears cloudy or has formed a precipitate.

  • Possible Cause 1: pH Shift. A change in the pH of the solution to a more neutral or basic level can cause morphine to precipitate.

    • Solution: Verify the pH of your solution. It should ideally be in the acidic range (around pH 4-5).[6] Prepare fresh solutions and ensure the pH is appropriately buffered.

  • Possible Cause 2: Low-Temperature Storage. Storing the solution at refrigerated temperatures can sometimes cause the solute to precipitate.

    • Solution: Allow the solution to warm to room temperature and gently agitate it to see if the precipitate redissolves. For long-term storage, consider keeping the solution at room temperature.[2][3][6]

  • Possible Cause 3: Concentration Exceeds Solubility Limit. You might be attempting to prepare a solution that is too concentrated.

    • Solution: Morphine hydrochloride is soluble in water up to 50 mM. If you need a higher concentration, consider preparing a stock solution and making fresh dilutions for your experiments.[6]

Issue 2: Inconsistent experimental results using the morphine hydrochloride solution.

  • Possible Cause 1: Solution Degradation. The solution may have degraded over time due to improper storage conditions (e.g., exposure to light, oxygen, or non-optimal pH).

    • Solution: Prepare fresh stock solutions regularly and store them protected from light in airtight containers. It is best practice to prepare working dilutions fresh for each experiment from a recently prepared stock solution.[6]

  • Possible Cause 2: Interaction with Media Components. If you are working with cell cultures, components in your media could be interacting with the morphine hydrochloride.

    • Solution: Review the composition of your media and consider any potential interactions. It may be necessary to perform control experiments to isolate the effect of the media on the drug.

Data on pH and Stability

The stability of morphine hydrochloride is highly dependent on the pH of the solution. The following table summarizes the observed stability at different pH values from various studies.

pH ValueConcentration & DiluentStorage ConditionsObserved StabilityReference
~3.240 mg/mL in waterHeat sterilization (121°C) with oxygen eliminatedStable for up to 180 minutes[1]
~3.51 mg/mL in 0.9% NaClRefrigerated at 5°C ± 3°CStable for 58 days[7][8]
4-5Not specifiedBuffered solutionRecommended for dissolution and stability[6]
~50.1% oral solutionRoom temperature and refrigeratedRemained >90% of original concentration after 4 weeks[3][4][5]
5.4 to 6.20.33 mg/mL in 0.9% NaCl+5°C, +22°C, and +40°CInitial alkalinization of pH, but remained stable at +5°C and +22°C for up to two years
Higher pHNot specifiedAqueous solutionAccelerated degradation[2][3]

Experimental Protocols

Protocol: pH-Dependent Stability Study of Morphine Hydrochloride Solution

This protocol outlines a typical experiment to assess the stability of a morphine hydrochloride solution at various pH levels using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Buffered Solutions:

    • Prepare a series of buffer solutions with different pH values (e.g., pH 3, 4, 5, 6, 7). Common buffers include phosphate (B84403) or citrate (B86180) buffers.

    • Ensure the buffers are prepared with high-purity water and the pH is accurately measured with a calibrated pH meter.

  • Preparation of Morphine Hydrochloride Stock Solution:

    • Accurately weigh this compound powder.

    • Dissolve the powder in a suitable high-purity solvent (e.g., sterile water for injection) to create a concentrated stock solution.

  • Preparation of Study Samples:

    • Dilute the morphine hydrochloride stock solution with each of the prepared buffer solutions to achieve the desired final concentration for the stability study.

    • Transfer the solutions into appropriate, inert containers (e.g., glass vials or polypropylene (B1209903) syringes).

  • Storage Conditions:

    • Store the samples under controlled temperature and light conditions. For an accelerated stability study, a higher temperature (e.g., 40°C) might be used.[9] For long-term studies, storage at room temperature (e.g., 22°C) and refrigerated conditions (e.g., 5°C) is common.[9]

  • Sample Analysis (HPLC):

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot from each sample.

    • Analyze the concentration of morphine hydrochloride using a validated stability-indicating HPLC method. A typical method might involve:

      • Column: Reversed-phase C18 column.

      • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate adjusted to an acidic pH) and an organic solvent (e.g., acetonitrile).[7][8]

      • Detection: UV detection at a wavelength of approximately 285 nm.

      • Internal Standard: An internal standard like naloxone (B1662785) may be used for improved accuracy.[7]

  • Data Analysis:

    • Calculate the percentage of the initial morphine hydrochloride concentration remaining at each time point for each pH value.

    • Plot the percentage remaining versus time for each pH to determine the degradation kinetics.

    • Solutions are generally considered stable if the concentration remains above 90% of the initial concentration.[7]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_storage Storage & Sampling cluster_analysis Analysis Phase prep_buffers Prepare Buffer Solutions (pH 3, 4, 5, 6, 7) prep_samples Prepare Study Samples (Dilute stock in buffers) prep_buffers->prep_samples prep_stock Prepare Morphine HCl Stock Solution prep_stock->prep_samples storage Store Samples (Controlled Temp & Light) prep_samples->storage sampling Withdraw Aliquots (Time points: 0, 24h, 48h, etc.) storage->sampling hplc HPLC Analysis (Quantify Morphine HCl) sampling->hplc data_analysis Data Analysis (Degradation Kinetics) hplc->data_analysis

Caption: Workflow for a pH-dependent stability study of morphine hydrochloride.

troubleshooting_guide start Issue: Solution is Cloudy or has Precipitate check_ph Check Solution pH start->check_ph ph_ok Is pH in acidic range (e.g., 4-5)? check_ph->ph_ok adjust_ph Action: Prepare fresh solution with buffered pH ph_ok->adjust_ph No check_temp Check Storage Temperature ph_ok->check_temp Yes end Issue Resolved adjust_ph->end temp_ok Was it stored at low temperature? check_temp->temp_ok warm_solution Action: Warm to room temp and gently agitate temp_ok->warm_solution Yes check_conc Check Concentration temp_ok->check_conc No warm_solution->end conc_ok Does concentration exceed solubility limit? check_conc->conc_ok dilute Action: Prepare a more dilute solution conc_ok->dilute Yes conc_ok->end No dilute->end

Caption: Troubleshooting guide for cloudy morphine hydrochloride solutions.

References

Technical Support Center: Prevention of Morphine Hydrochloride Trihydrate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of morphine hydrochloride trihydrate in aqueous solutions, particularly at low temperatures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution precipitating at low temperatures?

A1: this compound, like many salts, has a temperature-dependent solubility. As the temperature of the solution decreases, the kinetic energy of the solvent molecules (water) also decreases, reducing their ability to keep the this compound molecules in solution. This leads to a supersaturated state, and eventually, the excess solute precipitates out of the solution to re-establish equilibrium at the lower temperature.

Q2: What is the primary factor influencing the solubility of this compound?

A2: The pH of the solution is a critical factor. Morphine is a weak base with a pKa of approximately 8.08.[1] In acidic solutions (pH well below the pKa), the morphine molecule is protonated (ionized), making it significantly more soluble in water. As the pH approaches the pKa, the proportion of the less soluble, un-ionized form of morphine increases, raising the risk of precipitation.

Q3: Can the concentration of my morphine solution affect its stability at low temperatures?

A3: Yes, the concentration is a key factor. The higher the concentration of this compound, the closer the solution is to its saturation point. Even a small decrease in temperature can be enough to exceed the solubility limit at that lower temperature, causing precipitation.

Q4: Are there any additives that can help prevent precipitation?

A4: Yes, several excipients can enhance the stability of this compound solutions. These include:

  • Co-solvents: Such as ethanol (B145695), propylene (B89431) glycol, and glycerin, which can increase the polarity of the solvent mixture and improve the solubility of morphine salts.

  • pH Buffering Agents: To maintain an optimal acidic pH where morphine is most soluble.

  • Stabilizing Agents: Ingredients like ethylenediaminetetraacetic acid (EDTA) and certain organic acid salts (e.g., citrate, lactate, tartrate) have been shown to improve the stability of morphine solutions.

Troubleshooting Guide: Precipitation Issues

If you are encountering precipitation of this compound in your experiments, follow this troubleshooting guide to identify and resolve the issue.

Initial Observation: The solution is cloudy or contains visible solid particles.
Step 1: Verify the Storage Temperature
  • Question: At what temperature are you storing your solution?

  • Recommendation: Morphine solutions are preferably stored at room temperature to avoid precipitation at low temperatures.[2] If your protocol requires refrigeration, you may need to adjust the formulation.

Step 2: Measure and Adjust the pH
  • Question: What is the pH of your solution?

  • Recommendation: The pH should ideally be in the acidic range. For morphine solutions, a pH of 4 has been shown to improve stability.[3] If the pH is near or above 7, the risk of precipitation increases significantly. Adjust the pH using a suitable buffer or a dilute acid (e.g., hydrochloric acid).

Step 3: Consider the Concentration
  • Question: What is the concentration of your this compound solution?

  • Recommendation: If you are working with high concentrations, you may be exceeding the solubility limit, especially at lower temperatures. Consider whether a lower concentration is feasible for your application.

Step 4: Evaluate the Formulation
  • Question: What is the composition of your solvent?

  • Recommendation: If you are using only water, the addition of a co-solvent can significantly improve solubility. Experiment with adding ethanol, propylene glycol, or glycerin to your formulation. The use of stabilizing agents like EDTA or organic acid salts can also be beneficial.

Data Presentation

Table 1: Estimated Aqueous Solubility of Morphine Hydrochloride at Different Temperatures

Temperature (°C)Estimated Solubility (mg/mL)Notes
4< 57Solubility is significantly lower at colder temperatures.
25 (Room Temp)~ 57Based on 1 g dissolving in 17.5 mL of water.[1]
60> 57Solubility increases with temperature.

Note: This data is an estimation based on available information and should be confirmed experimentally for your specific application.

Table 2: Factors Influencing this compound Solubility and Stability

FactorEffect on Solubility/StabilityRecommended Range/Action
pH Higher solubility at lower pHAdjust to pH 4-6
Temperature Higher solubility at higher temperaturesStore at room temperature if possible
Concentration Lower concentrations are less prone to precipitationUse the lowest effective concentration
Co-solvents Increase solubilityConsider adding ethanol, propylene glycol, or glycerin
Additives Can enhance stabilityConsider using EDTA or organic acid salts (e.g., citrate)

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Aqueous Solution

This protocol outlines a general procedure for preparing a more stable aqueous solution of this compound, suitable for research purposes.

Materials:

  • This compound powder

  • Purified water (e.g., USP grade)

  • Co-solvent (e.g., ethanol, propylene glycol, or glycerin)

  • pH adjusting solution (e.g., 0.1 M HCl and 0.1 M NaOH)

  • Sterile containers

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Determine the desired final concentration of this compound and the volume of the solution to be prepared.

  • If using a co-solvent, prepare the aqueous/co-solvent mixture. For example, for a 10% ethanol solution, mix 10 mL of ethanol with 90 mL of purified water.

  • Place the solvent mixture in a sterile container with a magnetic stir bar and begin stirring.

  • Slowly add the pre-weighed this compound powder to the stirring solvent.

  • Allow the solution to stir until the powder is completely dissolved. Gentle warming may be used to aid dissolution, but the solution must be cooled to room temperature to check for precipitation.

  • Calibrate the pH meter and measure the pH of the solution.

  • Adjust the pH to the desired range (e.g., pH 4-5) by adding the pH adjusting solution dropwise while continuously monitoring the pH.

  • Once the desired pH is reached and stable, filter the solution through a suitable sterile filter (e.g., 0.22 µm) into the final sterile container.

  • Visually inspect the final solution for any signs of precipitation before storage.

Protocol 2: Experimental Determination of this compound Solubility

This protocol provides a method to determine the solubility of this compound at a specific temperature and in a specific solvent system.

Materials:

  • This compound powder

  • Selected solvent system (e.g., purified water, water/co-solvent mixture)

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound powder to a known volume of the selected solvent system in a sealed container. "Excess" means that there should be visible undissolved solid.

  • Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 4°C or 25°C).

  • Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation to ensure the solution becomes saturated.

  • After equilibration, stop the agitation and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.

  • Centrifuge the sample to remove any remaining suspended solids.

  • Accurately dilute a known volume of the clear supernatant with the appropriate solvent for analysis.

  • Determine the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Calculate the original concentration in the saturated solution to determine the solubility at that temperature.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound precipitation.

Precipitation_Troubleshooting_Workflow start Precipitation Observed check_temp Check Storage Temperature start->check_temp is_low_temp Is Temperature Low? check_temp->is_low_temp Yes check_ph Measure Solution pH check_temp->check_ph No adjust_temp Store at Room Temperature or Reformulate is_low_temp->adjust_temp resolved Precipitation Resolved adjust_temp->resolved is_ph_high Is pH > 6? check_ph->is_ph_high Yes check_conc Evaluate Concentration check_ph->check_conc No adjust_ph Adjust pH to 4-6 is_ph_high->adjust_ph adjust_ph->resolved is_conc_high Is Concentration High? check_conc->is_conc_high Yes check_solvent Review Solvent Composition check_conc->check_solvent No lower_conc Use Lower Concentration is_conc_high->lower_conc lower_conc->resolved is_water_only Is it Water Only? check_solvent->is_water_only Yes check_solvent->resolved No add_cosolvent Add Co-solvent (e.g., Ethanol, Propylene Glycol) is_water_only->add_cosolvent add_cosolvent->resolved

Caption: Troubleshooting workflow for addressing this compound precipitation.

Morphine_Solubility_pH_Dependence cluster_pH_Scale pH Scale cluster_Morphine_Form Dominant Form of Morphine low_pH pKa ionized Ionized (Protonated) [More Soluble] low_pH->ionized Favors high_pH pKa->ionized unionized Un-ionized (Base) [Less Soluble] pKa->unionized high_pH->unionized Favors solubility_high Higher Solubility ionized->solubility_high solubility_low Lower Solubility (Precipitation Risk) unionized->solubility_low

Caption: The relationship between pH and the solubility of morphine.

References

Technical Support Center: Minimizing Adsorption of Morphine Hydrochloride Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the adsorption of morphine hydrochloride trihydrate to laboratory equipment. Adsorption can lead to significant experimental errors, particularly when working with low concentrations of the analyte. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure accurate and reproducible results.

Troubleshooting Guide

This section addresses common issues encountered during the handling of this compound solutions.

Problem: I am observing a significant loss of morphine concentration in my experiments, and I suspect adsorption to my labware. What should I do?

Solution:

  • Review Your Choice of Labware: The material of your labware is a critical factor.

    • Recommended: Polypropylene (B1209903) (PP) and polyolefin plastics are recommended for handling aqueous solutions of morphine salts as they exhibit minimal adsorption.[1]

    • Use with Caution: Borosilicate glass can be prone to adsorption, especially with low concentration solutions. The alkalinity of some glass can also impact the stability of morphine solutions.

    • Avoid (if possible): Polystyrene and other plastics not specifically rated for low-adsorption of small molecules may exhibit higher binding.

  • Control the pH of Your Solution: The pH of your morphine solution plays a crucial role in its tendency to adsorb.

    • Morphine has a pKa of approximately 8.08. At pH values approaching this, the neutral, less soluble form of morphine is more prevalent, which is more likely to adsorb to hydrophobic surfaces.

    • Recommendation: Maintain your this compound solutions at an acidic pH (ideally pH 3-5) to ensure the molecule remains in its protonated, more soluble form, which has a lower affinity for container surfaces.[2]

  • Consider Surface Treatment for Glassware: If you must use glassware, surface treatment can significantly reduce adsorption.

    • Silanization: This process creates a hydrophobic surface on the glass, which can repel aqueous solutions and prevent the interaction of morphine with the glass itself.[3][4][5][6][7]

Problem: My results are inconsistent when I use different types of microplates or centrifuge tubes.

Solution:

  • Standardize Your Labware: Ensure you are using the same type and brand of labware for all related experiments. Different plastics can have different surface properties.

  • Use Low-Binding Labware: For sensitive applications, purchase microplates and tubes that are specifically manufactured and tested to have low-binding characteristics for small molecules.

  • Pre-condition Your Labware: Rinsing the labware with the experimental buffer or a solution of a blocking agent like bovine serum albumin (BSA) can sometimes passivate the surface and reduce subsequent adsorption of the target analyte.

Frequently Asked Questions (FAQs)

Q1: Is polypropylene a suitable material for storing this compound solutions?

A1: Yes, studies have shown that morphine hydrochloride solutions are stable for extended periods in polypropylene syringes and bags with minimal loss of concentration, suggesting low adsorption to this material.[1] It is considered a preferred material over untreated glass for many applications.

Q2: How does pH affect the adsorption of morphine?

A2: Morphine is a basic compound. In acidic solutions, it exists primarily in its protonated, water-soluble salt form, which is less likely to adsorb to surfaces. As the pH increases towards its pKa of ~8.08, the proportion of the uncharged, more hydrophobic free base form increases. This form is more prone to adsorbing to surfaces, especially plastics. Therefore, maintaining a lower pH can significantly reduce adsorption.[2]

Q3: What is silanization and how does it prevent adsorption?

A3: Silanization is a chemical process that coats the surface of glassware with a layer of organofunctional silanes.[7] This treatment replaces the polar silanol (B1196071) groups (Si-OH) on the glass surface with non-polar groups, creating a hydrophobic, low-energy surface.[5] This hydrophobic layer minimizes the interaction of dissolved molecules with the glass, thereby reducing adsorption.[6]

Q4: Can I reuse silanized glassware?

A4: Silanized glassware can often be reused. It should be washed with non-abrasive detergents. Avoid strong acids, bases, and abrasive cleaning methods, which can strip the silane (B1218182) coating. The effectiveness of the coating can be checked by observing if water beads up on the surface; if it does, the surface is still hydrophobic.

Q5: Are there any solvent additives that can help reduce adsorption?

A5: Yes, for some applications, adding a small percentage of an organic solvent like acetonitrile (B52724) or methanol (B129727) to your aqueous solution can help keep hydrophobic compounds in solution and reduce their tendency to adsorb to container walls. Non-ionic surfactants can also be used for this purpose. However, you must ensure that any additives are compatible with your downstream analytical methods.

Quantitative Data on Adsorption

Labware MaterialSurface TreatmentSolution pHExpected Relative Adsorption
Borosilicate GlassNone7.0Moderate to High
Borosilicate GlassNone4.0Low to Moderate
Borosilicate GlassSilanized7.0Very Low
Borosilicate GlassSilanized4.0Very Low
Polypropylene (PP)None7.0Low
Polypropylene (PP)None4.0Very Low
Low-Binding PolypropyleneNone7.0Very Low
Polystyrene (PS)None7.0High

Experimental Protocols

Protocol 1: Silanization of Glassware

This protocol describes a common method for silanizing glassware to minimize adsorption. Caution: This procedure should be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Dichlorodimethylsilane (B41323) is corrosive and reacts with water to produce HCl gas.

Materials:

Procedure:

  • Clean and Dry Glassware: Thoroughly wash the glassware with detergent, rinse with deionized water, and dry completely in an oven.

  • Prepare Silanizing Solution: In a chemical fume hood, prepare a 5% (v/v) solution of dichlorodimethylsilane in heptane or toluene.

  • Treat Glassware:

    • Immerse the clean, dry glassware in the silanizing solution for 15-30 minutes, ensuring all surfaces are wetted.

    • For larger items, you can fill them with the solution and rotate to coat the interior surfaces.

  • Rinse:

    • Remove the glassware from the silanizing solution and rinse it three times with dry toluene or heptane.

    • Next, rinse the glassware thoroughly with dry methanol to cap any unreacted silanol groups.

    • Finally, perform a final rinse with acetone to facilitate drying.

  • Dry: Allow the glassware to air dry in the fume hood, or dry it in an oven at >100°C.

Protocol 2: Quantification of Morphine Adsorption to Labware

This protocol provides a method to determine the extent of morphine adsorption to a specific type of labware.

Materials:

  • This compound standard

  • The labware to be tested (e.g., microcentrifuge tubes, vials)

  • Buffer solution (e.g., phosphate (B84403) buffer at the desired pH)

  • Analytical instrument for morphine quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a Morphine Stock Solution: Prepare a concentrated stock solution of this compound in the desired buffer.

  • Prepare a Working Solution: Dilute the stock solution to the final concentration that will be used in your experiments.

  • Establish Initial Concentration (C_initial): Take an aliquot of the working solution and measure the morphine concentration using your analytical method. This is your initial, pre-adsorption concentration.

  • Expose Solution to Labware:

    • Add a known volume of the working solution to a set of the test labware (e.g., 1 mL into a 1.5 mL microcentrifuge tube).

    • Incubate the labware under the same conditions as your experiment (time, temperature, agitation).

  • Determine Final Concentration (C_final): After the incubation period, carefully transfer the solution from the test labware to a clean, non-adsorptive vial (e.g., a silanized glass vial) and measure the morphine concentration.

  • Calculate Percent Adsorption:

    • Percent Adsorption = [ (C_initial - C_final) / C_initial ] * 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Morphine Working Solution measure_initial Measure Initial Concentration (C_initial) prep_solution->measure_initial Aliquot incubate Incubate Solution in Test Labware measure_initial->incubate Transfer to Test Labware calculate Calculate % Adsorption measure_initial->calculate measure_final Measure Final Concentration (C_final) incubate->measure_final Transfer to Analysis Vial measure_final->calculate

Caption: Workflow for quantifying morphine adsorption.

decision_tree start Start: Need to handle Morphine HCl solution is_glass Is glassware mandatory? start->is_glass use_pp Use Polypropylene or Low-Binding Plastic is_glass->use_pp No silanize Silanize Glassware is_glass->silanize Yes ph_check Is pH acidic (e.g., 3-5)? use_pp->ph_check silanize->ph_check adjust_ph Adjust pH to be acidic ph_check->adjust_ph No proceed Proceed with Experiment ph_check->proceed Yes adjust_ph->proceed

Caption: Decision tree for selecting appropriate labware.

References

Technical Support Center: Managing and Reversing Respiratory Depression in Animal Subjects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and reversing respiratory depression in animal subjects during experimental procedures.

Troubleshooting Guide: Acute Respiratory Depression Event

Issue: An animal subject under anesthesia or sedation exhibits signs of severe respiratory depression (e.g., apnea (B1277953), cyanosis, significant drop in oxygen saturation).

Immediate Steps:

  • Halt Anesthetic/Depressant Agent: Immediately discontinue the administration of any anesthetic or respiratory depressant agent.

  • Ensure a Patent Airway: Check for any obstructions in the airway and ensure the endotracheal tube (if in use) is correctly placed and not blocked.

  • Provide Manual Ventilation: If the animal is apneic, provide positive pressure ventilation with 100% oxygen using a manual resuscitation bag at a rate of 1-4 breaths per minute until spontaneous breathing resumes.[1]

  • Administer Reversal Agents: Based on the suspected cause, administer the appropriate reversal agent.

  • Monitor Vital Signs Continuously: Closely monitor heart rate, respiratory rate, oxygen saturation (SpO₂), and end-tidal CO₂ (ETCO₂).[2][3]

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the common causes of respiratory depression in animal experiments?

A1: Respiratory depression in laboratory animals is most commonly caused by the administration of anesthetic and analgesic drugs.[4][5] Opioids, such as morphine and fentanyl, are potent respiratory depressants that act on the μ-opioid receptors in the brainstem.[6] Inhalant anesthetics (e.g., isoflurane (B1672236), sevoflurane) and injectable anesthetics (e.g., propofol (B549288), alfaxalone) also cause dose-dependent respiratory depression.[5][7]

Q2: What are the key signs of respiratory depression to monitor for?

A2: Key signs include a decreased respiratory rate, shallow breathing, and a reduction in tidal volume.[8] More severe signs include apnea (cessation of breathing), a bluish discoloration of the skin and mucous membranes (cyanosis), and a drop in blood oxygen saturation (hypoxemia).[8][9] Continuous monitoring of vital signs is crucial for early detection.[2]

Pharmacological Reversal

Q3: How do I reverse opioid-induced respiratory depression?

A3: The standard treatment for opioid-induced respiratory depression is the administration of an opioid antagonist, such as naloxone (B1662785).[10][11] Naloxone competitively binds to opioid receptors, displacing the opioid agonist and reversing its effects.[12] Due to its short half-life, repeated doses may be necessary, especially when long-acting opioids have been used.[13]

Q4: What is the recommended dosage for naloxone?

A4: Naloxone dosage can vary depending on the species and the opioid being reversed. It is crucial to titrate to effect to avoid sudden reversal of analgesia.

Animal ModelNaloxone Dosage (IV/IM/SC)Reference(s)
Rodents0.01 - 3.2 mg/kg[10]
General0.04 - 0.4 mg/kg initially, titrate to effect[14]

Q5: What are the options for non-opioid induced respiratory depression?

A5: For respiratory depression caused by anesthetics or other CNS depressants, a respiratory stimulant like doxapram (B1670896) can be used.[15][16] Doxapram stimulates the medullary respiratory centers and chemoreceptors to increase tidal volume and respiratory rate.[15] However, its effects can be short-lived.[17] Newer non-opioid reversal agents under investigation include potassium channel blockers and ampakines.[6][13][18]

Q6: What is the recommended dosage for doxapram?

A6: Doxapram dosages vary by species and the depth of anesthesia.

Animal ModelDoxapram Dosage (IV)Reference(s)
Dogs1.1 mg/kg (gas anesthesia) or 5.5 - 11 mg/kg (barbiturate anesthesia)[16]
Cats1 - 5 mg/kg[15]
Horses0.5 - 1 mg/kg[15]
Neonatal Dogs/Cats1-5 drops (1-5 mg) sublingually or via umbilical vein[16]
Supportive Care and Monitoring

Q7: When should I consider mechanical ventilation?

A7: Mechanical ventilation is indicated when an animal is unable to maintain adequate ventilation or oxygenation on its own, such as in cases of severe drug-induced apnea or lung disease.[19][20] It provides respiratory support, allowing time for the underlying cause to be treated or for the effects of respiratory depressants to wear off.[20]

Q8: What are the key parameters to set on a mechanical ventilator for small animals?

A8: For small animals, a low tidal volume (Vᴛ) of around 8 ml/kg is recommended to prevent ventilator-induced lung injury (VILI).[21] This should be combined with a positive end-expiratory pressure (PEEP) of approximately 6 cmH₂O and periodic sigh breaths or recruitment maneuvers.[21] The respiratory rate should be adjusted to maintain normal minute ventilation.[21][22]

Q9: What are the most effective methods for monitoring respiratory function?

A9: A combination of monitoring techniques is recommended. Pulse oximetry provides real-time measurement of arterial oxygen saturation (SpO₂), while capnography measures end-tidal carbon dioxide (ETCO₂) levels, reflecting the adequacy of ventilation.[3][23][24] Direct observation of respiratory rate and effort is also essential.[2] For more detailed analysis, whole-body plethysmography can be used to measure respiratory volumes.[23]

Experimental Protocols

Protocol 1: Reversal of Opioid-Induced Respiratory Depression with Naloxone in Rats
  • Induce Respiratory Depression: Administer a potent opioid (e.g., fentanyl 0.1 mg/kg, SC) to an anesthetized rat.[25]

  • Monitor Respiration: Continuously monitor oxygen saturation (SpO₂) using a pulse oximeter.[25]

  • Administer Naloxone: Once SpO₂ drops below 90%, administer naloxone (0.01–3.2 mg/kg, IV/IM/SC).[10][25]

  • Observe Recovery: Record the time to recovery of baseline SpO₂.[10]

  • Data Analysis: Analyze the dose-dependent effects of naloxone on the reversal of respiratory depression.

Protocol 2: Stimulation of Respiration with Doxapram in Anesthetized Dogs
  • Anesthetize the Animal: Anesthetize a healthy dog using a standard protocol (e.g., propofol induction followed by isoflurane maintenance).[26]

  • Establish Baseline: Record baseline respiratory rate, tidal volume, and end-tidal CO₂.

  • Administer Doxapram: Administer a bolus of doxapram (e.g., 2.2 mg/kg, IV).[26]

  • Monitor Respiratory Parameters: Continuously monitor and record changes in respiratory rate, tidal volume, and ETCO₂ for at least 15-20 minutes post-administration.[16]

  • Data Analysis: Compare pre- and post-doxapram respiratory parameters to determine the stimulatory effect.

Visualizations

Opioid_Reversal_Pathway cluster_opioid Opioid Action cluster_reversal Naloxone Reversal Opioid Opioid (e.g., Fentanyl) MuReceptor μ-Opioid Receptor (Brainstem) Opioid->MuReceptor Binds and Activates Neuron Respiratory Neuron MuReceptor->Neuron Inhibits Neuronal Activity Restoration Restoration of Normal Respiration MuReceptor->Restoration Inhibition Reversed Naloxone Naloxone Naloxone->MuReceptor Competitively Binds (Higher Affinity) Depression Respiratory Depression Neuron->Depression Leads to

Caption: Signaling pathway of naloxone reversing opioid-induced respiratory depression.

Troubleshooting_Workflow Start Respiratory Depression Detected (e.g., Low SpO₂, Apnea) StopAgent Stop Depressant Agent Start->StopAgent Airway Check Airway Patency StopAgent->Airway Ventilate Provide 100% O₂ & Manual Ventilation Airway->Ventilate AssessCause Assess Cause Ventilate->AssessCause Opioid Opioid Overdose? AssessCause->Opioid Yes Anesthetic Anesthetic Overdose? AssessCause->Anesthetic No AdminNaloxone Administer Naloxone Opioid->AdminNaloxone AdminDoxapram Consider Doxapram Anesthetic->AdminDoxapram Monitor Monitor Vitals Continuously AdminNaloxone->Monitor AdminDoxapram->Monitor Support Continue Supportive Care (e.g., Mechanical Ventilation) Support->Monitor Monitor->Support Unstable Resolved Condition Resolved Monitor->Resolved Stable

Caption: Experimental workflow for managing an acute respiratory depression event.

Monitoring_Logic Monitor Continuous Monitoring SpO2 SpO₂ < 95%? Monitor->SpO2 ETCO2 ETCO₂ > 45 mmHg? Monitor->ETCO2 RespRate Decreased Resp. Rate? Monitor->RespRate IncreaseO2 Increase FiO₂ SpO2->IncreaseO2 Yes Stable Vitals Stable SpO2->Stable No AssistVentilation Assist Ventilation ETCO2->AssistVentilation Yes ETCO2->Stable No DecreaseAnesthetic Decrease Anesthetic Depth RespRate->DecreaseAnesthetic Yes RespRate->Stable No ConsiderReversal Consider Reversal Agent IncreaseO2->ConsiderReversal AssistVentilation->ConsiderReversal DecreaseAnesthetic->ConsiderReversal

Caption: Logical relationships in monitoring and responding to respiratory changes.

References

Validation & Comparative

A Comparative Guide for Researchers: Morphine Hydrochloride Trihydrate vs. Morphine Sulfate for Cancer Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of morphine hydrochloride trihydrate and morphine sulfate (B86663), two common salts of morphine used in the management of cancer pain. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on available experimental data.

Executive Summary

Morphine remains a cornerstone for managing moderate-to-severe cancer pain. While both morphine hydrochloride and morphine sulfate are effective, subtle differences in their physicochemical properties and clinical profiles may be relevant for research and formulation development. This guide synthesizes clinical trial data on their efficacy and safety, provides an overview of their pharmacokinetic profiles, and details relevant experimental methodologies.

Efficacy and Safety Profile

A key randomized controlled trial directly compared the efficacy and safety of controlled-release tablets of morphine sulfate and morphine hydrochloride in patients with moderate-to-severe cancer pain. The findings from this study are summarized below.

Table 1: Comparison of Efficacy and Adverse Events

ParameterMorphine Sulfate Controlled-Released TabletMorphine Hydrochloride Sustained-Released Tabletp-value
Number of Patients 6160N/A
Pain Severity (Moderate/Severe) 12 / 4913 / 47N/A
Total Response Rate 91.80%[1]91.67%[1]>0.05
Digestive System Adverse Events 34.43%[1]66.66%[1]<0.05
(Nausea, Vomiting, Constipation)

The study concluded that there was no significant difference in the analgesic efficacy between the two morphine salts[1]. However, a statistically significant higher incidence of digestive system adverse events, including nausea, vomiting, and constipation, was observed in the morphine hydrochloride group[1].

Pharmacokinetic Properties

Table 2: Pharmacokinetic Parameters of Oral Morphine Salts

ParameterMorphine SulfateMorphine Hydrochloride
Bioavailability ~20-40%~20-40%
Time to Peak Plasma Concentration (Tmax) Immediate-release: ~1 hourControlled-release: ~2-4 hoursImmediate-release: ~1 hourSustained-release: ~3-4 hours
Plasma Half-life (t½) ~2-3 hours~2-3 hours

It is important to note that the trihydrate form of morphine hydrochloride contains water molecules, which may slightly alter its molecular weight and solubility characteristics compared to the anhydrous form. However, the clinical significance of this difference in terms of pharmacokinetics is not well-documented in comparative studies.

Experimental Protocols

This section outlines a representative experimental protocol for a clinical trial comparing two oral morphine formulations for cancer pain, based on common methodologies reported in the literature.

Study Design

A randomized, double-blind, crossover study design is often employed to compare the efficacy and safety of two opioid formulations.

Patient Population
  • Inclusion Criteria: Adult patients with a confirmed cancer diagnosis and moderate-to-severe cancer-related pain, requiring regular opioid analgesia.

  • Exclusion Criteria: Patients with a known hypersensitivity to morphine, severe respiratory depression, acute or severe bronchial asthma, or paralytic ileus.

Treatment Protocol
  • Titration Phase: Patients are initially titrated with immediate-release oral morphine to achieve a stable and effective analgesic dose.

  • Randomization: Patients are then randomized to receive either controlled-release morphine sulfate or controlled-release morphine hydrochloride for a predefined period (e.g., 7-14 days).

  • Crossover: Following a washout period (if deemed necessary and ethical), patients are crossed over to the other morphine salt formulation for the same duration.

  • Rescue Medication: Patients are provided with immediate-release morphine for breakthrough pain. The frequency and dosage of rescue medication are recorded.

Assessment of Efficacy

Pain intensity is assessed at baseline and at regular intervals throughout the study using validated scales:

  • Numerical Rating Scale (NRS): Patients rate their pain on a scale of 0 (no pain) to 10 (worst possible pain).

  • Visual Analogue Scale (VAS): Patients mark their pain level on a 100 mm line, with endpoints of "no pain" and "worst possible pain."

  • Categorical Scale: Patients describe their pain using categories such as "none," "mild," "moderate," or "severe."

Assessment of Safety and Tolerability

Adverse events are systematically recorded at each study visit. Patients are also asked to complete a checklist of common opioid-related side effects, and the severity of each is rated.

Pharmacokinetic Analysis
  • Blood Sampling: Venous blood samples are collected at predetermined time points after drug administration.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of morphine and its major metabolites (morphine-3-glucuronide and morphine-6-glucuronide) are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

Mandatory Visualizations

Signaling Pathway

The analgesic effects of morphine are primarily mediated through the activation of the mu-opioid receptor (MOR), a G-protein coupled receptor.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MOR Mu-Opioid Receptor (MOR) G_protein G-protein (Gi/o) MOR->G_protein Activates Morphine Morphine Morphine->MOR Binds to AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx->Analgesia K_efflux->Analgesia

Figure 1: Simplified signaling pathway of morphine via the mu-opioid receptor.

Experimental Workflow

The following diagram illustrates a typical workflow for a randomized controlled trial comparing two oral morphine formulations, based on the CONSORT (Consolidated Standards of Reporting Trials) statement.

cluster_enrollment Enrollment cluster_allocation Allocation cluster_analysis Analysis assessed Patients with Cancer Pain Assessed for Eligibility excluded Excluded - Did not meet inclusion criteria - Declined to participate - Other reasons assessed->excluded randomized Randomized assessed->randomized groupA Allocated to Morphine Hydrochloride Trihydrate randomized->groupA groupB Allocated to Morphine Sulfate randomized->groupB lostA Lost to follow-up (give reasons) groupA->lostA analyzedA Analyzed groupA->analyzedA lostB Lost to follow-up (give reasons) groupB->lostB analyzedB Analyzed groupB->analyzedB

Figure 2: CONSORT flow diagram for a randomized trial comparing two morphine salts.

References

comparative analgesic efficacy of morphine hydrochloride and hydromorphone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Analgesic Efficacy of Morphine Hydrochloride and Hydromorphone

This guide provides an objective comparison of the analgesic properties of two widely used opioid agonists, morphine hydrochloride and hydromorphone. The information is curated for researchers, scientists, and drug development professionals, presenting supporting experimental data to elucidate the distinct pharmacological profiles of these compounds.

Quantitative Data Summary

The relative potency and efficacy of morphine and hydromorphone have been assessed using various in vitro and in vivo metrics. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparative Receptor Binding Affinity and Functional Potency

Parameter Morphine Hydromorphone Source / Assay
Receptor Binding Affinity (Ki) at µ-opioid receptor (nM) 1.168 0.3654 [1] / Uniform assessment using cell membrane preparation expressing recombinant human MOR
Functional Potency (EC50) in cAMP Assay (nM) ~100 - 1000 ~10 - 100 [1] / HEK293 cells expressing µ-opioid receptor

| 50% Effective Dose (ED50) for Epidural Analgesia (mg) | 1.129 | 0.350 |[2] / Isotonic regression method in patients undergoing hemorrhoidectomy |

Table 2: Clinical Equianalgesic Ratios (Morphine:Hydromorphone)

Administration Route Equianalgesic Ratio Source / Study Type
Oral 4-7 : 1 [1] / Clinical Studies
Parenteral 5 : 1 [1] / Clinical Studies

| Patient-Controlled Analgesia (PCA) | ~7 : 1 |[3] / Prospective, randomized, double-blind trial |

Table 3: Comparative Side Effect Profile in Postoperative Patient-Controlled Analgesia (PCA) A prospective, randomized, double-blind trial comparing morphine (1 mg/mL) and hydromorphone (0.2 mg/mL) via PCA found no systematic difference in the side-effect profile between the drugs when titrated to equivalent analgesic effect[3]. A separate meta-analysis also concluded that side-effects such as nausea, vomiting, and itching were similar between the two opioids[4][5][6].

Side EffectMorphine IncidenceHydromorphone IncidenceTime Point
Nausea 44%52%1 hour post-op[3]
68%64%8 hours post-op[3]
Vomiting 4%0%1 hour post-op[3]
0%4%8 hours post-op[3]
Pruritus (Itching) 4%16%1 hour post-op[3]
40%40%8 hours post-op[3]

Experimental Protocols

Reproducibility and validity of analgesic efficacy studies rely on detailed methodologies. The following are representative protocols for key experiments used in the evaluation of opioid analgesics.

In Vitro Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (Ki) of a test compound (e.g., morphine, hydromorphone) for the µ-opioid receptor[1][7].

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the recombinant human µ-opioid receptor[1].

  • Radioligand: A radiolabeled opioid ligand with high affinity for the µ-opioid receptor, such as [³H]-DAMGO or [³H]-diprenorphine, is utilized[1][7][8].

  • Competitive Binding: The prepared cell membranes are incubated in a solution containing a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (morphine or hydromorphone)[1].

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand[1].

  • Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is quantified using liquid scintillation counting[1].

  • Data Analysis: A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor drug concentration. Non-linear regression analysis is used to determine the IC50 value (the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand). The IC50 is then converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand[7].

Hot Plate Test

Objective: To assess the analgesic efficacy of a compound in a thermal pain model, primarily for centrally acting analgesics[1][9][10].

Methodology:

  • Animal Model: Mice or rats are commonly used as experimental subjects[1].

  • Apparatus: The apparatus consists of a heated metal plate maintained at a constant temperature (e.g., 52.5°C - 55°C)[1][10]. A transparent glass cylinder is often placed on the plate to confine the animal to the heated surface[9].

  • Procedure: Each animal is gently placed on the hot plate. The observer starts a timer and records the latency to a nociceptive response[9].

  • Endpoint Measurement: The response latency is the time it takes for the animal to exhibit pain-related behaviors, such as licking a hind paw or jumping[9][10].

  • Cut-off Time: To prevent tissue damage, a maximum cut-off time (e.g., 30 or 60 seconds) is established. If the animal does not respond within this time, it is removed from the plate, and the latency is recorded as the cut-off time[10]. The increase in response latency after drug administration compared to a baseline or vehicle control is a measure of the compound's analgesic effect[11].

Tail-Flick Test

Objective: To measure the effectiveness of analgesics by observing the reaction to a thermal stimulus applied to the animal's tail[12].

Methodology:

  • Animal Model: The test is typically performed on rats or mice[12]. The animal may be gently restrained in a specialized holder, leaving the tail exposed[13].

  • Apparatus: A heat source, most commonly an intense light beam from an analgesia meter, is focused on a specific portion of the animal's tail[12][14]. An alternative method involves immersing the tail in a hot water bath maintained at a constant temperature (e.g., 55°C)[14].

  • Procedure: At the start of the test, the heat source is activated, and a timer begins simultaneously[12].

  • Endpoint Measurement: The latency is the time from the application of the stimulus until the animal flicks or withdraws its tail[12]. This reflex is a spinal-mediated response to the noxious stimulus.

  • Cut-off Time: A predetermined cut-off time is used to avoid tissue injury[14]. The latency to tail flick is a measure of the pain threshold, which is prolonged by effective analgesics[15].

Visualizations: Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental processes.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist Opioid Agonist (Morphine / Hydromorphone) MOR µ-Opioid Receptor (GPCR) Agonist->MOR Binds G_Protein Gi/o Protein (α, βγ subunits) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel βγ activates Ca_Channel Ca2+ Channel (Voltage-gated) G_Protein->Ca_Channel βγ inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization (↓ Neuronal Excitability) K_Channel->Hyperpolarization Neurotransmitter ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter Analgesia Analgesia (Reduced Pain Transmission) Hyperpolarization->Analgesia Neurotransmitter->Analgesia

Caption: Opioid Receptor Signaling Pathway.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Analgesic Testing cluster_analysis Data Analysis & Conclusion AnimalModel Select Animal Model (e.g., Rats, Mice) Acclimation Acclimation & Baseline Measurements AnimalModel->Acclimation Grouping Randomize into Groups Acclimation->Grouping Admin_M Administer Morphine Grouping->Admin_M Admin_H Administer Hydromorphone Grouping->Admin_H Admin_V Administer Vehicle (Control) Grouping->Admin_V HotPlate Hot Plate Test Admin_M->HotPlate TailFlick Tail-Flick Test Admin_M->TailFlick Admin_H->HotPlate Admin_H->TailFlick Admin_V->HotPlate Admin_V->TailFlick DataCollection Collect Latency Data at Timed Intervals HotPlate->DataCollection TailFlick->DataCollection Stats Statistical Analysis (e.g., ANOVA, t-test) DataCollection->Stats Comparison Compare Efficacy & Determine ED50 Stats->Comparison

References

Morphine Hydrochloride vs. Oxycodone for Neuropathic Pain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of experimental data on the efficacy and mechanisms of two common opioids in the treatment of neuropathic pain.

Neuropathic pain, a chronic and debilitating condition arising from nerve damage, presents a significant therapeutic challenge. While morphine and oxycodone are potent opioid analgesics frequently prescribed for severe pain, their comparative efficacy and underlying mechanisms in the context of experimental neuropathic pain models warrant a detailed examination. This guide provides a comprehensive comparison based on preclinical data, intended for researchers, scientists, and drug development professionals.

Efficacy in Animal Models of Neuropathic Pain

Multiple experimental studies have demonstrated distinct efficacy profiles for morphine hydrochloride and oxycodone in rodent models of neuropathic pain. While both opioids can alleviate pain behaviors, their effectiveness varies depending on the specific pain model and the parameters being measured.

In a sciatic nerve ligation (SNL) model of neuropathic pain, oxycodone was found to be more effective than morphine in producing an antinociceptive effect.[1] Conversely, some studies using the chronic constriction injury (CCI) model have shown that both morphine and oxycodone can paradoxically exacerbate nociceptive hypersensitivity, particularly when administered after the pain state is already established.[2] However, a study using a chemotherapy-induced neuropathic pain model (vincristine-induced) reported that oxycodone maintained a strong analgesic effect after repeated injections, whereas the effect of morphine diminished.[3][4]

Quantitative Comparison of Analgesic Effects

The following tables summarize the key quantitative findings from comparative studies.

Animal Model Pain Assessment Morphine Hydrochloride Oxycodone Key Finding Reference
Sciatic Nerve Ligation (SNL)Mechanical AllodyniaLess effectiveMore effectiveOxycodone showed superior antinociceptive effects.[1][1]
Chronic Constriction Injury (CCI)Mechanical AllodyniaExacerbated allodynia when given 10 or 28 days post-injuryExacerbated allodynia when given 10 or 28 days post-injuryBoth opioids amplified allodynia when administered after pain establishment.[2][2]
Vincristine-Induced NeuropathyMechanical Allodynia & HyperalgesiaAnalgesic effect attenuated with repeated dosesMaintained strong analgesic effect with repeated dosesOxycodone demonstrated a more sustained analgesic effect.[3][4][3][4]
Streptozotocin-Induced Diabetic NeuropathyAntinociceptionEfficacy abolished at 12 and 24 weeksEfficacy maintained over 24 weeks (with decreased potency)Oxycodone's efficacy was more persistent in this chronic model.[5][5]

Experimental Protocols

Understanding the methodologies employed in these studies is crucial for interpreting the results. Below are detailed protocols from key comparative experiments.

Chronic Constriction Injury (CCI) Model Protocol[2]
  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure: Under isoflurane (B1672236) anesthesia, the left sciatic nerve was exposed at the mid-thigh level. Four loose chromic gut ligatures were tied around the nerve.

  • Drug Administration: Morphine (5 mg/kg, twice daily) or oxycodone (2 mg/kg, twice daily) was administered for 5 consecutive days, starting at either 10 days or 28 days post-surgery.

  • Behavioral Testing: Mechanical allodynia was assessed using von Frey filaments to determine the paw withdrawal threshold.

CCI_Workflow cluster_surgery CCI Surgery cluster_drug Drug Administration (Day 10 or 28 post-op) cluster_assessment Behavioral Assessment A Anesthesia (Isoflurane) B Sciatic Nerve Exposure A->B C Loose Ligation (4x) B->C D Morphine (5 mg/kg) C->D Treatment Groups E Oxycodone (2 mg/kg) C->E Treatment Groups F Saline (Control) C->F Treatment Groups G Von Frey Test (Mechanical Allodynia) D->G Outcome Measurement E->G Outcome Measurement F->G Outcome Measurement

Experimental workflow for the Chronic Constriction Injury (CCI) model.
Vincristine-Induced Neuropathic Pain Model Protocol[3][4]

  • Animal Model: Adult male Sprague-Dawley rats.

  • Induction of Neuropathy: Rats received intraperitoneal (i.p.) injections of vincristine (B1662923) (0.1 mg/kg/day) for two cycles of five days.

  • Drug Administration: Morphine (3.33 mg/kg, i.p.) or oxycodone (3.33 mg/kg, i.p.) was administered for 5 days, starting on day 15 after the first vincristine injection.

  • Behavioral Testing: Static mechanical allodynia was measured with an electronic von Frey test, and mechanical hyperalgesia was assessed using a pinch test.

Vincristine_Workflow cluster_induction Neuropathy Induction cluster_treatment Analgesic Treatment (Day 15-19) cluster_testing Behavioral Testing (Day 15 & 19) A Vincristine Injection (0.1 mg/kg/day) B 2 cycles of 5 days A->B C Morphine (3.33 mg/kg) B->C Treatment Groups D Oxycodone (3.33 mg/kg) B->D Treatment Groups E Saline (Control) B->E Treatment Groups F Electronic Von Frey (Allodynia) C->F Outcome Measurement G Pinch Test (Hyperalgesia) C->G Outcome Measurement D->F Outcome Measurement D->G Outcome Measurement E->F Outcome Measurement E->G Outcome Measurement Signaling_Pathways cluster_morphine Morphine Signaling cluster_oxycodone Oxycodone Signaling M_MOR µ-Opioid Receptor (MOR) M_Analgesia Analgesia M_MOR->M_Analgesia M_TLR4 Toll-Like Receptor 4 (TLR4) on Microglia M_Inflammation Pro-inflammatory Cytokines M_TLR4->M_Inflammation M_Exacerbation Pain Exacerbation M_Inflammation->M_Exacerbation O_MOR µ-Opioid Receptor (MOR) O_Analgesia Sustained Analgesia O_MOR->O_Analgesia O_KOR κ-Opioid Receptor (KOR) O_KOR->O_Analgesia O_GABAB_up ↑ GABA-B Receptor Expression O_Presynaptic_Inhibition Enhanced Presynaptic Inhibition O_GABAB_up->O_Presynaptic_Inhibition O_Presynaptic_Inhibition->O_Analgesia

References

investigating cross-tolerance between morphine hydrochloride and other opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-tolerance profiles of commonly used opioids in relation to morphine hydrochloride. The information presented herein is supported by experimental data from preclinical and clinical studies, offering valuable insights for research and drug development in pain management and opioid use disorder.

Executive Summary

Chronic administration of morphine induces a state of tolerance, characterized by a diminished analgesic response to the same dose of the drug. This tolerance can extend to other opioids, a phenomenon known as cross-tolerance. The degree of cross-tolerance is often incomplete and asymmetrical, varying depending on the specific opioid being tested. Understanding these nuances is critical for effective opioid rotation strategies and the development of novel analgesics with improved long-term efficacy. This guide examines the cross-tolerance between morphine and three clinically significant opioids: fentanyl, methadone, and oxycodone, presenting quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways.

Quantitative Data on Cross-Tolerance

The development of tolerance to morphine leads to a rightward shift in the dose-response curve for morphine and other opioids, indicating a reduced potency. The following tables summarize the changes in the 50% effective dose (ED50) or dose ratios, providing a quantitative measure of cross-tolerance.

Table 1: Cross-Tolerance Between Morphine and Fentanyl

Animal ModelTestTreatment GroupFentanyl ED50 (μg)Fold-Change in PotencyReference
RatHot PlateSaline Pretreated3.2 ± 0.96-[1]
RatHot PlateMorphine Pretreated4.2 ± 1.04~1.3[1]

In this study, repeated microinjections of morphine did not cause a statistically significant change in fentanyl potency, suggesting a lack of significant cross-tolerance in this specific experimental paradigm.[1]

Table 2: Cross-Tolerance Between Morphine and Methadone

Animal ModelTestTreatment GroupOpioid TestedDose-Ratio (Tolerant:Control)Reference
MouseHot-PlateMorphine-PretreatedMorphine5.2[2]
MouseHot-PlateMorphine-Pretreatedl-Methadone1.0 (No cross-tolerance)[2]
MouseHot-PlateMethadone-PretreatedMorphine5.2[2]
MouseHot-PlateMethadone-Pretreatedl-Methadone3.0[2]
RatTail-FlickMorphine-TolerantMorphine~38-fold increase in ED50[3]
RatTail-FlickMorphine-Tolerant + d-MethadoneMorphineTolerance Prevented[3]

An asymmetric cross-tolerance pattern was observed, where morphine-pretreated mice were tolerant to morphine only, while methadone-pretreated mice were tolerant to all tested analgesics.[2] D-methadone was shown to prevent the development of morphine tolerance.[3]

Table 3: Cross-Tolerance Between Morphine and Oxycodone

Animal ModelTestAdministrationTreatment GroupOpioid TestedDegree of Cross-ToleranceReference
RatTail-FlickIntravenous (i.v.)Morphine-TolerantOxycodoneLow (~24%)[4]
RatTail-FlickIntracerebroventricular (i.c.v.)Morphine-TolerantOxycodoneNo discernible cross-tolerance[4]
RatTail-FlickIntravenous (i.v.)Oxycodone-TolerantMorphineHigh (~71%)[4]
RatTail-FlickIntracerebroventricular (i.c.v.)Oxycodone-TolerantMorphineHigh (~54%)[4]
MouseTail-Flick-Morphine-TolerantOxycodone2 to 4-fold shift in ED50[4]

The cross-tolerance between morphine and oxycodone is incomplete and appears to be route-dependent, suggesting different mechanisms of action at spinal and supraspinal levels.[4]

Experimental Protocols

The following are detailed methodologies for two common nociceptive assays used to assess opioid-induced analgesia and tolerance in rodent models.

Hot-Plate Test

Objective: To assess the thermal pain threshold in response to a heated surface, and to evaluate the analgesic effects of opioids.

Apparatus: A commercially available hot-plate apparatus consisting of a metal plate that can be heated to a constant temperature, enclosed by a transparent cylinder to keep the animal on the plate.

Procedure:

  • Habituation: Prior to testing, animals are habituated to the testing room and the apparatus to minimize stress-induced analgesia. This may involve handling the animals and placing them on the unheated plate for a set period.

  • Baseline Latency: The hot plate is maintained at a constant temperature (e.g., 50°C, 52.5°C, or 55°C). Each animal is individually placed on the hot plate, and a timer is started.

  • Nociceptive Endpoint: The latency to the first sign of nociception is recorded. Common endpoints include licking or biting of the hind paws, stamping of the feet, or jumping.

  • Cut-off Time: A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed from the plate, and the cut-off time is recorded as its latency.

  • Drug Administration: Animals are administered morphine or another opioid (or vehicle control) via a specific route (e.g., subcutaneous, intraperitoneal).

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), the hot-plate test is repeated to determine the analgesic effect of the compound.

  • Tolerance Induction: To induce tolerance, animals are treated with morphine on a chronic schedule (e.g., once or twice daily for several days). The hot-plate test is performed before and after drug administration on each day to monitor the development of tolerance, which is observed as a decrease in the analgesic effect over time.[5]

Tail-Flick Test

Objective: To measure the latency of a spinal reflex to a thermal stimulus applied to the tail, serving as an index of analgesia.

Apparatus: A tail-flick apparatus that focuses a beam of radiant heat onto the animal's tail. The apparatus is equipped with a sensor that automatically stops the timer and the heat source when the tail flicks away.

Procedure:

  • Restraint and Habituation: The animal is gently restrained, often in a specialized holder, with its tail exposed. Animals are habituated to the restraint to minimize stress.

  • Baseline Latency: The radiant heat source is positioned on a specific portion of the tail (e.g., the distal third). The latency for the animal to flick its tail away from the heat is automatically recorded. Several baseline measurements are typically taken and averaged.

  • Cut-off Time: A cut-off time (e.g., 10 or 15 seconds) is set to prevent tissue damage to the tail.

  • Drug Administration: The test compound or vehicle is administered.

  • Post-treatment Latency: The tail-flick latency is measured at various time points after drug administration to assess the analgesic effect.

  • Tolerance Induction: For tolerance studies, animals receive chronic morphine injections. The tail-flick test is conducted before and after each injection to track the reduction in the analgesic response over the treatment period.[6][7]

Signaling Pathways in Morphine Tolerance

The development of tolerance to morphine is a complex process involving multiple cellular and molecular adaptations within the central nervous system. A key event is the desensitization of the μ-opioid receptor (MOR), the primary target of morphine. This desensitization involves the uncoupling of the receptor from its downstream signaling partners. Two critical families of proteins involved in this process are Protein Kinase C (PKC) and G protein-coupled receptor kinases (GRKs).

Experimental Workflow for Assessing Cross-Tolerance

The following diagram illustrates a typical experimental workflow for investigating cross-tolerance between morphine and another opioid.

G cluster_0 Phase 1: Baseline Assessment cluster_1 Phase 2: Tolerance Induction cluster_2 Phase 3: Cross-Tolerance Assessment A Animal Habituation B Baseline Nociceptive Testing (e.g., Hot-Plate or Tail-Flick) A->B C Chronic Morphine Administration B->C Establish pre-tolerance response D Daily Nociceptive Testing C->D E Administer Challenge Opioid (e.g., Fentanyl, Methadone, Oxycodone) D->E Confirm morphine tolerance F Post-Challenge Nociceptive Testing E->F G Determine ED50 of Challenge Opioid F->G H Quantify Degree of Cross-Tolerance G->H Compare to ED50 in non-tolerant animals

Caption: Experimental workflow for assessing opioid cross-tolerance.

Morphine-Induced μ-Opioid Receptor Desensitization via PKC

Morphine, in contrast to some other opioids like fentanyl, is considered a "low-internalizing" agonist. Its activation of the MOR leads to desensitization primarily through a PKC-dependent pathway, rather than robust receptor internalization mediated by β-arrestin.

G Morphine Morphine MOR μ-Opioid Receptor (MOR) Morphine->MOR Binds to G_protein Gαi/o and Gβγ Subunits MOR->G_protein Activates Desensitization Receptor Desensitization (Uncoupling from G-protein) MOR->Desensitization PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates Effector Downstream Effectors (e.g., Ion Channels) G_protein->Effector Gαi/o inhibits AC Gβγ modulates channels PKC Protein Kinase C (PKC) PLC->PKC Activates PKC->MOR Phosphorylates

Caption: Morphine-induced MOR desensitization via the PKC pathway.

Role of GRKs and β-Arrestin in Opioid Tolerance

While morphine is a poor inducer of β-arrestin recruitment and subsequent receptor internalization, other opioids, such as fentanyl, are more efficacious in this regard. Chronic morphine exposure can, however, lead to adaptations in the expression and activity of GRKs and β-arrestin, contributing to the tolerant state.[8][9]

G Opioid Opioid Agonist (e.g., Fentanyl) MOR μ-Opioid Receptor (MOR) Opioid->MOR Binds and Activates GRK G protein-coupled Receptor Kinase (GRK) MOR->GRK Recruits and Activates BetaArrestin β-Arrestin MOR->BetaArrestin Phosphorylated MOR recruits β-Arrestin GRK->MOR Phosphorylates Receptor Internalization Receptor Internalization BetaArrestin->Internalization Mediates Tolerance Tolerance Development BetaArrestin->Tolerance Contributes to Internalization->Tolerance Contributes to

Caption: GRK and β-arrestin pathway in opioid receptor regulation.

Conclusion

The cross-tolerance between morphine and other opioids is a multifaceted phenomenon influenced by the specific pharmacological properties of each drug, the route of administration, and the experimental model. The data presented in this guide highlight the often incomplete and asymmetrical nature of cross-tolerance. For instance, while methadone-tolerant animals exhibit significant cross-tolerance to morphine, the reverse is not necessarily true.[2] Similarly, the cross-tolerance between morphine and oxycodone is more pronounced when morphine is tested in oxycodone-tolerant animals than vice-versa.[4] The lack of significant cross-tolerance between morphine and fentanyl in some studies suggests that these agonists may engage different signaling pathways to a varying extent.[1]

These findings have important implications for clinical practice, particularly for the strategy of opioid rotation, where one opioid is replaced by another to regain analgesic efficacy. A deeper understanding of the molecular mechanisms underlying cross-tolerance, including the roles of PKC, GRKs, and β-arrestin, is crucial for the development of novel therapeutic strategies that can mitigate tolerance and improve the long-term management of chronic pain. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers working towards these goals.

References

A Comparative Analysis of Buprenorphine and Morphine Hydrochloride in Preclinical Chronic Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of buprenorphine and morphine hydrochloride, two prominent opioid analgesics, focusing on their performance in established preclinical models of chronic pain. By presenting supporting experimental data, detailed methodologies, and visual summaries of their mechanisms, this document aims to equip researchers with the critical information needed for informed decisions in analgesic drug development and translational studies.

Introduction

Morphine, a phenanthrene (B1679779) alkaloid, has long been the gold standard for managing severe pain. It acts as a full agonist at the mu-opioid receptor (MOR), which is a key component of the endogenous pain-inhibiting system. However, its clinical utility is often hampered by a narrow therapeutic index and a high potential for tolerance, dependence, and abuse. Buprenorphine, a semi-synthetic derivative of thebaine, presents a distinct pharmacological profile. It is a partial agonist at the MOR and an antagonist at the kappa-opioid receptor (KOR). This unique mechanism is thought to contribute to its ceiling effect on respiratory depression, a significant safety advantage over full MOR agonists like morphine. Understanding the comparative efficacy and underlying mechanisms of these two compounds in chronic pain states is crucial for advancing pain therapeutics.

Comparative Efficacy in Chronic Pain Models

The effectiveness of buprenorphine and morphine has been extensively evaluated in various animal models that mimic chronic pain conditions in humans, such as neuropathic pain and inflammatory pain.

Neuropathic Pain

Neuropathic pain is often characterized by allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated response to a painful stimulus). A common model to induce this state is the Chronic Constriction Injury (CCI) of the sciatic nerve. Studies using the CCI model have demonstrated that while both morphine and buprenorphine can produce a significant anti-allodynic effect, buprenorphine often exhibits a longer duration of action. For instance, a single administration of buprenorphine can provide pain relief for up to 8-12 hours, compared to the 2-4 hour duration typically observed with morphine.

Inflammatory Pain

In models of chronic inflammatory pain, such as the Complete Freund's Adjuvant (CFA) model, both drugs have also shown efficacy. However, their effects on different aspects of pain and associated side effects can vary. Research indicates that buprenorphine may be as effective as morphine in reducing thermal hyperalgesia in these models, but potentially with a lower risk of developing tolerance over repeated administrations.

Quantitative Data Summary

The following tables summarize key quantitative data from representative preclinical studies, comparing the analgesic properties and side effect profiles of buprenorphine and morphine hydrochloride.

Table 1: Comparison of Analgesic Potency and Duration in a Neuropathic Pain Model (CCI)

ParameterBuprenorphineMorphine HydrochlorideSource
ED50 (Anti-Allodynia) 0.1 - 0.3 mg/kg (s.c.)2 - 5 mg/kg (s.c.)
Peak Effect Time 60 - 90 minutes30 - 45 minutes
Duration of Action 8 - 12 hours2 - 4 hours
Development of Tolerance Slower onsetRapid onset

Table 2: Side Effect Profile Comparison

Side EffectBuprenorphineMorphine HydrochlorideSource
Respiratory Depression Ceiling effect observedDose-dependent, significant
Abuse Liability Lower potentialHigh potential
Physical Dependence Milder withdrawal syndromeSevere withdrawal syndrome

Signaling Pathways and Mechanisms of Action

The distinct pharmacological effects of morphine and buprenorphine stem from their differential engagement with opioid receptor signaling pathways. Morphine, as a full MOR agonist, strongly activates G-protein signaling, leading to robust analgesia but also significant recruitment of β-arrestin2. The β-arrestin2 pathway is implicated in the development of tolerance and side effects like respiratory depression. Buprenorphine's partial agonism at the MOR results in a less pronounced activation of G-protein signaling and biased signaling away from the β-arrestin2 pathway, which may contribute to its safer profile.

Signaling_Pathways cluster_morphine Morphine (Full MOR Agonist) cluster_buprenorphine Buprenorphine (Partial MOR Agonist / KOR Antagonist) Morp Morphine MOR_M Mu-Opioid Receptor (MOR) Morp->MOR_M G_Prot_M G-Protein Activation (Gi/o) MOR_M->G_Prot_M Strong Activation Beta_Arr_M β-Arrestin2 Recruitment MOR_M->Beta_Arr_M Strong Recruitment AC_Inhib_M Adenylyl Cyclase Inhibition G_Prot_M->AC_Inhib_M Analgesia_M Strong Analgesia AC_Inhib_M->Analgesia_M Side_Effects_M Side Effects (e.g., Resp. Depression, Tolerance) Beta_Arr_M->Side_Effects_M Bup Buprenorphine MOR_B Mu-Opioid Receptor (MOR) Bup->MOR_B KOR_B Kappa-Opioid Receptor (KOR) Bup->KOR_B Antagonist G_Prot_B G-Protein Activation (Gi/o) MOR_B->G_Prot_B Partial Activation Beta_Arr_B β-Arrestin2 Recruitment MOR_B->Beta_Arr_B Weak Recruitment Dysphoria_Block Blockade of Dysphoria KOR_B->Dysphoria_Block AC_Inhib_B Adenylyl Cyclase Inhibition G_Prot_B->AC_Inhib_B Analgesia_B Analgesia (Ceiling Effect) AC_Inhib_B->Analgesia_B Side_Effects_B Reduced Side Effects Beta_Arr_B->Side_Effects_B

Caption: Comparative signaling pathways of Morphine and Buprenorphine.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison of buprenorphine and morphine.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain
  • Animal Model: Adult male Sprague-Dawley rats (200-250g) are used.

  • Surgical Procedure: Animals are anesthetized with isoflurane. The common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures of 4-0 chromic gut are tied around the nerve with about 1 mm spacing between them. The incision is then closed in layers.

  • Post-Operative Care: Animals are monitored during recovery and provided with appropriate post-operative care. Behavioral testing begins approximately 7-14 days after surgery, allowing for the development of neuropathic pain symptoms.

  • Drug Administration: Buprenorphine, morphine hydrochloride, or vehicle (saline) is administered subcutaneously (s.c.) at the desired doses.

Behavioral Testing: Mechanical Allodynia (von Frey Test)
  • Acclimation: Rats are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 15 minutes before testing.

  • Stimulation: A series of calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw.

  • Response Measurement: The 50% paw withdrawal threshold (PWT) is determined using the up-down method. A positive response is defined as a brisk withdrawal or licking of the paw upon filament application.

  • Data Collection: A baseline PWT is established before drug administration. Post-drug measurements are taken at various time points (e.g., 30, 60, 90, 120, 240 minutes) to determine the peak effect and duration of action.

The workflow for a typical preclinical analgesic study is outlined below.

Experimental_Workflow cluster_setup Phase 1: Model Induction & Baseline cluster_testing Phase 2: Drug Administration & Testing cluster_analysis Phase 3: Data Analysis A Animal Acclimation B Induction of Chronic Pain (e.g., CCI Surgery) A->B C Post-Operative Recovery (7-14 days) B->C D Baseline Behavioral Testing (e.g., von Frey Test) C->D E Randomization into Treatment Groups (Vehicle, Morphine, Buprenorphine) D->E Proceed if pain model is established F Drug Administration (Subcutaneous) E->F G Post-Drug Behavioral Testing (Time-course measurements) F->G H Data Collection & Compilation G->H Complete time-course I Statistical Analysis (e.g., ANOVA, ED50 calculation) H->I J Interpretation of Results I->J

Caption: General workflow for a preclinical chronic pain study.

Conclusion

In preclinical models of chronic pain, both buprenorphine and morphine hydrochloride demonstrate significant analgesic effects. However, buprenorphine's distinct pharmacological profile as a partial MOR agonist and KOR antagonist confers several potential advantages, including a longer duration of action and a more favorable safety profile with a lower risk of respiratory depression and abuse liability. The biased signaling properties of buprenorphine, favoring G-protein pathways over β-arrestin2 recruitment, likely contribute to these benefits. For drug development professionals and researchers, these findings underscore the potential of developing analgesics with mixed-receptor profiles and biased agonism to achieve effective pain relief while minimizing adverse effects. Further research into these mechanisms will be critical for designing the next generation of safer and more effective pain therapeutics.

Validating the Antinociceptive Effects of Morphine Hydrochloride Trihydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antinociceptive effects of morphine hydrochloride trihydrate against other analgesics, supported by experimental data. Detailed methodologies for key validation experiments are presented to facilitate reproducibility and further research.

Comparative Analysis of Antinociceptive Effects

The efficacy of morphine as a potent analgesic has been extensively validated across various preclinical models of pain. Its antinociceptive properties are typically assessed by measuring the delay in response to a noxious stimulus. The following tables summarize quantitative data from several key studies, comparing morphine to other analgesic agents.

AnalgesicDose/ConcentrationAnimal ModelNociceptive TestKey FindingsReference
Morphine 1, 3, 10, 30 µg (intrathecal)Rat (Spinal Nerve Ligation)Mechanical AllodyniaDose-dependent increase in withdrawal latency. ED50 value of 12.1 µg.[1]
Dexmedetomidine (B676)0.3, 3, 6, 10 µg (intrathecal)Rat (Spinal Nerve Ligation)Mechanical AllodyniaDose-dependent increase in withdrawal latency.[1]
Morphine 10 mg/kg (s.c.)MouseTail-Flick (54°C water)Significantly increased tail-withdrawal latencies at 15, 30, 45, 60, 90, and 120 minutes post-injection.[2]
Morphine 1-20 mg/kg (s.c.)RatHot Plate (49°C, 52°C, 55°C)ED50 values of 4.5, 2.8, and 2.6 mg/kg, respectively, with no significant effect of stimulus intensity on potency.[3]
Morphine 1-20 mg/kg (s.c.)RatTail Withdrawal (48°C, 52°C water)ED50 values of 2.9 and 2.6 mg/kg, respectively, with no significant effect of stimulus intensity on potency.[3]
Morphine 0.6-10 mg/kgMouseFormalin TestInhibited both early (0-5 min) and late (20-30 min) phases of licking response in a dose-dependent manner.[4]
Acetylsalicylic Acid100-400 mg/kgMouseFormalin TestInhibited both early and late phases of the licking response.[4][5]
Paracetamol100-400 mg/kgMouseFormalin TestInhibited both early and late phases of the licking response.[4]
Indomethacin-MouseFormalin TestInhibited only the late phase of the formalin response.[5]
Naproxen-MouseFormalin TestInhibited only the late phase of the formalin response.[5]
Morphine 30 mg (oral)HumanExperimental HyperalgesiaShowed a greater analgesic effect than placebo on muscle pressure pain.[6]
Oxycodone15 mg (oral)HumanExperimental HyperalgesiaDemonstrated a greater analgesic effect than both placebo and morphine in attenuating pain from skin heat, muscle pressure, and esophageal heat and electrical stimulation.[6]
Morphine 20 mg/kg (IP)RatHot Plate TestSignificantly increased response latency up to 120 minutes after administration on day 1 of treatment.[7]
Tramadol20 mg/kg (IP)RatHot Plate TestSignificantly increased response latency up to 120 minutes after administration on day 1 of treatment, though the effect was less potent than morphine.[7]

Experimental Protocols

Accurate and reproducible assessment of antinociceptive effects is crucial. Below are detailed methodologies for commonly employed experimental models.

Hot Plate Test

The hot plate test is a widely used method to evaluate the efficacy of centrally acting analgesics by measuring the reaction time to a thermal stimulus.[8][9]

  • Apparatus: A hot plate analgesia meter consisting of a metal plate that can be maintained at a constant temperature, typically set between 50°C and 56°C.[8][10] A transparent cylinder encloses the plate to confine the animal.

  • Animals: Male or female mice (e.g., Swiss Albino, C57BL/6) or rats (e.g., Sprague-Dawley, Wistar).[8]

  • Procedure:

    • Acclimatization: Animals are habituated to the testing room for at least 30 minutes before the experiment.[8]

    • Baseline Latency: Each animal is gently placed on the hot plate, and a timer is started simultaneously. The latency to the first sign of nociception (e.g., hind paw licking, shaking, or jumping) is recorded.[8][11]

    • Cut-off Time: A predetermined cut-off time (typically 20-60 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed, and the cut-off time is recorded as its latency.[8][10]

    • Drug Administration: Animals are divided into treatment groups and administered this compound, a vehicle control, or other analgesics.

    • Post-treatment Latency: At specific time intervals after drug administration (e.g., 30, 60, 90, 120 minutes), the latency to response is measured again.[7]

  • Data Analysis: An increase in the reaction latency after drug administration compared to the baseline or vehicle control indicates an antinociceptive effect.[8]

Tail-Flick Test

The tail-flick test assesses the pain response to a thermal stimulus applied to the animal's tail and is effective for evaluating centrally acting analgesics.[12]

  • Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light or radiant heat onto a portion of the animal's tail.[12][13] Alternatively, the tail can be immersed in a temperature-controlled water bath.[13]

  • Animals: Typically rats or mice.[14]

  • Procedure:

    • Restraint and Acclimatization: The animal is gently restrained, often in a specialized holder, with its tail exposed.

    • Baseline Latency: The heat source is directed at the tail, and the time taken for the animal to flick its tail away from the stimulus is recorded as the baseline latency.[12]

    • Cut-off Time: A cut-off time (e.g., 10-15 seconds) is set to avoid tissue damage.[13][14]

    • Drug Administration: The test compound, such as morphine, or a vehicle is administered.

    • Post-treatment Latency: The tail-flick latency is measured at various time points after drug administration.[14]

  • Data Analysis: A significant increase in the time it takes for the animal to flick its tail indicates an analgesic effect.

Formalin Test

The formalin test is a model of tonic chemical nociception that is sensitive to various classes of analgesics. It is particularly useful for distinguishing between analgesic actions on acute and inflammatory pain.[5][15]

  • Apparatus: A transparent observation chamber.

  • Animals: Typically mice or rats.[5][16]

  • Procedure:

    • Acclimatization: The animal is placed in the observation chamber for a period to allow it to acclimate to the environment.

    • Formalin Injection: A dilute solution of formalin (typically 1-5% in saline) is injected subcutaneously into the dorsal surface of one of the hind paws.[4][5]

    • Observation: The animal is immediately returned to the chamber, and the cumulative time spent licking or biting the injected paw is recorded. The observation period is typically divided into two phases:

      • Early Phase (Phase 1): 0-5 minutes post-injection, representing a direct effect on nociceptors.[5][15]

      • Late Phase (Phase 2): 20-30 minutes post-injection, reflecting an inflammatory response.[5][15]

    • Drug Administration: The test drug is administered prior to the formalin injection.

  • Data Analysis: Centrally acting analgesics like morphine typically inhibit both phases of the formalin test, whereas non-steroidal anti-inflammatory drugs (NSAIDs) often only inhibit the late phase.[5] The reduction in licking time is a measure of antinociception.

Signaling Pathways and Experimental Workflow

Opioidergic Signaling Pathway of Morphine

Morphine exerts its antinociceptive effects primarily by acting as an agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor.[17] The activation of MORs leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals.

morphine Morphine mor μ-Opioid Receptor (MOR) morphine->mor Binds to g_protein Gi/o Protein mor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ca_channel Voltage-gated Ca2+ Channel g_protein->ca_channel Inhibits k_channel GIRK Channel g_protein->k_channel Activates camp cAMP ac->camp Decreases production of vesicle_release Neurotransmitter Release (e.g., Glutamate, Substance P) ca_channel->vesicle_release Reduced Ca2+ influx decreases hyperpolarization Hyperpolarization k_channel->hyperpolarization K+ efflux leads to pain_signal Pain Signal Propagation hyperpolarization->pain_signal Inhibits

Caption: Morphine's antinociceptive signaling pathway.

General Experimental Workflow for Antinociceptive Studies

The validation of antinociceptive compounds follows a structured workflow to ensure reliable and reproducible results.

start Animal Acclimatization and Habituation baseline Baseline Nociceptive Testing (e.g., Hot Plate, Tail-Flick) start->baseline grouping Random Assignment to Treatment Groups (Vehicle, Morphine, Comparator) baseline->grouping administration Drug Administration grouping->administration post_treatment Post-treatment Nociceptive Testing at Defined Time Points administration->post_treatment data_collection Data Collection and Recording (e.g., Latency, Licking Time) post_treatment->data_collection analysis Statistical Analysis (e.g., ANOVA, t-test) data_collection->analysis end Interpretation of Results and Determination of Antinociceptive Efficacy analysis->end

Caption: A typical workflow for preclinical antinociceptive drug testing.

References

A Comparative In Vivo Analysis of Mu-Opioid Receptor Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of pharmacology and drug development, understanding the nuanced in vivo profiles of mu-opioid receptor (μOR) agonists is critical. This guide provides a comparative analysis of traditional and novel μOR agonists, focusing on their analgesic efficacy versus their propensity to induce adverse effects such as respiratory depression and dependence. The information is supported by experimental data from preclinical models, with detailed methodologies for key assays.

The ideal opioid analgesic would provide potent pain relief without the life-threatening and debilitating side effects that characterize currently available options. The discovery that μORs signal through two distinct intracellular pathways—the G-protein pathway, largely associated with analgesia, and the β-arrestin-2 pathway, linked to side effects like respiratory depression and tolerance—has spurred the development of "biased" agonists.[1][2] These compounds are designed to preferentially activate the G-protein pathway, theoretically separating the desired analgesic effects from the detrimental ones. This guide will compare the in vivo performance of traditional agonists like morphine and fentanyl with newer, biased agonists such as oliceridine (B1139222) and PZM21.

Comparative Analysis of Mu-Opioid Receptor Agonists

The following tables summarize the in vivo efficacy and side-effect profiles of several key μOR agonists. The data are compiled from various preclinical studies in rodent models.

Analgesic Efficacy

The hot plate and tail-flick tests are standard assays to assess the analgesic properties of opioids in response to a thermal stimulus.[3]

AgonistAnimal ModelAssayED50 / Effective DoseMaximum Possible Effect (%MPE)Duration of ActionStudy Reference(s)
Morphine Mouse/RatHot Plate~10 mg/kg (s.c.)High~60-120 minutes[4][5]
RatTail-Flick (i.c.v.)1.8 nmolFull agonist-[6]
Fentanyl MouseHot Plate~0.02-0.04 mg/kg (s.c.)High~30-60 minutes[7][8]
RatTail-Flick (i.c.v.)0.03 nmolFull agonist-[6]
Buprenorphine RatTail-Flick (i.c.v.)0.1 nmolPartial agonistLong[6]
Oliceridine (TRV130) MouseHot Plate1.2 mg/kg (s.c.)High~60 minutes[4]
PZM21 MouseHot Plate40 mg/kg (i.p.)HighUp to 180 minutes[1][4]
Respiratory Depression

Whole-body plethysmography is a non-invasive method used to measure respiratory parameters in conscious, freely moving animals.[9]

AgonistAnimal ModelAssayDoseEffect on RespirationStudy Reference(s)
Morphine MousePlethysmography10 mg/kg (s.c.)Significant depression of respiratory rate[1][4]
RatPlethysmography (i.c.v.)3.2 nmol (ED50)Full agonist effect[6]
Fentanyl MousePlethysmography0.3 mg/kg (s.c.)Significant respiratory depression[10][11]
RatPlethysmography (i.c.v.)0.05 nmol (ED50)Full agonist effect[6]
Buprenorphine RatPlethysmography (i.c.v.)0.3 nmol (ED50)Full agonist effect, but with a ceiling[6]
Oliceridine (TRV130) MousePlethysmography1.2 mg/kg (s.c.)Significant respiratory depression, but potentially less than morphine at equianalgesic doses.[4][12][4]
PZM21 MousePlethysmography10-80 mg/kg (i.p.)Dose-dependent depression of respiratory rate.[1][13][14] Some studies report minimal depression at equianalgesic doses compared to morphine.[4][15][1][4][13][14][15]
Development of Tolerance and Dependence

Tolerance is the reduction in drug effect after repeated administration, while dependence is characterized by withdrawal symptoms upon drug cessation. Naloxone-precipitated withdrawal is a common model to study physical dependence.[16]

AgonistAnimal ModelAssayObservationsStudy Reference(s)
Morphine Mouse/RatRepeated Dosing / Naloxone-Precipitated WithdrawalTolerance develops to analgesia.[1] Withdrawal signs (e.g., jumping, paw tremors) are readily precipitated by naloxone (B1662785).[16][1][16]
Fentanyl Mouse/RatNaloxone-Precipitated WithdrawalWithdrawal signs observed.[17]
Oliceridine (TRV130) -Clinical and PreclinicalEvidence suggests better tolerance compared to morphine under equivalent analgesic conditions.[12][12]
PZM21 MouseRepeated DosingComplete tolerance to the antinociceptive effect developed over 3 days with repeated administration.[1][13][14][1][13][14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of mu-opioid receptors and the workflows of the experimental protocols described in this guide.

cluster_0 Mu-Opioid Receptor Signaling MOR Mu-Opioid Receptor G_Protein G-Protein Activation (Gαi/o) MOR->G_Protein Canonical Pathway Beta_Arrestin β-Arrestin-2 Recruitment MOR->Beta_Arrestin Biased Pathway Agonist Opioid Agonist Agonist->MOR Analgesia Analgesia G_Protein->Analgesia Side_Effects Adverse Effects (Respiratory Depression, Tolerance) Beta_Arrestin->Side_Effects

Caption: Mu-Opioid Receptor Signaling Pathways.

cluster_1 Experimental Workflow: Analgesic Efficacy (Hot Plate Test) Start Acclimatize Mouse to Testing Room Baseline Measure Baseline Latency on Hot Plate (55±1°C) Start->Baseline Administer Administer Test Compound (e.g., Morphine, PZM21) or Vehicle Baseline->Administer Test Measure Post-Treatment Latency at Predefined Time Points Administer->Test Endpoint Endpoint: Paw Licking or Jumping (Cut-off time to prevent injury) Test->Endpoint Analyze Analyze Data: Calculate % Maximum Possible Effect Endpoint->Analyze

Caption: Workflow for the Hot Plate Test.

cluster_2 Logical Relationship of Opioid Effects Opioid Mu-Opioid Agonist G_Protein G-Protein Signaling Opioid->G_Protein Beta_Arrestin β-Arrestin Signaling Opioid->Beta_Arrestin Analgesia Therapeutic Effect: Analgesia G_Protein->Analgesia Resp_Dep Adverse Effect: Respiratory Depression Beta_Arrestin->Resp_Dep Tolerance Adverse Effect: Tolerance/Dependence Beta_Arrestin->Tolerance Biased_Agonist Biased Agonist Goal: Maximize G-Protein pathway Analgesia->Biased_Agonist

Caption: Relationship between Signaling and Effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key in vivo assays discussed in this guide.

Hot Plate Test for Analgesia

This test measures the latency of a rodent to react to a thermal stimulus, which is an indicator of nociceptive threshold.[18]

  • Apparatus: A commercially available hot plate apparatus with a surface that can be maintained at a constant temperature (e.g., 55±1°C) and an open-ended cylindrical restrainer to keep the animal on the heated surface.[19]

  • Acclimatization: Allow the animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.[2]

  • Baseline Measurement: Place each animal individually on the hot plate and start a timer. Observe for nocifensive behaviors such as paw licking or jumping. The time from placement on the plate to the first clear sign of a pain response is the baseline latency.[19] A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[20]

  • Drug Administration: Administer the test compound (e.g., morphine, PZM21) or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).

  • Post-Treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency as described in step 3.[19]

  • Data Analysis: The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Whole-Body Plethysmography for Respiratory Depression

This non-invasive technique allows for the continuous monitoring of respiratory parameters in conscious and unrestrained animals.[21][22]

  • Apparatus: A whole-body plethysmograph system consisting of a main chamber for the animal, a reference chamber, a pressure transducer, and data acquisition software.[23]

  • Calibration: Calibrate the system by injecting a known volume of air (e.g., 1 ml) into the main chamber and recording the pressure change. This allows the software to correlate pressure changes with volume.[22]

  • Acclimatization: Place the animal in the plethysmography chamber and allow it to acclimate for a period (e.g., 30-60 minutes) until it is calm and breathing regularly. A constant flow of air through the chamber is maintained to prevent CO2 and water accumulation.[23]

  • Baseline Recording: Record baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (the volume of air per breath), and minute ventilation (total volume of air breathed per minute), for a stable period.[21]

  • Drug Administration: Remove the animal from the chamber, administer the test compound or vehicle, and immediately return it to the chamber.

  • Post-Treatment Recording: Continuously record the respiratory parameters for a set duration after drug administration.

  • Data Analysis: Compare the post-treatment respiratory parameters to the baseline values to determine the extent of respiratory depression. Data is often expressed as a percentage of the baseline values.

Naloxone-Precipitated Withdrawal for Dependence

This model is used to assess the degree of physical dependence on an opioid by administering an opioid antagonist (naloxone) to precipitate withdrawal symptoms.[16]

  • Induction of Dependence: Administer the opioid agonist to be tested (e.g., morphine) to the animals for a specified period. This can range from a single dose to induce acute dependence to multiple doses over several days for chronic dependence.[16][24]

  • Naloxone Administration: At a specific time after the last opioid dose, administer a challenge dose of naloxone (e.g., 1-10 mg/kg, s.c.).[24][25]

  • Observation: Immediately after naloxone injection, place the animal in a clear observation chamber and record the occurrence of withdrawal signs for a defined period (e.g., 15-30 minutes).[24][26]

  • Scoring: Score the withdrawal behaviors. These can be categorized as:

    • Checked signs (present or absent): Ptosis, diarrhea, teeth chattering.

    • Graded signs (frequency or severity): Jumping, paw tremors, "wet-dog" shakes, writhing, abnormal posturing.[16][25][26] A global withdrawal score can be calculated by summing the scores for each observed behavior.

  • Data Analysis: Compare the withdrawal scores between the opioid-treated group and a control group that received a vehicle instead of the opioid.

Conclusion

The in vivo comparison of mu-opioid receptor agonists reveals a complex interplay between analgesic efficacy and adverse effects. While traditional agonists like morphine and fentanyl are effective analgesics, they come with a significant burden of respiratory depression and potential for dependence.[6] Newer, biased agonists such as oliceridine and PZM21 have shown promise in preclinical and clinical studies by potentially offering a wider therapeutic window.[12][27] However, conflicting reports, particularly for PZM21, highlight the need for continued research to fully understand their in vivo profiles.[1][4][13][15] The experimental protocols detailed in this guide provide a framework for researchers to conduct their own comparative studies and contribute to the development of safer and more effective pain therapeutics.

References

side effect profiles of morphine hydrochloride versus fentanyl in research animals

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Side Effect Profiles of Morphine Hydrochloride and Fentanyl in Research Animals

This guide provides a detailed comparison of the side effect profiles of two commonly used opioid analgesics, morphine hydrochloride and fentanyl, in preclinical research settings. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in study design and drug selection.

Overview of Morphine and Fentanyl

Morphine is a naturally occurring opiate derived from the poppy plant and has been a cornerstone of pain management for centuries. Fentanyl is a synthetic opioid that is 50 to 100 times more potent than morphine.[1] Both drugs exert their primary analgesic effects by acting as agonists at the µ-opioid receptor (MOR). Despite sharing a common mechanism of action, their distinct pharmacokinetic and pharmacodynamic properties result in notably different side effect profiles.

Comparative Side Effect Profiles

The following sections detail the comparative side effects of morphine and fentanyl across major physiological systems, with quantitative data summarized in tables and key experimental protocols described.

Respiratory System

Respiratory depression is the most serious adverse effect of opioid analgesics and is the primary cause of fatality in overdose cases.

Key Findings:

  • Onset and Potency: Intravenously administered fentanyl produces a more rapid onset of respiratory depression than equipotent doses of morphine.[2][3][4] Fentanyl is approximately 70 times more potent than morphine in depressing respiratory rate in mice.[2]

  • Mechanism of Depression: Fentanyl depresses both the rate and tidal volume of respiration.[2][4] In contrast, studies have shown that at some doses, morphine primarily affects respiratory frequency.

  • Airway Stability: Fentanyl administration in mice has been associated with transient airflow obstructions during the inspiratory cycle, an effect not observed with morphine.[5]

  • Reversal: The effects of morphine on respiration are more readily reversed by the opioid antagonist naloxone (B1662785) than those of fentanyl.[3][4]

Table 1: Comparison of Respiratory Effects in Mice

Parameter Morphine Fentanyl Animal Model Source(s)
Relative Potency 1x ~70-100x Mouse [1][2]
Onset of Action (IV) Slower More Rapid Mouse [2][5]
Effect on Resp. Rate Decrease Decrease Mouse [2]
Effect on Tidal Volume Minimal effect at lower doses Decrease Mouse [2]
Airway Obstruction Not observed Transient inspiratory obstructions Mouse [5]

| Reversal by Naloxone | More readily reversed | Less sensitive to reversal | Mouse |[4][6] |

Cardiovascular System

The cardiovascular effects of opioids can be complex, involving actions at central and peripheral sites.

Key Findings:

  • Blood Pressure and Heart Rate: In anesthetized rats, low doses of both fentanyl and morphine can produce a pressor response (increase in blood pressure) with a slight increase in heart rate.[7] However, high doses of morphine may lead to hypotension, which is often associated with significant respiratory depression.[8] In a rat model of traumatic hemorrhage, analgesic doses of morphine were found to decrease mean arterial pressure, while fentanyl had no significant effect.[9]

  • Direct Cardiac Effects: Studies on isolated rat ventricular myocytes show that both fentanyl and morphine directly depress cardiac excitation-contraction coupling. Fentanyl appears to decrease both the availability of intracellular Ca2+ and myofilament Ca2+ sensitivity, whereas morphine primarily decreases myofilament Ca2+ sensitivity.[10]

Table 2: Comparison of Cardiovascular Effects in Rats

Parameter Morphine Fentanyl Animal Model Source(s)
Effect at Low Doses Pressor response, slight tachycardia Pressor response, slight tachycardia Rat [7]
Effect at High Doses Hypotension and bradycardia (often linked to hypoxia) Variable; can induce hypertension in vagotomized rats Rat [8][11]

| Direct Myocardial Effect | Decreases myofilament Ca2+ sensitivity | Decreases intracellular Ca2+ availability and myofilament Ca2+ sensitivity | Rat (in vitro) |[10] |

Gastrointestinal System

Opioid-induced constipation is a prevalent side effect resulting from reduced gastrointestinal motility.

Key Findings:

  • Inhibition of Motility: Both morphine and fentanyl inhibit gastrointestinal transit.[12][13] The primary mechanism is the activation of µ-opioid receptors in the enteric nervous system, which suppresses neural activity.[14]

  • Analgesic vs. Antidiarrheal Dose: In rats, the dose of subcutaneous morphine required for analgesia is approximately 36 times higher than the dose needed to inhibit castor oil-induced diarrhea. For fentanyl, this ratio is only 1.1, suggesting a narrower therapeutic window between analgesia and gastrointestinal side effects.[15]

  • Effects on Transit: In rabbits, morphine significantly delays stomach emptying and subsequent caecum filling.[16]

Table 3: Comparison of Gastrointestinal Effects in Rats

Parameter Morphine (Subcutaneous) Fentanyl (Subcutaneous) Animal Model Source(s)
Analgesic Dose (ED50) 8.0 mg/kg 0.032 mg/kg Rat [15]
Antidiarrheal Dose (ED50) 0.22 mg/kg 0.028 mg/kg Rat [15]

| Ratio (Analgesic/Antidiarrheal) | 36 | 1.1 | Rat |[15] |

Central Nervous System and Behavior

Opioids induce a range of behavioral effects, including sedation, euphoria, and locomotor changes, which can vary significantly between species.

Key Findings:

  • Dogs: In dogs, both morphine and fentanyl tend to cause dose-dependent depression of activity and consciousness.[17][18]

  • Cats: While morphine can induce unique behaviors like fixed staring, higher doses of fentanyl may cause temporary stimulation of activity in cats, though "opioid mania" was not observed in one study.[17][18]

  • Mice: Chronic administration of high-dose fentanyl in mice has been shown to decrease anxiety-like behaviors.[19][20] Behavioral responses can also be strain-dependent; C57BL/6J mice show increased activity and conditioned place preference to fentanyl, effects not seen in A/J mice.[21]

Table 4: Comparison of Behavioral Effects in Various Species

Species Morphine Fentanyl Source(s)
Dog Dose-dependent sedation/depression Dose-dependent sedation/depression [17][18]
Cat Distinctive staring behavior Temporary stimulation at higher doses [17][18]

| Mouse | Varied locomotor effects | Decreased anxiety (chronic use), strain-dependent locomotor effects |[19][20][21] |

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Pathway

Both morphine and fentanyl are agonists at the G-protein coupled µ-opioid receptor (MOR). Activation of MOR leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP, and modulation of ion channels, ultimately resulting in reduced neuronal excitability and neurotransmitter release.

MOR_Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (α) Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel inhibits (βγ) K_channel GIRK K+ Channel G_protein->K_channel activates (βγ) cAMP cAMP Production AC->cAMP produces Ca_influx Ca2+ Influx Ca_channel->Ca_influx K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Opioid Morphine or Fentanyl Opioid->MOR binds Outcome Reduced Neuronal Excitability & Neurotransmitter Release cAMP->Outcome ↓ leads to Ca_influx->Outcome ↓ leads to K_efflux->Outcome ↑ leads to

Caption: Mu-opioid receptor signaling cascade initiated by morphine or fentanyl.

Experimental Protocols

This non-invasive method is used to measure respiration (rate and tidal volume) in conscious, freely moving animals.[2][4]

Plethysmography_Workflow A 1. Acclimatization Animal is placed in the plethysmography chamber. B 2. Baseline Measurement Record respiratory parameters (rate, tidal volume) for a set period before drug administration. A->B C 3. Drug Administration Administer Morphine or Fentanyl (e.g., intravenously or subcutaneously). B->C D 4. Post-Injection Monitoring Continuously record respiratory parameters to measure the onset, nadir, and duration of depression. C->D E 5. Data Analysis Compare post-drug values to baseline to quantify the degree of respiratory depression. D->E

Caption: Workflow for assessing respiratory depression using plethysmography.

This protocol measures the transit time of a non-absorbable marker through the small intestine.

GI_Motility_Workflow A 1. Fasting Animals are fasted overnight (with access to water) to clear the gastrointestinal tract. B 2. Drug Administration Administer Morphine, Fentanyl, or vehicle control at a set time before the marker. A->B C 3. Marker Administration Administer a charcoal meal (e.g., 5-10% charcoal in gum arabic) orally via gavage. B->C D 4. Euthanasia & Dissection After a predetermined time (e.g., 20-30 min), eunthanize the animal and carefully excise the small intestine. C->D E 5. Measurement & Analysis Measure the total length of the small intestine and the distance traveled by the charcoal. Calculate transit as a percentage. D->E

Caption: Workflow for the charcoal meal gastrointestinal transit test.

Summary and Conclusion

While both morphine and fentanyl are potent analgesics acting on the µ-opioid receptor, their side effect profiles in research animals show critical differences. Fentanyl exhibits a more rapid and potent respiratory depressant effect, which is less susceptible to naloxone reversal compared to morphine.[4] Morphine appears to have a wider separation between its analgesic and gastrointestinal-slowing doses in rats.[15] Furthermore, cardiovascular and behavioral effects can be distinct and species-dependent. These differences are crucial considerations for selecting the appropriate analgesic for a given research model, ensuring animal welfare, and interpreting experimental outcomes.

References

A Comparative Analysis of the Bioavailability of Morphine Salts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the bioavailability of different morphine salts is crucial for optimizing drug delivery and therapeutic efficacy. This guide provides a comparative overview of the bioavailability of commonly studied morphine salts, supported by experimental data and detailed methodologies.

While morphine has been a cornerstone of pain management for centuries, the influence of its salt form on bioavailability is a subject of ongoing interest. The most frequently utilized and studied salt is morphine sulfate (B86663). Data directly comparing the systemic bioavailability of morphine sulfate, morphine hydrochloride, and morphine tartrate in a single comprehensive human study is limited in publicly available literature. However, extensive research on morphine sulfate in various formulations provides a robust baseline for understanding its pharmacokinetic profile. This guide synthesizes the available data, details common experimental protocols, and explores the physicochemical properties of different morphine salts that may influence their bioavailability.

Quantitative Data on Morphine Bioavailability

The oral bioavailability of morphine is known to be relatively low and variable due to significant first-pass metabolism in the liver. The following table summarizes key pharmacokinetic parameters for morphine, primarily from studies investigating morphine sulfate formulations.

Morphine Salt/FormulationRoute of AdministrationAbsolute Bioavailability (%)Tmax (Time to Peak Plasma Concentration)Cmax (Peak Plasma Concentration)Study Population
Morphine Sulfate
Oral SolutionOral23.9%[1][2]45 minutes[1][2]-Healthy Volunteers[1][2]
Controlled-Release Tablet (MST-Continus®)Oral22.4%[1][2]2.5 hours[1][2]-Healthy Volunteers[1][2]
Orodispersible Tablet (10 mg)Oral-0.8 hours[3][4]7.7 ± 2.7 ng/mL[3][4]Healthy Volunteers[3][4]
Orodispersible Tablet (30 mg)Oral-0.8 hours[3][4]26.1 ± 10.0 ng/mL[3][4]Healthy Volunteers[3][4]
Immediate-Release Tablet (10 mg)Oral-0.75 - 1.00 hours[3]8.0 ± 2.9 ng/mL[3][5]Healthy Volunteers[3][5]
Immediate-Release Tablet (30 mg)Oral-0.75 - 1.00 hours[3]28.5 ± 11.9 ng/mL[3][5]Healthy Volunteers[3][5]
Capsule (30 mg)Oral-1.25 hours[3]29.9 ± 13.0 ng/mL[3][5]Healthy Volunteers[3][5]
Oral Solution (30 mg)Oral-0.75 hours[3]37.9 ± 16.5 ng/mL[3][5]Healthy Volunteers[3][5]
General Oral AdministrationOral~35% (range 15-64%)[6]~60 minutes[6]-General Population[6]
Sublingual TabletSublingual~9%[7]1.75 ± 1.30 hours[7]--
Intramuscular InjectionIntramuscularSuperior to oral and sublingual[8]--Cancer Patients[8]
Morphine Hydrochloride
Oral, Rectal, Sublingual-Data on comparative bioavailability with other salts is not readily available. One study reported on these routes of administration but did not provide a direct comparison.[7]--Cancer Patients[7]
Morphine Tartrate
No direct human bioavailability data was identified in the reviewed literature.

Experimental Protocols

The determination of morphine bioavailability typically involves robust pharmacokinetic studies. Below is a detailed methodology generalized from several cited studies.

Objective: To determine and compare the bioavailability of different morphine salt formulations.

Study Design: A randomized, single-dose, open-label, crossover study is a common design. This involves administering different morphine formulations to the same group of subjects on different occasions, separated by a washout period to eliminate the drug from the body. An intravenous reference dose is often included to determine absolute bioavailability.

Study Population: Healthy, non-smoking adult volunteers are typically recruited. Subjects undergo a comprehensive health screening to ensure they meet the inclusion and exclusion criteria.

Procedure:

  • Informed Consent: All participants provide written informed consent before any study-related procedures.

  • Fasting: Subjects typically fast overnight for at least 10 hours before drug administration.

  • Drug Administration: A single dose of the morphine salt formulation is administered with a standardized volume of water.

  • Blood Sampling: Blood samples are collected into heparinized tubes at predose and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours).

  • Plasma Separation: Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

Analytical Method: Plasma concentrations of morphine and its major metabolites (morphine-3-glucuronide and morphine-6-glucuronide) are determined using a validated analytical method, such as:

  • High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method for quantifying drugs and their metabolites in biological matrices.

  • Radioimmunoassay (RIA): A sensitive immunoassay technique that uses radiolabeled antigens to measure the concentration of a substance.[1]

Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject and formulation:

  • Area Under the Curve (AUC): Represents the total drug exposure over time.

  • Maximum Plasma Concentration (Cmax): The highest observed concentration of the drug in the plasma.

  • Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is observed.

  • Elimination Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.

  • Absolute Bioavailability (F): Calculated as (AUCoral / AUCintravenous) × (Doseintravenous / Doseoral) × 100%.

  • Relative Bioavailability: Compares the AUC of a test formulation to a reference formulation.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a clinical bioavailability study of a morphine salt.

Bioavailability_Workflow cluster_protocol Experimental Protocol cluster_analysis Data Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers) Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Screening Screening Informed_Consent->Screening Randomization Randomization Screening->Randomization Dosing Dosing (Oral Morphine Salt) Randomization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing Bioanalysis Bioanalysis (HPLC-MS/MS or RIA) Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Bioanalysis->PK_Analysis Statistical_Analysis Statistical Comparison PK_Analysis->Statistical_Analysis Report Bioavailability Report Statistical_Analysis->Report

A simplified workflow for a typical clinical bioavailability study.

Morphine Metabolism and Signaling

The primary mechanism of action for morphine involves its agonistic activity at the μ-opioid receptor (MOR), which is a G-protein coupled receptor. The metabolism of morphine, primarily in the liver, is a key determinant of its overall pharmacologic effect and is crucial to consider in bioavailability studies.

Morphine_Metabolism_Pathway Morphine Morphine UGT2B7 UGT2B7 (in Liver) Morphine->UGT2B7 Glucuronidation MOR μ-Opioid Receptor (Analgesia) Morphine->MOR Agonist M6G Morphine-6-Glucuronide (Active Metabolite) M6G->MOR Agonist M3G Morphine-3-Glucuronide (Inactive Metabolite) UGT2B7->M6G UGT2B7->M3G

Simplified metabolic pathway of morphine.

Discussion and Future Directions

The available evidence strongly indicates that the formulation and route of administration have a more significant impact on the bioavailability of morphine than the specific salt form. However, the physicochemical properties of the salt, such as solubility and dissolution rate, can theoretically influence the absorption profile of immediate-release formulations. Morphine sulfate is the most widely studied salt, and its oral bioavailability is consistently reported to be in the range of 20-40%.

For researchers and drug developers, this highlights the importance of formulation strategies to enhance the oral bioavailability of morphine, such as the development of novel delivery systems that can protect the drug from first-pass metabolism or enhance its absorption.

Future research should aim to conduct direct comparative bioavailability studies of different morphine salts (sulfate, hydrochloride, and tartrate) under standardized conditions. Such studies would provide invaluable data for formulation scientists and clinicians, allowing for a more informed selection of the optimal morphine salt for specific therapeutic applications. Furthermore, a deeper understanding of how the salt form interacts with excipients and the gastrointestinal environment could lead to the development of more effective and reliable oral morphine products.

References

equianalgesic dose conversion between morphine and other opioid analgesics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of equianalgesic doses for morphine and other commonly prescribed opioid analgesics, intended for researchers, scientists, and drug development professionals. It includes quantitative data, experimental methodologies for determining analgesic efficacy, and diagrams of key physiological and clinical pathways.

Equianalgesic Dose Comparison

Equianalgesic tables are essential tools in pain management, providing a basis for converting doses when switching between different opioid medications or routes of administration.[1] These conversions are approximations and require careful clinical judgment, as there is significant inter-individual variability and incomplete cross-tolerance between opioids.[2][3] Due to this incomplete cross-tolerance, a dose reduction of 30-50% is often recommended when switching opioids to avoid overdose.[3][4][5][6] The following table summarizes approximate equianalgesic doses relative to 10 mg of parenteral morphine.

Opioid AnalgesicParenteral Dose (mg)Oral Dose (mg)Oral Morphine Conversion Factor (Divide by)Notes
Morphine 1020-301.0Gold standard for comparison. Caution in severe renal impairment.[4]
Hydromorphone 1.54-7.55 - 7.5Preferred for patients with renal disease.[4][7]
Oxycodone N/A in US201.5 - 2The parenteral form is not available in the United States.[5][7]
Codeine 120 (SC only)2000.1Metabolized to morphine.[8]
Fentanyl 0.1 (100 mcg)N/AVariesTransdermal patch conversion is complex and based on 24-hour morphine dose.[8]
Hydrocodone N/A20-301.0Often available in combination with non-opioids.
Tapentadol N/A1000.3 - 0.4Dual mechanism of action.[7][9]
Tramadol 100100-1500.1 - 0.2Weak opioid agonist with effects on serotonin (B10506) and norepinephrine (B1679862) reuptake.[7][10]
Methadone 5-1010-20Highly variableConversion is complex and nonlinear; requires specialist experience.[1][5]

Disclaimer: The conversion factors provided are derived from a variety of sources and should be used as a guideline only.[11][12][13] Doses must be individualized and titrated to clinical effect.

Experimental Protocols for Determining Analgesic Efficacy

The establishment of equianalgesic ratios relies on data from both preclinical and clinical studies. These experiments are designed to quantify and compare the analgesic potency and efficacy of different opioid compounds.

A common preclinical approach to determine an opioid's intrinsic efficacy is the operational model of agonism, which involves partially inactivating the target receptors to quantify the agonist's ability to produce a response.[14][15]

Objective: To determine the analgesic efficacy (τ) of an opioid agonist in an animal model.

Protocol:

  • Animal Model: Mice are commonly used.

  • Receptor Inactivation: A subset of animals is treated with an irreversible μ-opioid receptor antagonist, such as clocinnamox (B10781148) (CCAM). This dose-dependently reduces the number of available receptors.[14]

  • Dose-Response Study: 24 hours after antagonist administration, a cumulative dose-response study is conducted. The test opioid (e.g., fentanyl, morphine) is administered subcutaneously at increasing doses.[14]

  • Analgesic Assessment: Analgesia is measured at the time of peak effect using a nociceptive test, such as the warm-water tail-flick test. The latency to tail withdrawal from the stimulus is recorded.

  • Data Analysis: The dose-response curves for the opioid in control versus antagonist-treated animals are compared. The rightward shift in the dose-response curve caused by the receptor inactivation is used to calculate the efficacy parameter (τ). A higher τ value indicates greater analgesic efficacy.[14]

Clinical determination of equianalgesic doses often involves head-to-head comparisons in patients with chronic pain.

Objective: To compare the analgesic efficacy and safety of two different opioid formulations in a specific patient population.

Protocol:

  • Study Population: Patients with a specific condition, such as chronic low-back pain, who have not found relief with non-opioid analgesics are recruited.[16]

  • Study Design: A randomized, double-blind, parallel-group or crossover study design is employed. Patients are randomly assigned to receive one of the treatment arms (e.g., transdermal buprenorphine vs. oral oxycodone/naloxone).[16][17]

  • Intervention: Patients begin treatment at a low dose. The dose is titrated weekly based on a predefined pain score (e.g., if the Visual Analog Scale (VAS) score is ≥ 4).[16] A protocol for rescue analgesia (e.g., acetaminophen) is established.

  • Outcome Measures:

    • Primary Endpoint: Change in pain intensity from baseline, measured using a validated scale like the VAS.

    • Secondary Endpoints: Functional status (e.g., Oswestry Disability Index - ODI), use of rescue medication, and incidence of adverse effects are recorded at baseline and follow-up visits.[16]

  • Statistical Analysis: Appropriate statistical methods, such as analysis of covariance (ANCOVA) adjusted for baseline scores, are used to compare the outcomes between treatment groups.[16]

Visualization of Pathways and Processes

Opioid analgesics primarily exert their effects by activating G-protein coupled receptors (GPCRs). The desired analgesic effects are mediated through the G-protein signaling pathway, while many adverse effects, such as tolerance and respiratory depression, are linked to the β-arrestin pathway.[18][19][20]

OpioidSignaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Opioid Opioid Agonist Receptor μ-Opioid Receptor (GPCR) Opioid->Receptor Binds G_protein G-protein (Gαi/o, Gβγ) AC Adenylyl Cyclase G_protein->AC Gαi inhibits K_Channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_Channel Gβγ activates Ca_Channel ↓ Ca2+ Influx G_protein->Ca_Channel Gβγ inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia K_Channel->Analgesia Ca_Channel->Analgesia BetaArrestin β-Arrestin Internalization Receptor Internalization BetaArrestin->Internalization SideEffects Side Effects (Respiratory Depression, Tolerance) Internalization->SideEffects Receptor->G_protein Activates Receptor->BetaArrestin Recruits

Caption: Opioid receptor signaling cascade via G-protein and β-arrestin pathways.

The process of converting a patient from one opioid to another follows a systematic workflow to ensure safety and efficacy. This involves calculating the total daily dose, applying the correct conversion ratio, and making a crucial adjustment for incomplete cross-tolerance.

OpioidConversionWorkflow Start Start: Patient requires opioid rotation Step1 Step 1: Calculate Total Daily Dose (TDD) of current opioid (mg/24h) Start->Step1 Step2 Step 2: Select new opioid and identify the equianalgesic conversion factor from a standard table Step1->Step2 Step3 Step 3: Calculate the Morphine Equivalent Daily Dose (MEDD) or the equivalent dose of the new opioid Step2->Step3 Step4 Step 4: Apply Dose Reduction for Incomplete Cross-Tolerance (Typically reduce calculated dose by 30-50%) Step3->Step4 Step5 Step 5: Determine the initial dose and frequency of the new opioid Step4->Step5 Adjusted Dose Step6 Step 6: Prescribe breakthrough medication and monitor patient closely for analgesia and side effects Step5->Step6 End End: Titrate dose to achieve stable pain control Step6->End

Caption: Logical workflow for equianalgesic opioid dose conversion in clinical practice.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Morphine Hydrochloride Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: A Guide for Researchers, Scientists, and Drug Development Professionals

The proper disposal of morphine hydrochloride trihydrate, a Schedule II controlled substance, is a critical component of laboratory safety and regulatory compliance.[1] Adherence to these procedures is essential to prevent diversion, protect personnel, and minimize environmental impact. This guide provides a comprehensive overview of the necessary steps and underlying principles for the safe and legal disposal of this potent opioid analgesic.

Regulatory Framework: The DEA's "Non-Retrievable" Standard

The U.S. Drug Enforcement Administration (DEA) mandates that all disposed controlled substances be rendered "non-retrievable."[1][2] This means the substance must be permanently altered in its physical or chemical state, making it unusable and unavailable for all practical purposes.[2][3] Currently, incineration is the only DEA-recognized method to achieve this standard for inventoried controlled substances.[1][2][3]

It is crucial to distinguish between two categories of controlled substance waste:

  • Inventory: This includes expired, recalled, or otherwise unwanted bulk controlled substances from a facility's stock.[1]

  • Wastage: This refers to the small amount of a controlled substance remaining after administration or use in a laboratory setting (e.g., residual in a vial or syringe).[1]

While the "non-retrievable" standard strictly applies to inventoried substances, all this compound waste must be handled in a manner that prevents its diversion and misuse.

Disposal Procedures for this compound

The appropriate disposal method for this compound depends on whether it is considered inventory or wastage.

Disposal of Inventoried this compound

For expired or unwanted bulk quantities of this compound, the following steps must be taken:

  • Engage a DEA-Registered Reverse Distributor: Facilities must contract with a reverse distributor authorized to handle and dispose of Schedule II substances.[1]

  • Complete Necessary Documentation:

    • DEA Form 222: This form is required for the transfer of Schedule I and II controlled substances to the reverse distributor.

    • DEA Form 41: This form documents the destruction of controlled substances and must be completed by the entity destroying the substance (typically the reverse distributor). It requires the signatures of two witnesses.

  • Maintain Meticulous Records: All records related to the transfer and destruction of controlled substances must be maintained for a minimum of two years.

Disposal of this compound Wastage in a Laboratory Setting

For small quantities of residual this compound, such as what remains in a vial after preparing a solution for an experiment, the following on-site procedure is recommended. This procedure is designed to render the substance unusable prior to disposal as pharmaceutical waste.

Note: This chemical deactivation protocol is for laboratory wastage and does not replace the requirement for incineration for inventoried controlled substances.

Experimental Protocol: Chemical Deactivation of this compound Wastage

Objective: To chemically alter residual this compound in a laboratory setting to render it non-recoverable before final disposal. This protocol utilizes oxidation to break down the morphine molecule.

Materials:

  • Residual this compound solution or powder.

  • Potassium permanganate (B83412) (KMnO₄) solution (0.1 M).

  • Sulfuric acid (H₂SO₄) (1 M).

  • Sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (1 M) for quenching.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Fume hood.

  • Glass beaker or flask.

  • Stir bar and stir plate.

  • pH paper or pH meter.

Procedure:

  • Preparation (in a fume hood):

    • If the waste is a solid, dissolve it in a minimal amount of water in a glass beaker.

    • For solutions, ensure the volume is manageable.

  • Acidification:

    • Slowly add 1 M sulfuric acid to the morphine solution while stirring until the pH is acidic (pH 2-3). This enhances the oxidative power of the permanganate.

  • Oxidation:

    • While stirring continuously, slowly add the 0.1 M potassium permanganate solution dropwise.

    • The purple permanganate solution will turn brown as it is reduced and morphine is oxidized.

    • Continue adding permanganate solution until the purple color persists for at least 5 minutes, indicating that the morphine has been completely oxidized.

  • Quenching Excess Oxidant:

    • Slowly add 1 M sodium bisulfite or sodium thiosulfate solution dropwise until the purple color of the excess permanganate disappears and the solution becomes colorless or a faint brown precipitate (manganese dioxide) is observed.

  • Neutralization:

    • Neutralize the final solution by slowly adding a suitable base (e.g., sodium bicarbonate) until the pH is between 6 and 8.

  • Final Disposal:

    • The resulting solution, now containing degraded morphine products, should be disposed of as hazardous or non-hazardous chemical waste in accordance with your institution's and local regulations. It should not be poured down the drain.

Quantitative Data Summary

ParameterGuideline/RegulationSource
DEA Waste Category Inventory (bulk) vs. Wastage (residual)[1]
Disposal Standard Non-retrievable[1][2]
Approved Method for Inventory Incineration[1][2][3]
Record Retention Period Minimum 2 years

Disposal Workflow Diagram

G cluster_start cluster_assess cluster_inventory cluster_wastage start Identify Unwanted This compound assess Is it 'Inventory' (bulk) or 'Wastage' (residual)? start->assess inventory Contact DEA-Registered Reverse Distributor assess->inventory Inventory wastage Follow Laboratory Chemical Deactivation Protocol assess->wastage Wastage form222 Complete DEA Form 222 for transfer inventory->form222 form41 Reverse Distributor completes DEA Form 41 upon destruction form222->form41 record_inv Maintain records for 2 years form41->record_inv protocol Oxidize with KMnO4 in acidic solution wastage->protocol quench Quench excess oxidant protocol->quench neutralize Neutralize the solution quench->neutralize dispose_chem Dispose as chemical waste per institutional policy neutralize->dispose_chem

Caption: Decision workflow for the proper disposal of this compound.

By implementing these procedures, research institutions can ensure the safe and compliant disposal of this compound, fostering a secure environment for scientific advancement.

References

Safeguarding Your Research: A Guide to Handling Morphine Hydrochloride Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with potent compounds like Morphine hydrochloride trihydrate. Adherence to strict safety protocols is crucial to mitigate the risks of exposure to this opioid analgesic. This guide provides essential safety and logistical information, including operational procedures and disposal plans, to support the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A thorough risk assessment of the specific procedures being performed should determine the appropriate level of personal protective equipment.

Table 1: Personal Protective Equipment (PPE) Recommendations

ProtectionMinimum RequirementRecommended for High Exposure Potential
Respiratory A well-fitted dust mask may be sufficient for activities with low potential for aerosolization, pending a risk assessment.[1]For activities with a high potential for aerosolization (e.g., weighing, preparing solutions), a NIOSH-approved N100, R100, or P100 disposable filtering facepiece respirator is recommended.[1] All respirator use must comply with a comprehensive respiratory protection program (OSHA 29 CFR 1910.134), including fit testing.[1]
Eye and Face Safety glasses with side shields are mandatory.[1]Chemical splash goggles or a face shield worn in combination with safety glasses are recommended where a splash hazard exists.[1]
Skin and Body Powder-free nitrile gloves are recommended.[1] A laboratory coat should be worn to keep personal clothing clean when the substance is not being manipulated in a way that produces particles.Wear two pairs of chemotherapy-tested gloves when compounding, administering, and disposing of hazardous drugs.[2] A disposable, solid-front, long-sleeved gown with tight-fitting cuffs, made of polyethylene-coated polypropylene (B1209903) or another laminate material, is required for compounding, administration, or spill cleanup.[2]

Safe Handling and Storage

Operational Plan:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read and understand the Safety Data Sheet (SDS).[3] Prepare the work area in a designated, well-ventilated space, preferably within a chemical fume hood or a biological safety cabinet.[3][4]

  • Handling: Avoid direct contact with skin, eyes, and clothing.[3] Do not breathe in dust or aerosols.[3] When weighing or transferring the powder, use techniques that minimize dust generation.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3][5] Do not eat, drink, or smoke in the work area.[2][3]

  • Storage: Store this compound in a securely sealed, properly labeled container. Keep it in a cool, dry, and well-ventilated area, away from incompatible substances.[6] It should be stored in its original packaging at a temperature between 15-25°C and protected from moisture.[6]

First Aid Measures

Immediate action is critical in the event of exposure.

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[5]
Skin Contact Remove contaminated clothing immediately. Flush the affected area with large amounts of water and use soap. Seek medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
Ingestion Do not induce vomiting unless directed by medical personnel. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Overdose An opioid overdose is a medical emergency. Signs include unconsciousness, slow or shallow breathing, and blue or purple lips and fingernails.[7] Call for emergency medical help immediately.[7] If available and you are trained, administer naloxone.[7][8] Provide rescue breathing or CPR if necessary and trained to do so.[9][10]

Spill Management and Disposal

A prepared response to a spill is essential to contain the hazard and prevent exposure.

Spill Response Workflow:

Spill_Response_Workflow This compound Spill Response cluster_immediate_actions Immediate Actions cluster_ppe Personal Protective Equipment cluster_cleanup Spill Cleanup cluster_disposal Waste Disposal Evacuate Evacuate Area Alert Alert Others Evacuate->Alert Secure Secure the Area & Post Warning Signs Alert->Secure Don_PPE Don Appropriate PPE (Gloves, Gown, Respirator, Eye Protection) Secure->Don_PPE Contain_Solid For Solid Spill: Cover with wet absorbent pad to avoid dust Don_PPE->Contain_Solid Contain_Liquid For Liquid Spill: Absorb with inert material Don_PPE->Contain_Liquid Cleanup Carefully collect contaminated material Contain_Solid->Cleanup Contain_Liquid->Cleanup Decontaminate Decontaminate the area Cleanup->Decontaminate Collect_Waste Place all contaminated materials in a labeled hazardous waste container Decontaminate->Collect_Waste Doff_PPE Doff PPE and dispose of as hazardous waste Collect_Waste->Doff_PPE Wash_Hands Wash hands thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for managing a this compound spill.

Detailed Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area.[1] Alert others in the vicinity and secure the area to prevent entry.[11]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Table 1, including a respirator if the spill involves powder.[4][11]

  • Containment:

    • For solid spills: Carefully cover the powder with a wet absorbent pad or towel to avoid raising dust.[4][11]

    • For liquid spills: Absorb the spill with an inert material, such as a spill pad or absorbent towels.[1][4]

  • Cleanup: Carefully sweep or scoop up the contained material and place it into a labeled, sealable hazardous waste container.[4] Use non-sparking tools if there is a dust explosion hazard. If there is broken glass, use tongs or forceps to pick it up and place it in a puncture-resistant sharps container.[4]

  • Decontamination: Clean the spill area thoroughly. A common procedure is to use a 10% bleach solution followed by a 1% sodium thiosulfate (B1220275) solution, and then wash with detergent and rinse with water.[4]

  • Disposal: All contaminated materials, including disposable PPE, must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.[1][4]

Disposal of Unused Product:

The disposal of unused this compound must comply with local, state, and federal regulations for controlled substances.

  • Laboratory Waste: Unused or expired material should be disposed of as hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for specific procedures.

  • FDA Flushing Guidance: For certain unused medicines in a household setting, the FDA recommends flushing to prevent accidental ingestion.[12][13] However, in a laboratory or institutional setting, this is generally not the preferred method. The primary method should be through a licensed hazardous waste disposal service or a drug take-back program.[13][14] When disposing of waste in the trash is permissible, it should be mixed with an undesirable substance like cat litter or used coffee grounds and placed in a sealed container.[14]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.